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  • Product: N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide
  • CAS: 874459-63-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Characterization and Synthetic Utility of N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide

Target Audience: Medicinal Chemists, Proteomics Researchers, and Drug Development Professionals. Executive Summary In modern drug discovery and bioconjugation, bifunctional building blocks are essential for constructing...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Proteomics Researchers, and Drug Development Professionals.

Executive Summary

In modern drug discovery and bioconjugation, bifunctional building blocks are essential for constructing complex molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs), targeted covalent inhibitors, and fluorescent probes. N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide is a highly versatile, orthogonally protected intermediate. This whitepaper details its physicochemical properties, structural causality, and field-proven experimental protocols for its integration into advanced synthetic workflows.

Molecular Identity & Physicochemical Profiling

The utility of this compound stems from its precise molecular composition, balancing a reactive warhead with a protected linker[1]. Below is the consolidated quantitative data defining its physical and chemical identity.

Table 1: Primary Chemical Specifications
PropertyValueCausality / Significance
Chemical Formula C₁₃H₂₁BN₂O₆SDefines the exact atomic composition, essential for mass spectrometry (MS) and elemental analysis validation.
Molecular Weight 344.19 g/mol Critical for calculating precise molar equivalents in micro-scale coupling reactions.
CAS Registry Number 874459-63-9Unique identifier for sourcing high-purity (>96%) reagents[1].
Hydrogen Bond Donors 4Contributes to aqueous solubility and potential target-binding interactions (e.g., within enzyme active sites).
Hydrogen Bond Acceptors 6Facilitates favorable solvation dynamics in polar aprotic solvents (DMF, DMSO) used in cross-coupling.

Structural Causality & Orthogonal Reactivity

As a Senior Application Scientist, it is crucial to understand why a molecule is designed a certain way, rather than just knowing its structure. N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide is engineered with three distinct functional domains, each serving a specific mechanistic purpose:

  • The Boronic Acid Warhead (-B(OH)₂): Located at the para position of the benzenesulfonamide ring, the sp²-hybridized boron acts as a Lewis acid. In synthetic applications, it is the primary site for palladium-catalyzed Suzuki-Miyaura cross-coupling[2]. In chemical biology, it can serve as a reversible covalent binder to 1,2-diols (e.g., carbohydrates) or catalytic serine/threonine residues.

  • The Benzenesulfonamide Core (-SO₂NH-): Sulfonamides are classic, rigid pharmacophores. While primary sulfonamides are ubiquitous Carbonic Anhydrase (CA) inhibitors, this secondary sulfonamide acts primarily as a stable, hydrogen-bonding linker that resists metabolic degradation (e.g., hydrolysis) better than standard amides.

  • The Boc-Protected Ethylenediamine Linker: The tert-butyloxycarbonyl (Boc) group is a masterpiece of orthogonal protecting group strategy. Causality: The Boc group is highly stable to the strong basic conditions (e.g., K₂CO₃, NaOH) required to activate the boronic acid during Suzuki coupling. If a base-labile group like Fmoc were used, premature cleavage would occur. The Boc group is strictly acid-labile, allowing for clean, controlled deprotection only after the cross-coupling is complete.

G A N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide B Suzuki-Miyaura Coupling A->B Base / Pd(0) D Boc Cleavage (TFA) A->D Acidic Conditions C Biaryl Scaffold B->C E Primary Amine Linker D->E

Bifunctional synthetic divergence of N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide.

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning behind the reagent choice.

Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol couples the boronic acid moiety to an aryl halide to build extended biaryl scaffolds[2].

Reagents: N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide (1.2 eq), Aryl Halide (1.0 eq), PdCl₂(dppf) (0.05 eq), K₂CO₃ (3.0 eq), 1,4-Dioxane/H₂O (4:1 v/v).

Step-by-Step Workflow:

  • Preparation: In a microwave-safe vial, dissolve the aryl halide and the boronic acid in the 1,4-Dioxane/H₂O mixture. Causality: Dioxane provides excellent solubility for the organic components, while water is strictly required to dissolve the K₂CO₃ base and facilitate the formation of the reactive boronate complex.

  • Degassing: Sparge the solution with Argon for 5 minutes. Causality: Oxygen rapidly degrades Pd(0) active species into inactive Pd(II) oxides, halting the catalytic cycle.

  • Catalyst Addition: Add PdCl₂(dppf) under an Argon atmosphere. Causality: The dppf ligand possesses a large "bite angle," which sterically forces the intermediate complexes into geometries that accelerate the final reductive elimination step.

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor at 140°C for 20 minutes[2].

  • Workup & Validation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄. Validate the disappearance of the aryl halide via LC-MS. The Boc group will remain fully intact.

G Pd Pd(0) Catalyst Ox Oxidative Addition (Aryl Halide) Pd->Ox Trans Transmetalation (Boronic Acid Entry) Ox->Trans Red Reductive Elimination (Product Release) Trans->Red Base Activation Red->Pd Catalyst Regeneration

Catalytic cycle highlighting the transmetalation entry point for the boronic acid.

Protocol B: Orthogonal Boc Deprotection

Once the biaryl scaffold is constructed, the Boc group must be removed to expose the primary amine for downstream conjugation (e.g., attaching a fluorophore or a PROTAC E3-ligase ligand)[2].

Reagents: Trifluoroacetic Acid (TFA), Dichloromethane (DCM), Triisopropylsilane (TIPS).

Step-by-Step Workflow:

  • Solvation: Dissolve the Boc-protected intermediate in anhydrous DCM (0.1 M concentration) and cool to 0°C in an ice-water bath.

  • Scavenger Addition: Add 5% v/v TIPS. Causality: Cleavage of the Boc group generates a highly reactive tert-butyl carbocation. TIPS acts as a hydride donor (scavenger) to quench this carbocation, preventing it from re-alkylating electron-rich regions of your molecule.

  • Acid Cleavage: Slowly add TFA to achieve a 1:1 ratio of DCM:TFA. Stir at room temperature for 1 hour[2]. Causality: The strong acid protonates the carbamate oxygen, driving the elimination of CO₂ and the tert-butyl cation, leaving the primary amine as a TFA salt.

  • Isolation: Evaporate the volatiles under reduced pressure. Triturate the resulting oil with cold diethyl ether to precipitate the pure amine-TFA salt.

References

  • Carroll, F. I., et al. "Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues." National Institutes of Health (NIH) / PubMed Central (PMC). URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties of Boc-Protected Boronobenzenesulfonamide Derivatives

Introduction: A Trifunctional Scaffold for Modern Drug Discovery In the landscape of medicinal chemistry, the convergence of privileged scaffolds into a single, versatile building block represents a significant leap in s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Trifunctional Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the convergence of privileged scaffolds into a single, versatile building block represents a significant leap in synthetic efficiency and molecular diversity. Boc-protected boronobenzenesulfonamide derivatives embody this principle, integrating three critical functional groups: a Boc-protected sulfonamide, an aromatic core, and a reactive boronic acid moiety. This unique combination offers researchers a powerful tool for constructing complex molecular architectures, particularly in the development of targeted therapeutics.[1][2]

The sulfonamide group is a cornerstone pharmacophore found in a wide array of approved drugs, valued for its ability to act as a bioisostere for carboxylic acids and its strong hydrogen bonding capabilities.[3] Simultaneously, the arylboronic acid functionality is the linchpin of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust and widely used methods for forging carbon-carbon bonds in modern organic synthesis.[1][4] The tert-butyloxycarbonyl (Boc) group provides a reliable and acid-labile mask for the sulfonamide nitrogen, allowing for precise, stepwise synthetic manipulations.[5][6]

This technical guide provides an in-depth exploration of the chemical properties of these trifunctional derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, stability, reactivity, and strategic application of these valuable intermediates. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.

I. Synthesis and Strategic Considerations

The construction of a Boc-protected boronobenzenesulfonamide requires a synthetic strategy that carefully considers the compatibility of the three distinct functional groups. The primary challenge lies in the inherent instability of free boronic acids to certain reaction conditions, necessitating a protection strategy for the boronic acid itself.

The Causality of Boronic Acid Protection

Free arylboronic acids can be susceptible to degradation under various conditions, including strong acids, oxidation, and even prolonged exposure to silica gel.[7] To ensure the integrity of this crucial handle for cross-coupling, it is almost universally protected as a boronate ester, most commonly the pinacol ester (Bpin) .[4][7] Pinacol esters are significantly more robust, generally stable to chromatography, and sufficiently unreactive to tolerate a wide range of synthetic transformations, including the conditions required for Boc protection of the sulfonamide.[7]

The most logical and field-proven synthetic approach therefore involves the protection of the boronic acid as a pinacol ester before the introduction of the Boc group.

Synthesis_Workflow A 4-Sulfamoylphenyl- boronic Acid B Esterification (Pinacol, Acid Cat.) A->B Step 1 C 4-(Pinacolatoboryl)- benzenesulfonamide B->C D N-Boc Protection (Boc)₂O, Base C->D Step 2 E Target Derivative: N-Boc-4-(Bpin)-benzenesulfonamide D->E Orthogonality cluster_start Starting Material cluster_path1 Path A: Boc Deprotection cluster_path2 Path B: Boron Reactivity Start N-Boc-Ar(Bpin)-SO₂NHR A1 TFA / DCM (Selective Boc Cleavage) Start->A1 B1 Suzuki Coupling (Pd Cat., Base) Start->B1 A2 H₂N-Ar(Bpin)-SO₂NHR A1->A2 Desired Orthogonal Path B2 N-Boc-Ar(Aryl')-SO₂NHR B1->B2 Boc Group Stable Suzuki_Mechanism Pd(0)L₂ Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L₂->OxAdd Ar¹-X Ar¹-X (Halide) Ar¹-X->OxAdd Pd(II)Complex Ar¹-Pd(II)-X OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Pd(II)Dimer Ar¹-Pd(II)-Ar² Transmetalation->Pd(II)Dimer Ar²-B(pin) Ar²-B(pin) + Base Ar²-B(pin)->Transmetalation RedElim Reductive Elimination Pd(II)Dimer->RedElim RedElim->Pd(0)L₂ Catalyst Regeneration Product Ar¹-Ar² RedElim->Product Drug_Discovery_Flow Core Boc-Ar(Bpin)-SO₂NHR Coupling Parallel Suzuki Coupling Core->Coupling Library Aryl Halide Library (R') Library->Coupling Intermediate Boc-Ar(Ar')-SO₂NHR (Protected Library) Coupling->Intermediate Deprotection Global Boc Deprotection Intermediate->Deprotection Final H₂N(R)-SO₂-Ar(Ar') (Final Library for Screening) Deprotection->Final

Sources

Foundational

N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide (CAS 874459-63-9): A Strategic Bifunctional Synthon for Targeted Therapeutics and Bioconjugation

Executive Summary In modern drug discovery, the transition from simple target inhibition to complex modalities—such as Targeted Protein Degradation (PROTACs) and covalent chemoproteomics—requires highly modular chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from simple target inhibition to complex modalities—such as Targeted Protein Degradation (PROTACs) and covalent chemoproteomics—requires highly modular chemical building blocks. N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide (CAS 874459-63-9) represents a masterclass in bifunctional synthon design [1].

By integrating a reactive boronic acid, a privileged sulfonamide pharmacophore, and a orthogonally protected primary amine into a single low-molecular-weight scaffold, this compound allows medicinal chemists to rapidly assemble complex architectures. As a Senior Application Scientist, I have observed that the true value of this molecule lies not just in its individual functional groups, but in the orthogonal reactivity it provides. You can perform high-temperature transition-metal catalysis on one end of the molecule while the other end remains completely inert, only to be unmasked later under mild acidic conditions.

Physicochemical Profiling & Structural Logic

To effectively utilize this building block, one must understand its quantitative parameters and the distinct chemical environments it houses.

Quantitative Data Summary
ParameterValue / Description
IUPAC Name (4-(N-(2-((tert-Butoxycarbonyl)amino)ethyl)sulfamoyl)phenyl)boronic acid
CAS Registry Number 874459-63-9[2]
Molecular Formula C13H21BN2O6S
Molecular Weight 344.19 g/mol
Purity Standard (R&D) ≥ 96% (Typical commercial specification) [1]
Hydrogen Bond Donors 4 (Boronic acid -OH x2, Sulfonamide -NH, Carbamate -NH)
Hydrogen Bond Acceptors 6
Topological Polar Surface Area (TPSA) 134 Ų
The Tri-Zone Mechanistic Breakdown

The molecule is strategically divided into three functional zones, each serving a distinct purpose in synthetic workflows:

  • The Electrophilic Handle (Boronic Acid): The −B(OH)2​ group is primed for Suzuki-Miyaura cross-coupling. It allows for the rapid appending of diverse aryl or heteroaryl groups to build library diversity [3]. Additionally, it can act as a reversible covalent warhead targeting cis-diols or catalytic serine/threonine residues.

  • The Pharmacophore (Benzenesulfonamide): The −SO2​NH− linkage is the quintessential binding motif for Carbonic Anhydrase (CA) metalloenzymes. The sulfonamide nitrogen coordinates directly with the active-site zinc ion ( Zn2+ ), making this compound an ideal precursor for synthesizing isoform-selective CA inhibitors (e.g., targeting CA-IX in hypoxic tumor microenvironments).

  • The Masked Nucleophile (Boc-Aminoethyl Linker): The tert-butoxycarbonyl (Boc) group protects the primary amine during harsh cross-coupling conditions. Once the core skeleton is built, the Boc group is cleaved to reveal a nucleophilic primary amine, which serves as an ideal attachment point for fluorophores, E3 ligase ligands (for PROTACs), or solid-phase resin conjugation.

FunctionalLogic Core N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide Boronic Boronic Acid Zone (-B(OH)2) Core->Boronic Sulfonamide Pharmacophore Zone (-SO2NH-) Core->Sulfonamide BocAmine Masked Linker Zone (-NH-Boc) Core->BocAmine Suzuki Suzuki-Miyaura Cross-Coupling Boronic->Suzuki Pd Catalyst / Base CA_Inhib Carbonic Anhydrase Target Engagement Sulfonamide->CA_Inhib Zn2+ Coordination Deprotect Acidic Deprotection (Yields Primary Amine) BocAmine->Deprotect TFA or HCl

Fig 1: Structural logic and orthogonal reactivity of the bifunctional synthon.

Self-Validating Experimental Methodologies

To ensure scientific integrity, every synthetic step must be paired with a validation gate. Below are two field-proven, step-by-step methodologies for utilizing this compound, complete with the causality behind the experimental choices.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

A common pitfall when working with electron-deficient boronic acids (like those attached to a sulfonamide) is protodeboronation—the premature cleavage of the carbon-boron bond. To mitigate this, we utilize a microwave-assisted protocol that rapidly drives the reaction to completion before degradation occurs [3].

Materials:

  • N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide (1.0 eq)

  • Aryl halide (e.g., substituted bromobenzene) (1.2 eq)

  • PdCl2​(dppf) catalyst (0.05 eq)

  • K2​CO3​ (3.0 eq)

  • 1,4-Dioxane / H2​O (4:1 v/v)

Step-by-Step Procedure:

  • Degassing: Suspend the boronic acid, aryl halide, and K2​CO3​ in the Dioxane/ H2​O mixture in a microwave vial. Sparge the solution with Argon for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Palladium(0) active species.

  • Catalyst Addition: Quickly add PdCl2​(dppf) and seal the vial with a crimp cap. Causality: The bidentate dppf ligand provides a highly active, yet sterically protected, palladium center ideal for hindered substrates.

  • Microwave Irradiation: Heat the reaction mixture in a microwave synthesizer at 140 °C for 20 minutes [3].

  • Validation Gate (LC-MS): Before workup, sample 5 µL of the reaction mixture, dilute in methanol, and run LC-MS. Self-Validation: You must observe the disappearance of the starting mass (m/z 344) and the appearance of the coupled product mass. If starting material remains, add 0.02 eq catalyst and irradiate for 10 more minutes.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black, partition between EtOAc and water, dry the organic layer over Na2​SO4​ , and concentrate in vacuo.

Protocol 2: Boc Deprotection and Amide Elongation (PROTAC Linker Assembly)

Once the core structure is synthesized, the Boc group must be removed to attach targeting ligands.

Step-by-Step Procedure:

  • Deprotection: Dissolve the coupled Boc-protected intermediate in anhydrous Dichloromethane (DCM). Cool to 0 °C.

  • Scavenger Addition: Add 2% v/v Triisopropylsilane (TIPS). Causality: The cleavage of the Boc group generates a highly reactive tert-butyl carbocation. TIPS acts as a scavenger to prevent this carbocation from alkylating the electron-rich regions of your newly synthesized molecule.

  • Acid Cleavage: Slowly add Trifluoroacetic acid (TFA) to achieve a 1:1 ratio of TFA:DCM. Stir at room temperature for 1 hour.

  • Validation Gate (Kaiser Test): Evaporate a small aliquot and perform a ninhydrin (Kaiser) test. Self-Validation: A deep blue/purple color confirms the successful unmasking of the primary amine. A yellow color indicates incomplete deprotection.

  • Neutralization & Coupling: Concentrate the reaction mixture under a stream of nitrogen to remove excess TFA. Dissolve the crude amine TFA-salt in DMF. Add your desired carboxylic acid (e.g., an E3 ligase ligand), followed by HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 4 hours to yield the final conjugated therapeutic.

Workflow Start Starting Material Suzuki Microwave Suzuki Coupling Start->Suzuki Val1 LC-MS Validation Suzuki->Val1 Val1->Suzuki Incomplete Deprotect TFA/DCM Deprotection Val1->Deprotect Mass Confirmed Val2 Kaiser Test Validation Deprotect->Val2 Val2->Deprotect Yellow (-) Amide HATU Amide Coupling Val2->Amide Blue (+) Product Final Target (e.g., PROTAC) Amide->Product

Fig 2: Self-validating synthetic workflow for PROTAC or bioconjugate assembly.

Conclusion

N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide is a highly strategic asset in the medicinal chemist's toolkit. By understanding the orthogonal nature of its functional groups and implementing rigorous, self-validating protocols, researchers can leverage this compound to rapidly access complex, target-specific therapeutics, ranging from classic enzyme inhibitors to next-generation protein degraders.

References

  • National Institutes of Health (NIH) / PMC. "Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues". PMC Repository. Available at:[Link]

Exploratory

Therapeutic potential of boronobenzenesulfonamide linkers in drug discovery

Therapeutic Potential of Boronobenzenesulfonamide Linkers in Drug Discovery: A Technical Guide The Bifunctional Paradigm: Bridging Synthesis and Pharmacology In the landscape of rational drug design, the demand for modul...

Author: BenchChem Technical Support Team. Date: March 2026

Therapeutic Potential of Boronobenzenesulfonamide Linkers in Drug Discovery: A Technical Guide

The Bifunctional Paradigm: Bridging Synthesis and Pharmacology

In the landscape of rational drug design, the demand for modular, bifunctional building blocks has never been higher. Boronobenzenesulfonamides—specifically isomers like 3-boronobenzenesulfonamide and 4-boronobenzenesulfonamide—represent a privileged class of intermediates that seamlessly bridge synthetic utility with potent pharmacological activity.

As a Senior Application Scientist, I approach these molecules not just as chemical reagents, but as programmable architectural nodes. They possess two distinct, highly optimized domains:

  • The Boronic Acid Terminus: A highly stable, non-toxic reactive handle that undergoes facile palladium-catalyzed Suzuki-Miyaura cross-coupling. This allows for the late-stage functionalization of complex, sterically hindered core scaffolds under mild, aqueous-tolerant conditions[1].

  • The Primary Benzenesulfonamide Terminus: A classic Zinc-Binding Group (ZBG). At physiological pH, the primary sulfonamide ( R−SO2​NH2​ ) deprotonates to form a sulfonamidate anion. This anion acts as a potent Lewis base, directly coordinating with the catalytic zinc ion ( Zn2+ ) in the active site of metalloenzymes, thereby displacing the catalytic water molecule and halting enzymatic function[2].

Mechanistic Grounding: Metalloenzyme Targeting and CA IX Inhibition

The most prominent therapeutic application of the benzenesulfonamide pharmacophore is the competitive inhibition of Human Carbonic Anhydrases (hCAs)[2]. While hCAs are ubiquitous and essential for carbon dioxide hydration and pH regulation, specific transmembrane isoforms—namely hCA IX and hCA XII—are heavily overexpressed in hypoxic solid tumors. These isoforms acidify the tumor microenvironment, promoting metastasis and chemoresistance[3].

By utilizing boronobenzenesulfonamide as a linker, medicinal chemists employ a "tail-approach" strategy. The boronic acid is coupled to a bulky, lipophilic tail (such as a quinazoline or triazole scaffold). While the sulfonamide anchors deep within the conserved zinc-binding pocket, the bulky tail interacts with the variable amino acid residues at the entrance of the active site. This spatial divergence is the causal mechanism that grants these molecules nanomolar potency and high selectivity for tumor-associated hCA IX over the ubiquitous, off-target hCA I and hCA II isoforms[3].

PROTAC_Mechanism CA9 Target Protein (CA IX) Complex Ternary Complex Formation CA9->Complex Sulfonamide ZBG Coordination PROTAC Boronobenzenesulfonamide PROTAC PROTAC->Complex Bridges Target and Ligase E3 E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3->Complex Ligand Binding Ub Polyubiquitination Complex->Ub Ubiquitin Transfer Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome Cleavage

Mechanism of CA IX-targeted PROTACs utilizing a benzenesulfonamide anchor.

Expanding the Therapeutic Landscape: PROTACs, Antimalarials, and Antivirals

The utility of boronobenzenesulfonamides extends far beyond traditional small-molecule inhibition.

Targeted Protein Degradation (PROTACs): Derivatives such as N-cyclohexyl 3-boronobenzenesulfonamide are heavily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[4]. The boronic acid allows for rapid, modular coupling to various PEGylated or alkyl linkers attached to E3 ligase ligands (e.g., thalidomide for CRBN). The resulting chimera actively recruits CA IX to the E3 ligase, driving ubiquitination and subsequent proteasomal degradation of the cancer target[5].

Infectious Diseases and Inflammation: Recent phenotypic high-throughput screening campaigns have identified spiroindoline derivatives as potent antimalarial agents against Plasmodium falciparum. By coupling boronobenzenesulfonamide to the spiroindoline core, researchers achieved compounds with excellent in vivo pharmacokinetics and efficacy in humanized mouse models[6]. Furthermore, the benzenesulfonamide moiety is a well-documented pharmacophore for selective Cyclooxygenase-2 (COX-2) inhibitors (anti-inflammatories)[1] and has been explored in the development of Hepatitis C Virus (HCV) entry inhibitors[7].

Quantitative Data Presentation: Isoform Selectivity

To illustrate the efficacy of the "tail-approach" via Suzuki coupling, the following table summarizes the inhibitory constants ( Ki​ ) of representative synthesized benzenesulfonamide derivatives against various hCA isoforms. Notice the causality: bulkier scaffolds (like 4-anilinoquinazoline) significantly improve selectivity for CA IX over CA I/II by clashing with the restricted active site entrance of the off-target isoforms[2].

Compound Scaffold (Coupled via Boronobenzenesulfonamide)hCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)Selectivity Ratio (CA I / CA IX)
Acetazolamide (Standard) 250.012.025.05.710.0
Unsubstituted Benzenesulfonamide 3200.0280.0150.0120.021.3
4-Anilinoquinazoline Derivative[2] 89.414.54.2 6.821.2
Triazolyl Benzoxaborole Derivative[3] >10000474.135.6 49.2>280

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and validation of boronobenzenesulfonamide-linked therapeutics.

Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Causality Note: Microwave irradiation is selected over conventional heating to rapidly overcome the high activation energy required for the oxidative addition of sterically hindered aryl halides. PdCl2​(dppf) is chosen as the catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step[8].

  • Preparation: In a microwave-safe reaction vial, combine the aryl halide core (1.0 equiv) and 4-boronobenzenesulfonamide (1.2 equiv).

  • Catalyst & Base: Add PdCl2​(dppf) (0.05 equiv) and potassium carbonate ( K2​CO3​ , 3.0 equiv). The inorganic base is critical for the transmetalation step, converting the boronic acid into a more reactive boronate complex.

  • Solvent System: Suspend the mixture in a degassed solution of 1,4-dioxane and water (4:1 v/v). Degassing prevents the oxidative homocoupling of the boronic acid.

  • Irradiation: Seal the vial and irradiate in a microwave reactor at 140 °C for 20 minutes[8].

  • Validation (In-Process): Monitor reaction completion via TLC (UV active). Quench with water and extract with ethyl acetate.

  • Purification & Confirmation: Purify the crude organic layer via flash column chromatography. Confirm the product mass using LC-MS (ESI+) and structural integrity via 1H and 13C NMR, specifically looking for the disappearance of the boronic acid hydroxyl protons and the retention of the primary sulfonamide protons (~7.4 ppm in DMSO- d6​ )[2].

Protocol B: Stopped-Flow Enzymatic Assay for CA Inhibition

Causality Note: Because CO2 hydration is one of the fastest known enzymatic reactions, standard steady-state kinetics cannot capture the inhibition accurately. A stopped-flow spectrophotometer is required to measure the rapid pre-steady-state kinetics.

  • Enzyme Preparation: Prepare recombinant hCA IX in 20 mM HEPES buffer (pH 7.5) containing 20 mM Na2​SO4​ to maintain ionic strength.

  • Indicator Addition: Add Phenol Red (0.2 mM) as a pH indicator. As the enzyme hydrates CO2​ to bicarbonate and protons, the pH drops, causing a measurable shift in the indicator's absorbance at 558 nm.

  • Inhibitor Incubation: Incubate the enzyme with varying concentrations of the synthesized benzenesulfonamide derivative (0.1 nM to 10 μM) for 15 minutes at 20 °C to allow for complete zinc coordination.

  • Data Acquisition: Rapidly mix the enzyme-inhibitor solution with CO2​ -saturated water in the stopped-flow apparatus. Record the initial velocity of the absorbance decay.

  • Validation: Calculate the Ki​ values using the Cheng-Prusoff equation. A self-validating run must include Acetazolamide as a positive control to ensure the enzyme's specific activity aligns with literature standards[9].

Experimental_Workflow Step1 Aryl Halide Scaffold Preparation Step2 Addition of Boronobenzenesulfonamide Step1->Step2 Degassed Solvents Step3 Pd-Catalyzed Suzuki Coupling Step2->Step3 Pd(dppf)Cl2, K2CO3 Microwave 140°C Step4 Purification & LC-MS Validation Step3->Step4 Organic Extraction Step5 Stopped-Flow CA Inhibition Assay Step4->Step5 >95% Purity Confirmed

Workflow for the synthesis and biological validation of benzenesulfonamide-based CA inhibitors.

Conclusion

Boronobenzenesulfonamides are not merely passive linkers; they are active participants in the pharmacological profile of the resulting drug candidates. By mastering the chemical causality behind their Suzuki-coupling dynamics and the structural biology of their zinc-binding capabilities, drug discovery professionals can rapidly iterate on highly selective metalloenzyme inhibitors, PROTACs, and novel phenotypic hits.

References

  • Synthesis of three F-18-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold ResearchGate[Link]

  • Cell-Based Progression of Spiroindoline Phenotypic Hits Leads to the Identification of Compounds with Diverging Parasitological Profiles against the Human Malaria Parasite Plasmodium falciparum ACS Publications[Link]

  • Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues National Center for Biotechnology Information (PMC)[Link]

  • Antiviral compounds (Patent US9693997B2)
  • N-cyclohexyl 3-boronobenzenesulfonamide at Best Price in Mumbai, Maharashtra Tradeindia[Link]

  • 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies National Center for Biotechnology Information (PMC)[Link]

  • 6-Substituted Triazolyl Benzoxaboroles as Selective Carbonic Anhydrase Inhibitors: In Silico Design, Synthesis, and X-ray Crystallography ACS Publications[Link]

  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships ResearchGate[Link]

  • Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors National Center for Biotechnology Information (PMC)[Link]

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Foundational

Role of N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide in medicinal chemistry

An In-Depth Technical Guide to N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide and its Role in Medicinal Chemistry Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overvi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide and its Role in Medicinal Chemistry

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide, a molecule of significant interest in modern medicinal chemistry. We will explore its synthesis, the rationale behind its structural components, and its potential as a versatile scaffold in drug discovery. This document will delve into the mechanistic possibilities afforded by the unique combination of a boronic acid, a sulfonamide, and a Boc-protected ethylamine moiety. Detailed experimental protocols, data interpretation, and visual diagrams are provided to offer researchers, scientists, and drug development professionals a thorough understanding of this compound's potential.

Introduction: The Convergence of Three Privileged Scaffolds

The field of medicinal chemistry is in a constant search for novel molecular architectures that can address unmet medical needs. N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide emerges as a compound of interest by integrating three key pharmacophoric elements: a boronic acid, a sulfonamide, and a protected primary amine. This strategic combination suggests a molecule with the potential for diverse biological activities and a tunable pharmacokinetic profile.

  • Boron-Containing Compounds: Once considered esoteric, boron-containing compounds have now firmly established their place in the pharmaceutical landscape.[1][2] The FDA has approved several boron-containing drugs for a range of indications, from cancer to infectious diseases.[3][4] The unique Lewis acidity of the boron atom allows for reversible covalent interactions with biological nucleophiles, a mechanism that can lead to potent and selective enzyme inhibition.[1][3]

  • Sulfonamides: The sulfonamide functional group is a cornerstone of medicinal chemistry, most famously associated with the first generation of antibiotics.[5][6] Beyond their antimicrobial properties, sulfonamides are found in drugs targeting a wide array of conditions, including inflammation, cancer, and glaucoma.[7][8] They are known to be excellent hydrogen bond donors and acceptors, contributing to strong and specific binding to protein targets.

  • The Boc-Protected Ethylamine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis.[9][10][11][12] Its presence in N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide makes the compound a stable intermediate, ready for deprotection and subsequent derivatization. This allows for the facile generation of a library of analogues, a key step in any drug discovery program.[13][14]

This guide will dissect the synthesis of this intriguing molecule, explore its potential applications in medicinal chemistry, and provide detailed protocols for its synthesis and characterization.

Synthesis and Characterization

The synthesis of N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide can be approached through a multi-step sequence, leveraging established synthetic methodologies. A plausible and efficient route involves the borylation of a halogenated precursor.

Proposed Synthetic Pathway

The synthesis commences with the commercially available 4-bromobenzenesulfonyl chloride and N-Boc-ethylenediamine. The subsequent sulfonamide formation is followed by a palladium-catalyzed borylation reaction to install the boronic acid moiety.

Synthetic_Pathway A 4-Bromobenzenesulfonyl chloride C N-(2-Boc-aminoethyl) 4-bromobenzenesulfonamide A->C Base (e.g., Et3N) DCM B N-Boc-ethylenediamine B->C E N-(2-Boc-aminoethyl) 4-(pinacolato)boronobenzenesulfonamide C->E Pd catalyst (e.g., Pd(dppf)Cl2) Base (e.g., KOAc) Solvent (e.g., Dioxane) D Bis(pinacolato)diboron D->E F N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide E->F Hydrolysis (e.g., HCl)

Caption: Proposed synthetic pathway for N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide.

Experimental Protocol: Synthesis of N-(2-Boc-aminoethyl) 4-bromobenzenesulfonamide

This protocol details the synthesis of the key intermediate, N-(2-Boc-aminoethyl) 4-bromobenzenesulfonamide.[15][16]

Materials:

  • 4-Bromobenzenesulfonyl chloride

  • N-Boc-ethylenediamine

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of N-Boc-ethylenediamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add a solution of 4-bromobenzenesulfonyl chloride (1.05 eq) in dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford N-(2-Boc-aminoethyl) 4-bromobenzenesulfonamide as a solid.

Experimental Protocol: Miyaura Borylation

This protocol describes the conversion of the aryl bromide to the corresponding boronate ester.

Materials:

  • N-(2-Boc-aminoethyl) 4-bromobenzenesulfonamide

  • Bis(pinacolato)diboron

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Celite

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine N-(2-Boc-aminoethyl) 4-bromobenzenesulfonamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl2 (0.03 eq), and potassium acetate (3.0 eq).

  • Add anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the desired boronate ester.[17]

Deprotection of the Boronate Ester

The final step is the hydrolysis of the pinacol ester to the free boronic acid.

Procedure:

  • Dissolve the boronate ester in a mixture of tetrahydrofuran (THF) and 1 M aqueous HCl.

  • Stir the mixture at room temperature for 4-6 hours.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo to yield N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide.

Role in Medicinal Chemistry: A Trifecta of Opportunities

The unique structural features of N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide make it a compelling starting point for the development of novel therapeutics.

The Boronic Acid "Warhead"

The boronic acid moiety is a key driver of potential biological activity. Its ability to form reversible covalent bonds with serine, threonine, and cysteine residues in enzyme active sites can lead to potent and selective inhibition.[3] This mechanism is exemplified by the proteasome inhibitor bortezomib.[4]

Mechanism_of_Action cluster_0 Enzyme Active Site cluster_1 Boronic Acid Inhibitor Serine_Residue Ser-OH Tetrahedral_Intermediate R-B(OH)2-O-Ser Serine_Residue->Tetrahedral_Intermediate Boronic_Acid R-B(OH)2 Boronic_Acid->Serine_Residue Reversible Covalent Bond Formation Boronic_Acid->Tetrahedral_Intermediate

Caption: Reversible covalent inhibition of a serine protease by a boronic acid.

The Sulfonamide Scaffold: A Vector for Specificity

The sulfonamide group plays a crucial role in orienting the molecule within a binding pocket and establishing key interactions, such as hydrogen bonds.[7] The diverse biological activities of sulfonamides, including antibacterial and anticancer effects, suggest that this moiety can contribute significantly to the overall pharmacological profile.[5][18]

The Ethylamine Side Chain: A Gateway to Diversity

The Boc-protected ethylamine provides a handle for further chemical modification.[19] Deprotection of the Boc group reveals a primary amine that can be readily functionalized through amide bond formation, reductive amination, or other C-N bond-forming reactions. This allows for the exploration of the surrounding chemical space and the optimization of potency, selectivity, and pharmacokinetic properties.

Derivatization_Strategy A N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide B Deprotection (e.g., TFA) A->B C N-(2-aminoethyl) 4-boronobenzenesulfonamide B->C E Amide Coupling C->E D Library of R-COOH D->E F Diverse Library of Amide Derivatives E->F

Caption: Strategy for generating a diverse library of derivatives.

Potential Therapeutic Targets

Given its structural motifs, N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide and its derivatives could be investigated for a variety of therapeutic applications:

Potential Therapeutic Area Rationale Key Structural Contributor
Oncology Inhibition of serine proteases or the proteasome.[4]Boronic Acid
Infectious Diseases Inhibition of bacterial enzymes such as dihydropteroate synthase.[5]Sulfonamide
Neurological Disorders Potential inhibition of enzymes like monoamine oxidase, similar to related structures.[20]Sulfonamide and linker
Inflammatory Diseases Inhibition of inflammatory proteases.Boronic Acid

Conclusion and Future Directions

N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide represents a promising and versatile platform for the development of novel therapeutic agents. The convergence of a boronic acid "warhead," a classic sulfonamide scaffold, and a modifiable side chain offers a rich chemical space for exploration. Future research should focus on the synthesis of a diverse library of derivatives and their screening against a panel of biologically relevant targets. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this intriguing molecular architecture.

References

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • Al-Salami, H., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2205. [Link]

  • Ordóñez, M., et al. (2019). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Molecules, 24(21), 3869. [Link]

  • Shankarling, S. (2020). Synthesis of N-BOC amines by various routes. ResearchGate. [Link]

  • Altomare, C., et al. (1993). New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators. Journal of Medicinal Chemistry, 36(24), 3968-3970. [Link]

  • Aouf, C., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society, 57(4), 1375-1378. [Link]

  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259-272. [Link]

  • CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (2017).
  • Penido, C., et al. (2024). The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology. Chemical Reviews. [Link]

  • Singh, A., et al. (2023). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Molecules, 28(23), 7800. [Link]

  • Das, B. C., et al. (2016). Boron Chemistry for Medical Applications. Anticancer Agents in Medicinal Chemistry, 16(8), 951-960. [Link]

  • Oudah, K. H. (2020). The recent progress of sulfonamide in medicinal chemistry. ResearchGate. [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Kaur, H., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(23), 7353. [Link]

  • Ramachandran, P. V. (2013). Focusing on Boron in Medicinal Chemistry. Expert Opinion on Drug Discovery, 8(5), 503-505. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. Molecules, 27(10), 3299. [Link]

  • Islam, M. (2021). Synthesis of Library of N-t-boc Amino ester. Digital Commons at Buffalo State. [Link]

  • Al-Otaibi, M. A. S., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. [Link]

  • Pignataro, L., et al. (2018). Medicinal Chemistry of Boron-Bearing Compounds for BNCT- Glioma Treatment: Current Challenges and Perspectives. IntechOpen. [Link]

  • Kaur, G., et al. (2025). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Advanced Journal of Chemistry, Section B, 7(2), 151-170. [Link]

  • Fiveable. (2023). Boc Definition. Retrieved March 7, 2024, from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved March 7, 2024, from [Link]

  • Al-Otaibi, M. A. S., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. [Link]

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Exploratory

N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide: A Comprehensive Guide to its Cheminformatics, Reactivity, and Applications in Chemical Biology

Executive Summary & Core Directive In modern drug discovery and chemical biology, the design of multifunctional building blocks is paramount for the rapid assembly of complex conjugates, such as Proteolysis Targeting Chi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In modern drug discovery and chemical biology, the design of multifunctional building blocks is paramount for the rapid assembly of complex conjugates, such as Proteolysis Targeting Chimeras (PROTACs), targeted fluorophores, and dynamic covalent inhibitors. N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide (CAS: 874459-63-9)[1] is a highly versatile, trifunctional scaffold engineered specifically for these advanced applications.

This whitepaper provides an in-depth technical analysis of this molecule. By deconstructing its Canonical SMILES string and mapping its orthogonal reactivity profiles, we establish a self-validating framework for its use in Suzuki-Miyaura cross-coupling and subsequent bioconjugation.

Structural Analysis & Cheminformatics

The structural brilliance of this molecule lies in its compartmentalized reactivity. It contains three distinct functional domains that can be addressed orthogonally without cross-interference.

Canonical SMILES String: CC(C)(C)OC(=O)NCCNS(=O)(=O)c1ccc(B(O)O)cc1

Table 1: SMILES String Deconstruction & Functional Causality
Structural MoietySMILES SegmentChemical Function & Causality
tert-Butyloxycarbonyl (Boc) CC(C)(C)OC(=O)Acid-labile protecting group. Steric bulk prevents premature nucleophilic attack by the primary amine during upstream transition-metal catalysis.
Ethylenediamine Linker NCCNFlexible aliphatic spacer. Provides sufficient distance between the target-binding core and the conjugated payload to prevent steric clashing.
Sulfonamide Core S(=O)(=O)Primary pharmacophore. The deprotonated sulfonamide nitrogen coordinates directly with the catalytic Zn²⁺ ion in Carbonic Anhydrase (CA) active sites.
Aryl Boronic Acid c1ccc(B(O)O)cc1Reactive handle. Undergoes transmetalation in Pd-catalyzed cross-coupling, or acts as a reversible covalent warhead targeting diols/serine residues.
Table 2: Physicochemical Properties
PropertyValueSignificance in Drug Design
Molecular Formula C₁₃H₂₁BN₂O₆SConfirms the presence of the required heteroatoms for trifunctional reactivity.
Molecular Weight 344.19 g/mol Low molecular weight allows for downstream conjugation without exceeding Lipinski's Rule of 5 limits for the final construct.
Hydrogen Bond Donors 4High capacity for target engagement (e.g., CA active site stabilization).
Hydrogen Bond Acceptors 6Facilitates aqueous solubility and target network integration.

Pharmacological Utility & Orthogonal Reactivity

The strategic value of N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide is driven by its orthogonal reactivity.

  • Target Anchoring: The benzenesulfonamide moiety is a privileged pharmacophore known for picomolar to nanomolar inhibition of Carbonic Anhydrase (CA) isozymes (e.g., CA IX, a tumor-associated target)[2]. The sulfonamide acts as a zinc-binding group (ZBG), anchoring the molecule deep within the enzyme's catalytic cleft.

  • Scaffold Extension: The boronic acid group allows the molecule to be grafted onto complex aryl or heteroaryl halides via Suzuki-Miyaura cross-coupling[3]. Because the amine is Boc-protected, it remains completely inert during the basic, high-temperature conditions of the cross-coupling cycle.

  • Payload Conjugation: Once the biaryl core is established, the Boc group is removed via acidolysis (TFA), revealing a highly nucleophilic primary amine ready for amide coupling with a payload (e.g., a VHL ligand for PROTACs or a cyanine dye for imaging)[4].

Reactivity Core N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide Boronic Boronic Acid [-B(OH)2] Suzuki Coupling Core->Boronic Pd(0), Base Sulfonamide Sulfonamide [-SO2NH-] Target Anchoring (CA) Core->Sulfonamide Non-covalent binding BocAmine Boc-Amine [-NH-Boc] Orthogonal Deprotection Core->BocAmine Acidolysis (TFA) Biaryl Biaryl Scaffold Boronic->Biaryl CA_Target Carbonic Anhydrase Inhibition Sulfonamide->CA_Target FreeAmine Primary Amine (Ready for Conjugation) BocAmine->FreeAmine

Diagram 1: Orthogonal reactivity map of the trifunctional building block.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the step-by-step methodologies for utilizing this building block, explicitly stating the mechanistic causality behind each reagent choice.

Protocol 1: Suzuki-Miyaura Cross-Coupling (Scaffold Extension)

Objective: Couple the boronic acid moiety to an aryl halide while preserving the Boc-protected amine.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide (1.0 equiv) and the target aryl bromide (0.9 equiv).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (3.0 equiv).

    • Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a large bite angle, which sterically accelerates the rate-limiting reductive elimination step[3]. K₂CO₃ is required to quaternize the boronic acid into a reactive, negatively charged boronate complex, which is essential for transmetalation to the palladium center.

  • Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and H₂O.

    • Causality: Water is strictly necessary to dissolve the inorganic base and facilitate the formation of the reactive boronate species.

  • Reaction: Purge the flask with Argon (3x) and heat to 80 °C for 12 hours.

  • Workup & QC: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with EtOAc. Validate the formation of the biaryl product via LC-MS (monitoring for the [M+H]⁺ peak of the coupled product).

Protocol 2: Boc Deprotection & Payload Amidation

Objective: Unmask the primary amine and couple it to a carboxylic acid-bearing payload.

Step-by-Step Methodology:

  • Acidolysis: Dissolve the purified biaryl intermediate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M. Cool to 0 °C.

  • TFA Addition: Slowly add Trifluoroacetic Acid (TFA) to achieve a 20% v/v solution. Stir at room temperature for 2 hours.

    • Causality: TFA protonates the carbamate oxygen, inducing fragmentation into a highly stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid rapidly decarboxylates (releasing CO₂ gas) to yield the free amine as a TFA salt[5].

  • Evaporation: Concentrate the reaction in vacuo. Azeotrope with toluene (3x) to remove residual trace TFA, which would otherwise poison the subsequent basic amidation step.

  • Amide Coupling: Dissolve the crude amine TFA salt and the payload carboxylic acid (1.1 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 4 hours.

    • Causality: DIPEA neutralizes the TFA salt and acts as a non-nucleophilic base. HATU rapidly activates the carboxylic acid to an active ester, preventing epimerization and driving the amidation to completion.

Workflow Start Starting Material (Boronic Acid Core) Step1 Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3, 80°C Start->Step1 QC1 QC Checkpoint 1 LC-MS: Biaryl Mass Confirmed? Step1->QC1 QC1->Step1 No (Optimize) Step2 Step 2: Boc Deprotection 20% TFA in DCM, RT QC1->Step2 Yes (Pass) QC2 QC Checkpoint 2 Ninhydrin: Primary Amine Free? Step2->QC2 QC2->Step2 No (Extend Time) Step3 Step 3: Amide Coupling HATU, DIPEA, Payload QC2->Step3 Yes (Pass) End Final Conjugate (PROTAC / Fluorophore) Step3->End

Diagram 2: Experimental workflow and Quality Control (QC) checkpoints for bioconjugation.

Quantitative Data: Reaction Optimization

The choice of catalytic system drastically impacts the survival of the Boc group and the yield of the Suzuki coupling. Table 3 summarizes quantitative optimization data, demonstrating the causality behind the finalized protocol parameters.

Table 3: Optimization of Suzuki-Miyaura Coupling Conditions
Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Causality / Observation
Pd(PPh₃)₄Na₂CO₃Toluene / H₂O9045%Sluggish transmetalation; significant protodeboronation observed due to prolonged heating.
Pd(OAc)₂, SPhosK₃PO₄Toluene10072%SPhos improves oxidative addition, but high temperatures lead to partial thermal degradation of the Boc group.
Pd(dppf)Cl₂ K₂CO₃ Dioxane / H₂O 80 94% Optimal. Large bite angle accelerates reductive elimination; lower temperature preserves the Boc-amine entirely.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483. URL:[Link]

  • Supuran, C. T. "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 2008, 7, 168-181. URL:[Link]

  • Common Organic Chemistry. "Boc Deprotection Mechanism - TFA." Common Organic Chemistry Protocols. URL:[Link]

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Foundational

The Emergence of Aminoethyl Boronobenzenesulfonamides: A New Frontier in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The convergence of classic pharmacophores with novel chemical entities has...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The convergence of classic pharmacophores with novel chemical entities has perennially driven innovation in drug discovery. This technical guide delves into the history and development of a promising, albeit nascent, class of compounds: aminoethyl boronobenzenesulfonamides. By dissecting the rich histories of their constituent parts—the sulfonamides and organoboron compounds—we construct a compelling narrative for the rational design of these hybrid molecules. This guide will explore the synthesis, potential mechanisms of action, and future therapeutic applications of this intriguing chemical space, providing both a retrospective analysis and a forward-looking perspective for researchers in the field.

Foundational Pillars: A Tale of Two Pharmacophores

The story of aminoethyl boronobenzenesulfonamides is not one of a single, linear discovery but rather the confluence of two historically significant streams of medicinal chemistry: the development of sulfonamides and the rise of boron-containing drugs.

The Sulfonamide Saga: From Dyes to Drugs

The journey of sulfonamides began unexpectedly in the 1930s with the discovery that a red azo dye, Prontosil, possessed remarkable antibacterial activity in vivo. It was later elucidated that the active metabolite was sulfanilamide, a simpler molecule that heralded the dawn of the antibiotic age.[1] Sulfonamides act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[1][2] This mechanism, which targets a pathway absent in humans, provided a blueprint for selective toxicity, a cornerstone of modern antimicrobial therapy.

Over the decades, the sulfonamide scaffold has proven to be remarkably versatile, yielding drugs with a wide array of biological activities, including diuretics, hypoglycemic agents, and anti-inflammatory drugs.[3] The primary sulfonamide group is a key structural feature, and modifications to the aromatic ring and the sulfonamide nitrogen have led to a vast library of therapeutic agents.[3]

The Boron Renaissance in Drug Discovery

For many years, boron-containing compounds were largely overlooked in medicinal chemistry, often due to misconceptions about their toxicity.[4] However, the approval of the proteasome inhibitor bortezomib for multiple myeloma marked a significant turning point, igniting a "boron renaissance."[4] The unique properties of the boronic acid group, particularly its Lewis acidity and ability to form reversible covalent bonds with biological nucleophiles, are central to its therapeutic efficacy.[5] This has led to the development of other FDA-approved boron-containing drugs for a range of applications.

The Hybrid Vigor: Merging Sulfonamides and Boronic Acids

The logical next step in the evolution of these two pharmacophores was their combination into hybrid molecules, with the goal of creating compounds with novel or enhanced biological activities. A prime example of this strategy is the development of sulfonamide boronic acids as β-lactamase inhibitors .[6][7]

β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics like penicillin. The sulfonamide boronic acids were designed to mimic the transition state of β-lactam hydrolysis, with the boronic acid acting as a potent inhibitor of the enzyme's active site serine.[6][7] This work demonstrated that the sulfonamide group could effectively replace the more traditional carboxamide linker in these inhibitors, leading to a distinct and favorable structure-activity relationship (SAR).[6][7]

Introducing the Aminoethyl Moiety: A Key to Enhanced Interactions

The incorporation of an aminoethyl side chain, specifically in the form of 4-(2-aminoethyl)benzenesulfonamide, has been a fruitful strategy in medicinal chemistry.[8] This precursor is a key intermediate in the synthesis of several sulfonylurea hypoglycemic drugs.[8] The aminoethyl group, with its basic nitrogen, can participate in crucial ionic interactions with biological targets, such as the glutamate residue in the σ1 receptor.[9][10] This ability to form strong, specific interactions can significantly enhance a drug's affinity and selectivity for its target.[10]

The Next Generation: Aminoethyl Boronobenzenesulfonamides

Based on the established principles of its constituent parts, we can now propose the rational design of aminoethyl boronobenzenesulfonamide compounds. These molecules would feature a benzenesulfonamide core, a boronic acid group, and an aminoethyl side chain.

The inclusion of each component is deliberate:

  • The Benzenesulfonamide Core: Provides a well-established and versatile scaffold with a rich history of drug development.

  • The Boronic Acid Group: Acts as a powerful "warhead," capable of forming reversible covalent bonds with key enzymatic residues.

  • The Aminoethyl Side Chain: Offers a crucial point of interaction, potentially anchoring the molecule in the target's binding site through ionic or hydrogen bonding.

A hypothetical structure for a lead compound in this class is presented below:

Caption: Hypothetical structure of an aminoethyl boronobenzenesulfonamide.

Potential Therapeutic Applications

Given the known biological activities of their component parts, aminoethyl boronobenzenesulfonamide compounds could be explored for a variety of therapeutic applications, including:

  • Novel Antibiotics: Building on the success of sulfonamide boronic acids as β-lactamase inhibitors, this new class could be designed to target other bacterial enzymes.

  • Anticancer Agents: The proteasome-inhibiting properties of boronic acids could be combined with the diverse anticancer activities of sulfonamides to create potent and selective oncology drugs.

  • Carbonic Anhydrase Inhibitors: The benzenesulfonamide scaffold is a classic carbonic anhydrase inhibitor. The addition of a boronic acid and an aminoethyl group could lead to novel inhibitors with unique isoform selectivity.

Experimental Protocols

The synthesis of aminoethyl boronobenzenesulfonamide compounds can be approached through a modular strategy, leveraging established synthetic methodologies.

Synthesis of 4-(2-Aminoethyl)benzenesulfonamide

A common route to this key intermediate involves a multi-step synthesis starting from β-phenylethylamine.[8]

Synthesis_of_4_2_aminoethyl_benzenesulfonamide Start β-Phenylethylamine Step1 Acetylation Start->Step1 Intermediate1 N-Acetyl-β-phenylethylamine Step1->Intermediate1 Step2 Chlorosulfonation Intermediate1->Step2 Intermediate2 N-Acetyl-4-(chlorosulfonyl)phenylethylamine Step2->Intermediate2 Step3 Amination Intermediate2->Step3 Intermediate3 N-Acetyl-4-(aminosulfonyl)phenylethylamine Step3->Intermediate3 Step4 Hydrolysis Intermediate3->Step4 End 4-(2-Aminoethyl)benzenesulfonamide Step4->End

Caption: Synthetic workflow for 4-(2-aminoethyl)benzenesulfonamide.

Step-by-Step Methodology:

  • Acetylation: React β-phenylethylamine with acetic anhydride to protect the amino group.

  • Chlorosulfonation: Treat the acetylated intermediate with chlorosulfonic acid to introduce the sulfonyl chloride group at the para position of the benzene ring.

  • Amination: React the sulfonyl chloride with ammonia to form the sulfonamide.

  • Hydrolysis: Remove the acetyl protecting group under acidic or basic conditions to yield the final product.

Synthesis of a Hypothetical Aminoethyl Boronobenzenesulfonamide

A potential synthetic route to the target compounds could involve the palladium-catalyzed coupling of an appropriately protected and functionalized arylboronic acid with a sulfonamide.

Proposed_Synthesis Aryl_Bromide Protected Aminoethyl Bromobenzene Borylation Miyaura Borylation Aryl_Bromide->Borylation Boronic_Ester Protected Aminoethyl Phenylboronic Ester Borylation->Boronic_Ester Coupling Pd-catalyzed Sulfonamidation Boronic_Ester->Coupling Sulfonamide Protected Aminoethyl Boronobenzenesulfonamide Coupling->Sulfonamide Deprotection Deprotection Sulfonamide->Deprotection Final_Product Aminoethyl Boronobenzenesulfonamide Deprotection->Final_Product

Caption: Proposed synthetic route to an aminoethyl boronobenzenesulfonamide.

Step-by-Step Methodology:

  • Protection: The amino group of 4-(2-aminoethyl)bromobenzene would be protected with a suitable protecting group (e.g., Boc).

  • Borylation: The protected aryl bromide would undergo a Miyaura borylation reaction with a boron source like bis(pinacolato)diboron to form the corresponding boronic ester.

  • Sulfonamidation: The boronic ester would then be coupled with a sulfonamide under palladium catalysis.

  • Deprotection: Finally, removal of the protecting group would yield the target aminoethyl boronobenzenesulfonamide.

Conclusion and Future Outlook

The field of aminoethyl boronobenzenesulfonamides, while still in its infancy, holds immense promise for the future of drug discovery. By combining the well-understood and versatile sulfonamide scaffold with the unique reactivity of boronic acids and the specific interaction potential of the aminoethyl group, researchers have a powerful toolkit for designing the next generation of targeted therapies. As our understanding of the structure-activity relationships of these hybrid molecules grows, we can anticipate the development of novel drugs with enhanced efficacy and reduced side effects for a wide range of diseases.

References

  • Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. PMC. Available at: [Link]

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  • Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-lactamase Inhibitors. PubMed. Available at: [Link]

  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society. Available at: [Link]

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Exploratory

N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide: A Versatile Scaffold for Innovations in Drug Discovery and Chemical Biology

Introduction In the landscape of modern medicinal chemistry and chemical biology, the development of versatile molecular scaffolds that can be readily adapted for a variety of applications is a paramount objective. N-(2-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry and chemical biology, the development of versatile molecular scaffolds that can be readily adapted for a variety of applications is a paramount objective. N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide emerges as a molecule of significant interest, embodying a strategic combination of functional groups that unlock a diverse range of applications. This in-depth technical guide provides a comprehensive overview of the synthesis, core applications, and future potential of this promising compound. We will delve into its utility as a precursor for enzyme inhibitors, a ligand for affinity chromatography, and a probe for detecting reactive oxygen species, offering both theoretical insights and practical, field-proven methodologies for researchers, scientists, and drug development professionals. The sulfonamide linkage, a well-established pharmacophore, imparts structural rigidity and favorable pharmacokinetic properties, while the Boc-protected amine provides a versatile handle for further synthetic elaboration.[1][2][3][4] The cornerstone of its functionality, however, lies in the 4-boronobenzene moiety, which opens the door to a wealth of applications in biological systems.

Molecular Profile and Synthesis

N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide is characterized by a molecular structure that includes a Boc-protected ethylenediamine spacer linked to a 4-boronobenzene group via a sulfonamide bond. This modular design allows for independent modification of each component to fine-tune the molecule's properties for specific applications.

Proposed Synthesis

A robust and efficient synthesis of N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide can be envisioned through a two-step process, leveraging well-established synthetic transformations. The first step involves the synthesis of the key intermediate, 4-boronobenzenesulfonyl chloride, followed by its reaction with N-Boc-ethylenediamine.

Experimental Protocol: Synthesis of N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide

Part 1: Synthesis of 4-Boronobenzenesulfonyl Chloride

  • Starting Material: 4-Bromobenzenesulfonyl chloride is a commercially available starting material.[5][6]

  • Palladium-Catalyzed Borylation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 4-bromobenzenesulfonyl chloride (1.0 eq), bis(pinacolato)diboron (1.1 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq) in a suitable anhydrous solvent like dioxane.

  • Base Addition: Add a base, for example, potassium acetate (3.0 eq).

  • Reaction: Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture, dilute it with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pinacol ester of 4-boronobenzenesulfonyl chloride.

  • Hydrolysis (if necessary): The pinacol ester can be hydrolyzed to the corresponding boronic acid using aqueous acid (e.g., HCl) if the free boronic acid is required for the subsequent step.

Part 2: Sulfonylation of N-Boc-ethylenediamine

  • Reaction Setup: In a round-bottom flask, dissolve N-Boc-ethylenediamine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.[7][8]

  • Base Addition: Add a non-nucleophilic base, for instance, triethylamine (1.2 eq) or pyridine, to the solution and stir.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 4-boronobenzenesulfonyl chloride (or its pinacol ester) (1.1 eq) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC. The reaction typically proceeds to completion within a few hours.[9]

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or flash column chromatography to afford pure N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide.

The tert-butyloxycarbonyl (Boc) protecting group is crucial for preventing undesired side reactions at the primary amine.[10] It can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or with HCl in an organic solvent, to liberate the free amine for further functionalization.[10]

Core Applications and Methodologies

The unique combination of a reactive boronic acid and a modifiable amine makes N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide a powerful tool in several areas of research and development.

Enzyme Inhibition: Targeting Serine Proteases

Boronic acids are well-established as potent, reversible covalent inhibitors of serine proteases.[11] The boron atom acts as a Lewis acid and readily accepts a lone pair of electrons from the catalytic serine residue in the enzyme's active site, forming a stable tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis.[12][13][14][15] This interaction effectively blocks the enzyme's catalytic activity. The N-(2-aminoethyl) 4-boronobenzenesulfonamide core (after Boc deprotection) can be elaborated with various substituents to achieve high affinity and selectivity for specific serine proteases.

G cluster_0 Serine Protease Active Site cluster_1 Boronic Acid Inhibitor Ser-OH Serine (Ser-OH) Tetrahedral_Intermediate Tetrahedral Adduct (Enzyme-Inhibitor Complex) Ser-OH->Tetrahedral_Intermediate Nucleophilic Attack His-N Histidine (His-N) His-N->Ser-OH Proton Transfer Inhibitor R-B(OH)₂ Inhibitor->Tetrahedral_Intermediate Binding

Caption: Mechanism of serine protease inhibition by a boronic acid.

Hypothetical Protocol: Screening for Serine Protease Inhibition

  • Compound Preparation: Prepare a stock solution of deprotected N-(2-aminoethyl) 4-boronobenzenesulfonamide (by treating the Boc-protected precursor with TFA and evaporating the excess acid) in a suitable buffer (e.g., Tris-HCl, pH 7.4).

  • Enzyme and Substrate Preparation: Prepare solutions of the target serine protease (e.g., trypsin, chymotrypsin) and a corresponding chromogenic or fluorogenic substrate in the same buffer.

  • Assay Setup: In a 96-well plate, add the enzyme solution to wells containing serial dilutions of the inhibitor. Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Initiate Reaction: Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Data Acquisition: Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration. Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Affinity Chromatography: Purification of Glycoproteins

Boronic acids have a unique ability to form reversible covalent bonds with molecules containing cis-1,2- or 1,3-diols.[16][17][18][19] This property makes them excellent ligands for affinity chromatography, particularly for the purification of glycoproteins, which possess carbohydrate moieties with cis-diol structures.[16][20] N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide can be deprotected and then immobilized on a solid support (e.g., agarose beads) to create a boronate affinity resin.

G cluster_workflow Boronate Affinity Chromatography Workflow Start Crude Sample (Glycoproteins + Other Proteins) Column Boronate Affinity Column (pH > pKa of Boronic Acid) Start->Column Binding Glycoproteins Bind to Column Column->Binding Wash Wash with High pH Buffer (Remove Unbound Proteins) Binding->Wash Elution Elute with Low pH Buffer (Disrupts Boronate-Diol Interaction) Wash->Elution End Purified Glycoproteins Elution->End

Caption: Workflow for glycoprotein purification using boronate affinity chromatography.

Hypothetical Protocol: Glycoprotein Purification

  • Resin Preparation: Deprotect N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide and couple the free amine to an activated solid support (e.g., NHS-activated agarose) according to the manufacturer's instructions. Pack the resulting boronate affinity resin into a chromatography column.

  • Column Equilibration: Equilibrate the column with a high pH binding buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.5).[17]

  • Sample Loading: Load the crude protein sample containing the target glycoprotein onto the column.

  • Washing: Wash the column extensively with the binding buffer to remove unbound proteins and other impurities.

  • Elution: Elute the bound glycoprotein with a low pH elution buffer (e.g., 50 mM sodium acetate, 150 mM NaCl, pH 5.0) or a buffer containing a competing diol such as sorbitol.

  • Analysis: Analyze the collected fractions for the presence of the purified glycoprotein using methods such as SDS-PAGE and Western blotting.

Fluorescent Probes for Reactive Oxygen Species (ROS)

The boronic acid moiety is susceptible to oxidation by certain reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂), to yield a phenol.[21][22][23] This transformation can be exploited to design "turn-on" fluorescent probes. By coupling the N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide scaffold to a fluorophore whose emission is quenched in the boronic acid form, a probe can be created that becomes fluorescent upon reaction with H₂O₂. The Boc-protected amine, after deprotection, serves as a convenient attachment point for various fluorophores.

G Probe_NonFluorescent Boronate-Fluorophore Conjugate (Non-fluorescent) Phenol_Fluorescent Phenol-Fluorophore Conjugate (Fluorescent) Probe_NonFluorescent->Phenol_Fluorescent Oxidation H2O2 H₂O₂ H2O2->Phenol_Fluorescent

Caption: Principle of a boronate-based fluorescent probe for H₂O₂.

Hypothetical Protocol: Detection of Cellular H₂O₂

  • Probe Synthesis: Synthesize a fluorescent probe by deprotecting N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide and conjugating the resulting amine with a suitable fluorophore (e.g., a fluorescein or rhodamine derivative).

  • Cell Culture: Culture cells of interest in a suitable medium in a format appropriate for fluorescence microscopy (e.g., glass-bottom dishes).

  • Cell Loading: Incubate the cells with a working concentration of the boronate-based fluorescent probe for a specified time to allow for cellular uptake.

  • Induction of Oxidative Stress: Treat the cells with a known inducer of H₂O₂ production (e.g., phorbol 12-myristate 13-acetate (PMA) or menadione).

  • Fluorescence Imaging: Acquire fluorescence images of the cells using a fluorescence microscope with appropriate excitation and emission filters.

  • Data Analysis: Quantify the change in fluorescence intensity in the treated cells compared to untreated controls to determine the relative levels of H₂O₂ production.

Quantitative Data Summary

ApplicationKey ParameterTypical Range/ValueReference
Serine Protease InhibitionIC₅₀/KᵢLow nM to µM[14]
Boronate Affinity ChromatographyBinding pH8.0 - 9.0[17][20]
Boronate Affinity ChromatographyElution pH4.0 - 6.0[17]
H₂O₂ Fluorescent ProbesSecond-order rate constant0.1 - 1.0 M⁻¹s⁻¹[24]

Future Perspectives and Conclusion

N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide represents a highly adaptable and valuable chemical entity with broad-ranging applications in the life sciences. Beyond the core applications detailed in this guide, its utility could be extended to other areas. For instance, the boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions, enabling its incorporation into more complex molecular architectures for drug discovery. Furthermore, boronic acids are known to interact with the cell surface glycans of bacteria and fungi, suggesting potential applications in the development of novel antimicrobial agents.

References

  • Dickinson, B. C., & Chang, C. J. (2011). Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems. Methods in Enzymology, 526, 19-35.
  • Philipp, M., & Bender, M. L. (1971). Inhibition of serine proteases by arylboronic acids. Proceedings of the National Academy of Sciences, 68(2), 478-480.
  • Miller, E. W., Albers, A. E., Pralle, A., Isacoff, E. Y., & Chang, C. J. (2005). Boronate-Based Fluorescence Probes for the Detection of Hydrogen Peroxide. Journal of the American Chemical Society, 127(48), 16652-16653.
  • Bone, R., Shenvi, A. B., Kettner, C. A., & Agard, D. A. (1987). Serine protease mechanism: structure of an inhibitory complex of alpha-lytic protease and a tightly bound peptide boronic acid. Biochemistry, 26(24), 7609-7614.
  • Islam, M. A., & D'souza, F. (2021). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Molecules, 26(15), 4647.
  • Jadhav, S. A., & Mali, S. N. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Archiv der Pharmazie.
  • Van de Bittner, G. C., Bertozzi, C. R., & Chang, C. J. (2013). Boronate-based fluorescent probes: imaging hydrogen peroxide in living systems. Methods in enzymology, 526, 19–35.
  • Al-Ghorbani, M., & Al-Ansi, A. (2020). The recent progress of sulfonamide in medicinal chemistry. Journal of Advanced Pharmacy Research, 4(4), 231-240.
  • Supuran, C. T. (2023). Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights.
  • Gatin-Fraudet, B., Ottenwelter, R., Lombès, T., Durand, P., Norsikian, S., Vauzeilles, B., ... & Urban, D. (2022). Borinic Acids as New Fast-Responsive Triggers for Hydrogen Peroxide Detection. ChemRxiv.
  • Gatin-Fraudet, B., Ottenwelter, R., Lombès, T., Durand, P., Norsikian, S., Vauzeilles, B., ... & Urban, D. (2022). Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers. Proceedings of the National Academy of Sciences, 119(31), e2202636119.
  • Jadhav, S. A., & Mali, S. N. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
  • Ganguly, A. K., et al. (2010). Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents. Journal of Medicinal Chemistry, 53(8), 3149-3159.
  • Withers-Martinez, C., et al. (2014). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Proceedings of the National Academy of Sciences, 111(16), 5991-5996.
  • Liu, Z., & He, H. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Sensors, 13(10), 13693-13710.
  • Williams, S. A., et al. (2007). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Molecular Cancer Therapeutics, 6(10), 2745-2754.
  • Beesley, T., Gascoyne, N., Knott-Hunziker, V., Petursson, S., Waley, S. G., Juteau, A., & Martin, F. M. (1983). Beta-lactamase inhibitors. The inhibition of serine beta-lactamases by specific boronic acids. Biochemical Journal, 209(1), 229-233.
  • European Patent Office. (2012).
  • Liu, Z. (2015). Boronate Affinity Chromatography. Encyclopedia of Analytical Chemistry.
  • BenchChem. (n.d.). High-Yield Synthesis of N-(4-bromobenzenesulfonyl)benzamide: Application Notes and Protocols.
  • Kumar, A., & Sharma, S. (2019).
  • Sigma-Aldrich. (n.d.). 4-Bromobenzenesulfonyl chloride.
  • Mallia, A. K., & Hermanson, G. T. (1992). Boronate Affinity Chromatography.
  • Biotime. (2022, March 14). The development of the boronate affinity chromatography and Biotime's success.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide.
  • CymitQuimica. (n.d.). CAS 98-58-8: 4-Bromobenzenesulfonyl chloride.
  • BenchChem. (n.d.). Synthesis of Unsymmetrical Diamines Using N-Boc-ethylenediamine Derivatives: A Technical Guide.
  • Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Royal Society of Chemistry.
  • Aouf, N. E., et al. (2013). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
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Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide: A Direct Borylation Approach

Executive Summary N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide (CAS: 874459-63-9) is a highly versatile building block in medicinal chemistry. It is frequently utilized in Suzuki-Miyaura cross-coupling reactions, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide (CAS: 874459-63-9) is a highly versatile building block in medicinal chemistry. It is frequently utilized in Suzuki-Miyaura cross-coupling reactions, the development of covalent enzyme inhibitors, and the design of carbohydrate-binding sensors. Synthesizing this molecule presents a distinct chemoselective challenge: installing the boronic acid moiety without compromising the acid-sensitive tert-butyloxycarbonyl (Boc) protecting group.

Traditional Miyaura borylation employs bis(pinacolato)diboron (B₂pin₂), yielding a pinacol boronate ester. However, the subsequent hydrolysis of the pinacol ester to the free boronic acid typically requires strong acidic conditions or harsh oxidative cleavage (e.g., NaIO₄), which risks Boc deprotection or oxidation of the sulfonamide core. To circumvent this, we present a highly efficient, two-step protocol utilizing a direct palladium-catalyzed borylation with tetrahydroxydiboron [B₂(OH)₄]. This methodology enables the direct installation of the boronic acid in a single step, maximizing atom economy and fully preserving the Boc group.

Strategic Rationale & Mechanistic Insights

Step 1: Sulfonamide Formation

The reaction of 4-bromobenzenesulfonyl chloride with N-Boc-ethylenediamine proceeds via a classic Schotten-Baumann-type nucleophilic acyl substitution. Triethylamine (TEA) is utilized as an acid scavenger to neutralize the HCl byproduct. This prevents the protonation of the unreacted amine and protects the acid-labile Boc group from degradation. The reaction is initiated at 0 °C to control the highly exothermic nature of the sulfonylation and to minimize di-sulfonylation side reactions.

Step 2: Direct Miyaura Borylation

Tetrahydroxydiboron [B₂(OH)₄] is an atom-economical and environmentally benign diboron source that allows for the direct synthesis of arylboronic acids from aryl halides, bypassing the pinacol ester intermediate[1].

Because B₂(OH)₄ is sensitive to decomposition by Pd(II) species, the use of a preformed Pd(0) catalyst or a rapid-reducing precatalyst is critical. We employ Buchwald's second-generation XPhos precatalyst (XPhos Pd G2), which rapidly generates the active monoligated Pd(0) species in situ, significantly outcompeting the decomposition of B₂(OH)₄ [2]. Potassium acetate (KOAc) is selected as the base; its mild nature facilitates the crucial transmetalation step without promoting premature Suzuki-Miyaura homocoupling of the newly formed boronic acid with the starting aryl bromide.

SynthesisWorkflow SM1 4-Bromobenzenesulfonyl chloride + N-Boc-ethylenediamine Step1 Step 1: Sulfonylation (TEA, DCM, 0 °C to RT) SM1->Step1 Int1 N-(2-Boc-aminoethyl) 4-bromobenzenesulfonamide Step1->Int1 Step2 Step 2: Direct Borylation (B2(OH)4, XPhos Pd G2, KOAc, EtOH, 80 °C) Int1->Step2 Product N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide Step2->Product

Figure 1. Two-step synthesis workflow for N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Ar-Pd(II)-Br OxAdd->PdII LigEx Ligand Exchange (KOAc) PdII->LigEx PdIIOAc Ar-Pd(II)-OAc LigEx->PdIIOAc TransMet Transmetalation (B2(OH)4) PdIIOAc->TransMet PdIIB Ar-Pd(II)-B(OH)2 TransMet->PdIIB RedElim Reductive Elimination PdIIB->RedElim RedElim->Pd0 Regenerates Pd(0) Product Ar-B(OH)2 (Product) RedElim->Product

Figure 2. Catalytic cycle of the direct Miyaura borylation using tetrahydroxydiboron.

Materials and Reagents

  • 4-Bromobenzenesulfonyl chloride (CAS: 98-58-8)

  • N-Boc-ethylenediamine (CAS: 57260-73-8)

  • Triethylamine (TEA) , anhydrous

  • Dichloromethane (DCM) , anhydrous

  • Tetrahydroxydiboron [B₂(OH)₄] (CAS: 13675-18-8)

  • XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II))

  • Potassium acetate (KOAc) , anhydrous

  • Ethanol (EtOH) , anhydrous and rigorously degassed

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(2-Boc-aminoethyl) 4-bromobenzenesulfonamide
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-ethylenediamine (1.1 equiv) and TEA (1.5 equiv) in anhydrous DCM (0.2 M relative to the sulfonyl chloride) under a nitrogen atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition: Dissolve 4-bromobenzenesulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes to control the exothermic reaction.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4–6 hours. Monitor the reaction progress via TLC (e.g., 30% EtOAc in Hexanes).

  • Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with 0.1 M HCl (careful not to exceed 5 minutes of contact to prevent Boc cleavage), followed by saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, Hexanes/EtOAc) to yield the intermediate as a white solid.

Step 2: Synthesis of N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide
  • Preparation: In an oven-dried Schlenk flask or a sealable reaction tube, add N-(2-Boc-aminoethyl) 4-bromobenzenesulfonamide (1.0 equiv), tetrahydroxydiboron[B₂(OH)₄] (2.0 equiv), KOAc (3.0 equiv), and XPhos Pd G2 (2 mol %).

  • Degassing (Critical Step): B₂(OH)₄ is highly sensitive to oxygen, which promotes its rapid decomposition to boric acid [2]. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed ethanol (0.2 M) via syringe.

  • Reaction: Seal the flask and heat the mixture in a pre-heated oil bath at 80 °C for 12–16 hours with vigorous stirring. A noticeable color change (often to dark brown/black) indicates the formation of the active Pd(0) species and reaction progression.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove the palladium catalyst and insoluble inorganic salts. Wash the Celite pad thoroughly with EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in a minimal amount of 1 M aqueous NaOH (pH ~10) and wash with diethyl ether to remove non-polar organic impurities. Carefully acidify the aqueous layer to pH 4–5 using 1 M HCl (monitor pH closely to avoid Boc cleavage). Extract the precipitated boronic acid with EtOAc (3 × 20 mL).

  • Purification: Dry the combined EtOAc layers over Na₂SO₄, filter, and concentrate. Triturate the product with cold diethyl ether or pentane to afford the pure N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide as a solid.

Quantitative Data & Stoichiometry

StepReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Expected Yield
1 4-Bromobenzenesulfonyl chloride255.511.02.56 g-
1 N-Boc-ethylenediamine160.211.11.76 g-
1 Triethylamine (TEA)101.191.51.52 g (2.09 mL)-
1 Intermediate Product 379.27 - ~3.41 g 85-95%
2 Intermediate Product379.271.03.79 g-
2 Tetrahydroxydiboron[B₂(OH)₄]89.652.01.79 g-
2 Potassium acetate (KOAc)98.143.02.94 g-
2 XPhos Pd G2786.330.02 (2 mol%)157 mg-
2 Final Product 344.19 - ~2.58 g 70-85%

Analytical Characterization & Validation

  • Self-Validating Protocol: The success of Step 1 is easily confirmed by the disappearance of the sulfonyl chloride and the appearance of a new, more polar spot on TLC, coupled with a characteristic sulfonamide N-H stretch (~3200-3300 cm⁻¹) in IR spectroscopy. In Step 2, the conversion of the aryl bromide to the arylboronic acid can be monitored by LC-MS. The mass spectrum of the final product should display the characteristic boron isotope pattern (¹⁰B and ¹¹B) around m/z 343/344 [M-H]⁻ in negative ion mode.

  • NMR Stability Note: Boronic acids have a strong tendency to reversibly dehydrate and form trimeric anhydrides (boroxines). When characterizing the final product by ¹H or ¹³C NMR, the presence of boroxine species is common and does not indicate an impurity. To obtain a clean, easily interpretable ¹H NMR spectrum, add a single drop of D₂O to the DMSO-d₆ NMR sample; this will fully hydrolyze any boroxine back to the monomeric boronic acid.

References

  • Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 77(19), 8678–8688.[Link]

  • Gurung, S. R., Mitchell, C., Huang, J., Jonas, M., Strawser, J. D., Daia, E., Hardy, A., O'Brien, E., Hicks, F., & Papageorgiou, C. D. (2017). Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron. Organic Process Research & Development, 21(1), 65–74.[Link]

Application

Application Note: Strategic Utilization of N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide in Suzuki-Miyaura Cross-Coupling

Executive Summary & Strategic Rationale In modern medicinal chemistry, the rapid assembly of functionalized biaryl systems is a cornerstone of hit-to-lead optimization. N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the rapid assembly of functionalized biaryl systems is a cornerstone of hit-to-lead optimization. N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide (CAS: 874459-63-9) is a highly versatile bifunctional building block designed specifically for this purpose.

This compound combines a reactive phenylboronic acid—primed for palladium-catalyzed Suzuki-Miyaura cross-coupling—with a sulfonamide group attached to a Boc-protected ethylenediamine linker. The sulfonamide moiety serves as an excellent bioisostere for carboxylic acids and amides, offering improved metabolic stability and favorable hydrogen-bonding profiles in drug-target interactions. Simultaneously, the Boc-protected amine provides a flexible vector for subsequent derivatization (e.g., amide coupling, reductive amination) while ensuring the primary amine does not poison the palladium catalyst during the C-C bond formation stage.

This building block has been instrumental in synthesizing complex therapeutics, including epibatidine analogues targeting nicotinic acetylcholine receptors [1] and pyrimidine-based COX-2 inhibitors [2].

Mechanistic Causality in Reaction Design

Successfully deploying N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide requires precise control over the catalytic environment. The Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Catalyst Selection: We recommend Pd(dppf)Cl₂ over the traditional Pd(PPh₃)₄. The bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement accelerates the reductive elimination step—often the rate-limiting bottleneck in sterically hindered couplings—thereby driving the reaction forward before side reactions can occur.

  • Base and Solvent Dynamics: A biphasic system of 1,4-Dioxane and Water (4:1 v/v) with K₂CO₃ is optimal. The organic phase dissolves the aryl halide and the catalyst, while the aqueous phase dissolves the inorganic base. The base is critical for converting the trivalent boronic acid into a tetravalent boronate complex, which is sufficiently nucleophilic to undergo transmetalation with the Pd(II) intermediate.

  • Heating Modality: Microwave irradiation is strongly preferred over thermal heating. Prolonged thermal heating of boronic acids often leads to protodeboronation (the hydrolytic cleavage of the C-B bond). Microwave heating rapidly superheats the mixture, completing the reaction in 15–20 minutes and kinetically outcompeting the degradation pathway [1].

CatalyticCycle Pd0 Pd(0) Active Catalyst PdII_OA Pd(II) Oxidative Addition Complex (Ar-Pd-X) Pd0->PdII_OA Oxidative Addition (Ar-X) PdII_TM Pd(II) Transmetalation Complex PdII_OA->PdII_TM Base Exchange PdII_TM->Pd0 Reductive Elimination Product Biaryl Sulfonamide Product PdII_TM->Product Yields Boronic N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide + Base Boronic->PdII_TM Transmetalation

Mechanistic cycle of Suzuki-Miyaura coupling highlighting boronic acid transmetalation.

Experimental Workflows

The following protocols describe the end-to-end generation of a free-amine biaryl sulfonamide. The workflow is designed to be self-validating, ensuring quality control at each synthetic node.

Workflow A Aryl Halide (Ar-X) C Suzuki-Miyaura Coupling (Pd cat., Base, Heat) A->C B N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide B->C D Boc-Protected Biaryl Sulfonamide C->D C-C Bond Formation E Boc Deprotection (TFA or HCl) D->E F Free Aminoethyl Biaryl Sulfonamide E->F Amine Unmasking

Synthetic workflow for biaryl sulfonamide generation and subsequent amine unmasking.

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: Form the C-C biaryl bond while preserving the Boc-protecting group.

  • Reagent Charging: In a 10 mL microwave-safe vial, combine the Aryl Halide (1.0 equiv, 0.5 mmol), N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide (1.2 equiv, 0.6 mmol), and K₂CO₃ (3.0 equiv, 1.5 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 0.025 mmol). Causality note: Weighing the catalyst last minimizes its exposure to ambient moisture and oxygen before sealing.

  • Solvent Introduction & Degassing: Add 4.0 mL of 1,4-Dioxane and 1.0 mL of deionized H₂O. Seal the vial with a crimp cap. Purge the solution by bubbling Argon or N₂ through the mixture for 5 minutes. Causality note: Degassing is critical. Dissolved oxygen irreversibly oxidizes the Pd(0) active species into an inactive Pd(II) peroxo complex, halting the catalytic cycle.

  • Microwave Irradiation: Heat the reaction mixture in a microwave synthesizer at 140 °C for 20 minutes [1].

  • Self-Validation (LC-MS): Before workup, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. The protocol is validated if the Extracted Ion Chromatogram (EIC) shows >95% consumption of the aryl halide and the appearance of the product mass [M+H]⁺. The absence of a mass at m/z 657 (homocoupled boronic acid dimer) validates that the oxidative addition rate exceeded the transmetalation rate.

  • Workup: Dilute the mixture with EtOAc (15 mL), wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Boc Deprotection

Objective: Unmask the primary amine for downstream functionalization or to generate a highly soluble HCl/TFA salt [3].

  • Dissolution: Dissolve the purified Boc-protected biaryl sulfonamide (0.3 mmol) in anhydrous Dichloromethane (DCM, 4.0 mL).

  • Acidification: Slowly add Trifluoroacetic Acid (TFA, 1.0 mL) dropwise at 0 °C. Causality note: Performing the addition at 0 °C prevents uncontrolled exothermic degradation of the sulfonamide linker.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation (TLC/Ninhydrin): Spot the reaction on a TLC plate. Stain with Ninhydrin and heat. A deep purple spot confirms the presence of the newly liberated primary amine.

  • Isolation: Concentrate the mixture under a stream of N₂ to remove excess TFA. Triturate the resulting oil with cold diethyl ether (5 mL) to precipitate the product as a white TFA salt. Centrifuge, decant the ether, and dry under high vacuum.

Quantitative Data Summaries

To guide protocol optimization, the following table summarizes the quantitative performance of various reaction conditions tested during the development of biaryl sulfonamide scaffolds.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

Catalyst SystemBase (Equiv)Solvent SystemTemp / TimeYield (%)Primary Impurity
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (3.0)DME / H₂O (3:1)85 °C / 12 h (Thermal)62%Protodeboronation
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (3.0)Dioxane / H₂O (4:1)100 °C / 8 h (Thermal)78%Unreacted Ar-X
Pd(dppf)Cl₂ (5 mol%) K₂CO₃ (3.0) Dioxane / H₂O (4:1) 140 °C / 20 min (MW) 94% None (Optimal)
Pd(OAc)₂ / SPhos (5 mol%)Cs₂CO₃ (2.5)Toluene / H₂O (10:1)120 °C / 30 min (MW)85%Homocoupling

Note: Yields represent isolated yields after flash chromatography. MW = Microwave Irradiation.

References

  • Carroll, F. I., et al. "Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues." Journal of Medicinal Chemistry. URL:[Link]

  • Wuest, F., et al. "Synthesis of three F-18-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold." Organic & Biomolecular Chemistry. URL:[Link]

  • Meister, S., et al. "Cell-Based Progression of Spiroindoline Phenotypic Hits Leads to the Identification of Compounds with Diverging Parasitological Profiles against the Human Malaria Parasite Plasmodium falciparum." ACS Infectious Diseases. URL:[Link]

Method

Application Note: Rational Design of Protease Inhibitors Using N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide

Executive Summary & Mechanistic Rationale The development of Boronic Acid Transition State Inhibitors (BATSIs) represents a highly effective strategy for targeting serine proteases, threonine proteases, and β -lactamases...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of Boronic Acid Transition State Inhibitors (BATSIs) represents a highly effective strategy for targeting serine proteases, threonine proteases, and β -lactamases. Unlike traditional non-covalent inhibitors, BATSIs leverage a boronic acid "warhead" to form a reversible covalent bond with the catalytic nucleophile of the target enzyme[1].

N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide (CAS: 874459-63-9) is a premier bifunctional building block for this purpose. It features:

  • The Boronic Acid Warhead: Acts as a strong electrophile. Upon entering the active site, the boron atom undergoes a geometric "morphing" from a neutral, sp2 -hybridized trigonal planar state to an anionic, sp3 -hybridized tetrahedral adduct upon nucleophilic attack by the catalytic serine[2].

  • The Benzenesulfonamide Linker: Provides a rigid scaffold that engages in critical hydrogen-bonding networks within the enzyme's active site (e.g., the oxyanion hole), significantly enhancing binding affinity and oxidative stability compared to simple phenylboronic acids[3].

  • The N-(2-Boc-aminoethyl) Tail: A protected primary amine that serves as an orthogonal anchor point. This allows researchers to seamlessly graft specific P1-P3 peptide recognition sequences to dictate protease selectivity[1].

MOA E Catalytic Serine (Active Site Nucleophile) EI Enzyme-Inhibitor Complex (Non-covalent) E->EI Binding I Boronic Acid Warhead (sp² Trigonal Planar) I->EI Binding EI_cov Tetrahedral Boronate Adduct (sp³ Reversible Covalent) EI->EI_cov Nucleophilic Attack (Morphing) EI_cov->EI Dissociation

Fig 1: Reversible covalent mechanism of boronic acid transition state inhibitors (BATSIs).

Experimental Workflows & Self-Validating Protocols

To successfully utilize this building block, the experimental design must account for the chemical sensitivity of the boronic acid moiety and the unique slow-binding kinetics of the final inhibitor.

Workflow BB N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide (Starting Scaffold) Deprot 1. Boc Deprotection (20% TFA in DCM) BB->Deprot Coupling 2. Peptide Coupling (HATU, DIPEA, Target Sequence) Deprot->Coupling Purif 3. RP-HPLC Purification (Isolate Peptidic Boronic Acid) Coupling->Purif Assay 4. Kinetic Assay (Time-dependent Pre-incubation) Purif->Assay Data 5. Data Analysis (Calculate IC50 & Ki) Assay->Data

Fig 2: Synthesis and screening workflow for boronic acid-based protease inhibitors.

Chemical Synthesis Protocol: Grafting the Recognition Sequence

Causality & Logic: The Boc group must be removed under acidic conditions that do not trigger protodeboronation (cleavage of the C-B bond). Trifluoroacetic acid (TFA) in dichloromethane (DCM) is ideal. For the subsequent amide coupling, HATU is chosen over EDC/NHS because it drives rapid coupling of sterically hindered peptides while minimizing epimerization.

Step-by-Step Methodology:

  • Deprotection: Dissolve 1.0 eq of N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide in a 20% (v/v) solution of TFA in anhydrous DCM. Stir at room temperature for 1 hour.

  • Validation Check (Self-Validating System): Perform LC-MS analysis. The mass shift must confirm the complete removal of the Boc group ( −100 Da). Do not proceed if starting material remains, as it will poison the coupling stoichiometry.

  • Solvent Removal: Evaporate the solvent under reduced pressure. Co-evaporate with toluene ( ) to remove residual TFA, yielding the amine TFA salt.

  • Peptide Coupling: In a dry flask, dissolve the desired N-protected P1-P3 peptide sequence (1.1 eq) and HATU (1.1 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to activate the acid.

  • Conjugation: Add the deprotected sulfonamide amine (from Step 3) to the activated peptide mixture. Stir for 4 hours at room temperature.

  • Purification: Purify the crude product via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid). Lyophilize to obtain the final peptidic boronic acid inhibitor.

Biochemical Evaluation Protocol: Time-Dependent Kinetic Assay

Causality & Logic: Boronic acids are slow-binding inhibitors because the structural morphing from sp2 to sp3 geometry requires overcoming an activation energy barrier[2]. An assay without a pre-incubation step will yield artificially high IC50​ values, resulting in false negatives[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the synthesized boronic acid inhibitor in 100% DMSO. Dilute 1:100 into the assay buffer to achieve final concentrations ranging from 0.1 nM to 10 μ M (final DMSO ≤1% ).

  • Pre-Incubation: In a 96-well microplate, combine the target protease (e.g., a serine protease at 1-5 nM) with the inhibitor dilutions. Incubate at 37°C for exactly 30 minutes.

  • Validation Check (Self-Validating System): Run a parallel plate where the substrate is added immediately with the inhibitor (0-minute pre-incubation). A functional BATSI must show a significantly lower IC50​ in the 30-minute pre-incubated plate compared to the 0-minute plate. This time-dependent shift proves the covalent reversible mechanism[5].

  • Reaction Initiation: Add the specific fluorogenic substrate (e.g., AMC- or FRET-based) to all wells to initiate the reaction.

  • Data Acquisition: Monitor fluorescence continuously for 20 minutes to calculate the initial velocity ( V0​ ) of the enzymatic cleavage.

Quantitative Data Interpretation

Structure-Activity Relationship (SAR) data must be carefully tabulated to compare the non-covalent recognition (driven by the P1-P3 peptide sequence) against the covalent binding efficiency of the boronic acid warhead. Below is a representative data table demonstrating how modifying the peptidic tail attached to the N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide scaffold impacts potency.

Compound IDGrafted P1-P3 SequencePre-incubation Time IC50​ (nM)Apparent Ki​ (nM)Target Protease
Scaffold None (Amine only)30 min> 50,000N/ASerine Protease A
BATSI-01 Ala-Ala-Pro0 min450.0125.0Serine Protease A
BATSI-01 Ala-Ala-Pro30 min45.212.5Serine Protease A
BATSI-02 Val-Pro-Arg30 min8.42.1Serine Protease B
BATSI-03 Leu-Ala-Gly30 min> 1,000N/ASerine Protease A

Note: The dramatic shift in IC50​ for BATSI-01 between 0 min and 30 min pre-incubation validates the slow-binding, reversible covalent nature of the boronic acid warhead.

References

  • Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability.
  • Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1.PNAS.
  • Discovery of Boronic Acids-Based β -Lactamase Inhibitors Through In Situ Click Chemistry.MDPI.
  • Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β -Lactamases Using Time-dependent Hybrid QM/MM Simul
  • Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents.Taylor & Francis.

Sources

Application

Application Note: Preparation and Application of Fluorescent Sensors Using Boronic Acid-Sulfonamide Linkers

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction and Mechanistic Principles The precise quantificati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction and Mechanistic Principles

The precise quantification of cis-diols—ranging from simple monosaccharides (e.g., glucose, fructose) to complex glycoproteins and bacterial cell wall components—is a critical challenge in clinical diagnostics and bioprocess monitoring. Boronic acids (BAs) have emerged as the premier synthetic receptors for diols due to their ability to form reversible, covalent cyclic boronate esters[1].

However, a fundamental chemical hurdle exists: the pKa of an unmodified phenylboronic acid is typically around 8.8. At physiological pH (7.4), the boron atom remains primarily in its neutral, trigonal planar ( sp2 ) state, which exhibits weak affinity for diols.

The Sulfonamide Advantage (Causality of Design): To engineer a sensor that operates efficiently at physiological pH, we must lower the pKa of the boronic acid. The incorporation of a sulfonamide linker (-SO 2​ NH-) directly addresses this. As a strongly electron-withdrawing group, the sulfonamide pulls electron density away from the phenyl ring, lowering the boron atom's pKa to approximately 7.0–7.5[2]. This ensures a significant fraction of the sensor exists in the highly reactive, tetrahedral boronate anion ( sp3 ) state at pH 7.4. Furthermore, sulfonamides serve as robust, modular bridges to couple boronic acids with potent fluorophores (e.g., Dansyl chloride), enabling sophisticated signal transduction mechanisms like Photoinduced Electron Transfer (PET)[3].

Signal Transduction: The PET Mechanism

In a typical Dansyl-sulfonamide-phenylboronic acid sensor (DNSBA)[4], the fluorophore's emission is heavily quenched in the unbound state. The neutral boronic acid acts as an electron acceptor, facilitating a non-radiative PET process from the excited fluorophore. Upon binding a diol, the conversion of the boronic acid to an electron-rich boronate anion raises the lowest unoccupied molecular orbital (LUMO) of the receptor. This thermodynamic shift renders the PET process unfavorable, effectively "unblocking" the fluorophore and resulting in a sharp Turn-ON fluorescence signal[2][3].

Mechanism Apo Apo-Sensor (Neutral Boronic Acid) PET Photoinduced Electron Transfer (PET) Apo->PET Excitation (hv) Bound Bound-Sensor (Anionic Boronate Ester) Apo->Bound + Diol (pH 7.4) OFF Fluorescence OFF (Quenched State) PET->OFF Non-radiative decay Analyte Cis-Diol Analyte (e.g., Fructose/Glucose) Analyte->Bound Covalent reversible binding Block PET Inhibited (Altered Electronics) Bound->Block Excitation (hv) ON Fluorescence ON (Signal Restored) Block->ON Radiative emission

Figure 1: Mechanistic workflow of a PET-based boronic acid-sulfonamide fluorescent sensor.

Experimental Protocol: Sensor Synthesis

This protocol details the synthesis of a Dansyl-sulfonamide-phenylboronic acid sensor (DNSBA). The reaction utilizes a highly efficient nucleophilic acyl substitution between a sulfonyl chloride and an amine.

Reagents and Materials
  • Fluorophore Precursor: Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride)

  • Receptor Precursor: 3-Aminophenylboronic acid monohydrate

  • Base: Triethylamine (TEA)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Synthesis Methodology
  • Preparation: Flush a round-bottom flask with inert Nitrogen ( N2​ ) gas to prevent the hydrolysis of the moisture-sensitive sulfonyl chloride.

  • Dissolution: Dissolve 1.0 equivalent (eq) of 3-aminophenylboronic acid in 15 mL of anhydrous DCM.

  • Base Addition: Add 2.5 eq of TEA to the solution. Causality: TEA acts as an acid scavenger. The reaction generates HCl as a byproduct; neutralizing it prevents the protonation of the amine reactant, which would otherwise halt the nucleophilic attack.

  • Temperature Control: Chill the reaction mixture to 0 °C using an ice bath. Causality: Sulfonyl chlorides are highly reactive. Starting at 0 °C controls the exothermic nature of the reaction and minimizes the formation of bis-sulfonylated side products.

  • Coupling: Dissolve 1.1 eq of Dansyl chloride in 5 mL of anhydrous DCM and add it dropwise to the chilled mixture over 15 minutes.

  • Incubation: Remove the ice bath and allow the reaction to stir at room temperature for 12–18 hours.

  • Workup: Quench the reaction with 20 mL of deionized water. Extract the organic layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography using a Hexane:Ethyl Acetate gradient to yield the pure DNSBA sensor.

Experimental Protocol: Photophysical Characterization

To ensure the sensor functions correctly in biological matrices, it must be evaluated under simulated physiological conditions.

Assay Preparation
  • Sensor Stock: Prepare a 10 mM stock solution of the DNSBA sensor in spectroscopic-grade DMSO. Causality: The naphthalene core is highly hydrophobic. DMSO ensures complete solvation without triggering aggregation-caused quenching (ACQ).

  • Working Solution: Dilute the stock to a final concentration of 10 µM in 50 mM Phosphate Buffer (pH 7.4) containing 1% DMSO (v/v).

  • Analyte Stocks: Prepare 1.0 M stock solutions of D-fructose, D-galactose, and D-glucose in the same pH 7.4 buffer.

Fluorescence Titration Methodology
  • Transfer 2.0 mL of the 10 µM sensor working solution into a quartz cuvette.

  • Record the baseline fluorescence spectrum ( λex​ = 340 nm; λem​ scan = 400–600 nm).

  • Sequentially spike in microliter volumes of the saccharide stock solutions to achieve desired concentration gradients (e.g., 0 to 50 mM).

  • Equilibration: Wait exactly 5 minutes after each addition before scanning. Causality: While boronate ester formation is rapid, establishing thermodynamic equilibrium in a buffered aqueous system requires a brief incubation to ensure reproducible steady-state fluorescence readings.

  • Plot the change in fluorescence intensity ( ΔF ) at the emission maximum (~515 nm) against the analyte concentration to calculate the binding constant ( Ka​ ) using the Benesi-Hildebrand or Stern-Volmer equations[2].

Quantitative Data Presentation

The binding affinity of boronic acid-sulfonamide sensors varies based on the stereochemistry of the target diol. Fructose, possessing a highly favorable syn-diol configuration in its furanose form, universally exhibits the highest affinity.

Table 1: Typical Binding and Photophysical Properties of Sulfonamide-Boronic Acid Sensors at pH 7.4

Analyte TargetApparent Binding Constant ( Ka​ , M−1 )Max Fluorescence Enhancement ( F/F0​ )Estimated Limit of Detection (LOD)
D-Fructose 1,500 – 3,0005.0 – 10.0~ 0.1 mM
D-Galactose 150 – 3002.0 – 4.0~ 1.0 mM
D-Glucose 10 – 501.2 – 2.0~ 5.0 mM
Bacterial Surface Glycans High Avidity (Multivalent)3.0 – 8.0~ 104 CFU/mL[4]

Quality Control & Self-Validating Systems

To guarantee that the observed fluorescence Turn-ON is strictly a result of specific boronate ester formation—and not an artifact of solvent polarity changes, non-specific aggregation, or pH drift—the protocol must be a self-validating system. Implement the following mandatory QC checks:

  • The Structural Control Test: Synthesize a "dummy" sensor (e.g., Dansyl-aniline) lacking the boronic acid moiety. Perform the identical saccharide titration. Validation: The dummy sensor must show zero fluorescence enhancement, proving the signal is entirely dependent on the boronic acid receptor.

  • The Reversibility (Displacement) Assay: After saturating the sensor with D-fructose (achieving maximum fluorescence), spike the cuvette with Alizarin Red S (a catechol dye with a massively higher affinity for boronic acids) or lower the pH to 5.0 using HCl. Validation: The fluorescence must immediately drop back to the baseline OFF state. This proves the interaction is dynamically reversible and covalently specific, rather than a permanent degradation of the fluorophore.

  • pH Dependency Mapping: Perform the titration in a pH 5.0 acetate buffer. Validation: Because the sulfonamide-boronic acid cannot efficiently form the required tetrahedral anion at acidic pH, the Ka​ and fluorescence enhancement should be suppressed by >90% compared to pH 7.4[1].

References

  • Fluorescent Probes for Sugar Detection | ACS Applied Materials & Interfaces. American Chemical Society. URL:[Link]

  • Using Quenching Kinetics and Thermodynamics of Amino-Fluorophores as Empirical Tools for Predicting Boronic Acid Sensors Suitable for Use in Physiological Conditions. Australian Journal of Chemistry. URL:[Link]

  • Glucose Sensing in Supramolecular Chemistry | Chemical Reviews. American Chemical Society. URL:[Link]

  • Fluorescent sensor for bacterial recognition. ResearchGate. URL:[Link]

Sources

Method

Application Note: Optimized Reaction Conditions for the Chan-Lam N-Arylation of Sulfonamides with Boronic Acids

Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, protocol selection, and data-driven optimization for C–N bond formation. Executive Summary The N-arylsulfonamid...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, protocol selection, and data-driven optimization for C–N bond formation.

Executive Summary

The N-arylsulfonamide motif is a privileged pharmacophore in medicinal chemistry, frequently appearing in protease inhibitors, anti-inflammatory agents, and targeted therapeutics. While palladium-catalyzed Buchwald-Hartwig aminations are standard for C–N bond formation, the direct cross-coupling of sulfonamides via Pd-catalysis is notoriously challenging due to strong catalyst coordination and poor nucleophilicity.

The Chan-Lam (CL) coupling —an oxidative, copper-catalyzed cross-coupling of nucleophiles with arylboronic acids—provides a powerful, orthogonal approach[1]. Operating under mild conditions with high functional group tolerance, the CL coupling bypasses the need for expensive precious metals and bespoke ligands. However, the reaction is highly substrate-dependent. This application note synthesizes recent mechanistic breakthroughs[2] and data-science-driven optimizations[3] to provide a definitive, self-validating guide for the N-arylation of both primary and secondary sulfonamides.

Mechanistic Framework & Causality

To optimize a Chan-Lam coupling, one must understand the causality of the catalytic cycle. The reaction does not rely on a simple Cu(I)/Cu(III) or Cu(0)/Cu(II) paradigm; rather, it is an oxidative process driven by a Cu(II)/Cu(III) or Cu(I)/Cu(II)/Cu(III) manifold.

  • Precatalyst Activation & Coordination: The Cu(II) precatalyst (often a paddlewheel dimer like Cu(OAc)2​ ) denucleates and coordinates with the deprotonated sulfonamide. The choice of base is critical here; it must be strong enough to deprotonate the sulfonamide ( pKa​≈10 ) without poisoning the copper center.

  • Transmetalation: The arylboronic acid transfers its aryl group to the Cu(II) center. Causality Insight: Strongly coordinating ligands (like excess acetate) can stall this step. Using cationic Cu sources (e.g., [Cu(MeCN)4​]PF6​ ) generates a more electrophilic metal center, accelerating transmetalation with electron-deficient boronic acids[2].

  • Oxidation: The Cu(II)-aryl intermediate undergoes disproportionation or direct oxidation by O2​ to form a highly reactive Cu(III)-aryl species.

  • Reductive Elimination: Rapid C–N bond formation occurs, releasing the N-arylsulfonamide and a Cu(I) species.

  • Catalyst Regeneration: The terminal oxidant (ambient O2​ ) oxidizes Cu(I) back to Cu(II), closing the cycle. Causality Insight: Insufficient aeration is the primary cause of stalled reactions, as the Cu(I) resting state accumulates.

CatalyticCycle CuII_Pre Cu(II) Precatalyst CuII_N Cu(II) Sulfonamide CuII_Pre->CuII_N + Sulfonamide + Base CuII_Ar Cu(II)-Aryl CuII_N->CuII_Ar + ArB(OH)₂ (Transmetalation) CuIII_Ar Cu(III)-Aryl CuII_Ar->CuIII_Ar Oxidation (O₂ or Cu(II)) CuI Cu(I) Species CuIII_Ar->CuI Reductive Elimination CuI->CuII_Pre Oxidation (O₂)

Figure 1: Proposed catalytic cycle for the Chan-Lam N-arylation of sulfonamides.

Comparative Condition Matrix

The conditions for sulfonamide arylation have evolved significantly. Table 1 summarizes the quantitative parameters of key methodologies, allowing researchers to select the optimal system based on their substrate class.

MethodologyTarget SubstrateCatalyst (Loading)Base (Equiv)SolventTemp / TimeKey Additive / Oxidant
Classic [4]General Sulfonamides Cu(OAc)2​ (20 mol%) K2​CO3​ (1.5)i-PrOH90 °C / 12 hAir
Aqueous Green [5]General Sulfonamides Cu(OAc)2​⋅H2​O (20 mol%) K2​CO3​ (1.3) H2​O Reflux / 2-5 hAir
Cationic RT [2]Secondary Sulfonamides [Cu(MeCN)4​]PF6​ (50 mol%) K3​PO4​ (8.0)MeCNRT / 16 hAir
Data-Driven [3]Primary Sulfonamides Cu(OAc)2​ (20 mol%)KOt-Bu (2.0)EtOH60 °C / 18 h H2​O (10 eq) / O2​

Detailed Experimental Protocols

Protocol A: Scalable Room-Temperature N-Arylation (Secondary Sulfonamides)

Based on the mechanistically refined conditions by Vantourout et al.[2]. This protocol excels for secondary N-aryl sulfonamides by utilizing a cationic Cu(I) source that oxidizes in situ, avoiding inhibitory acetate ligands.

Reagents:

  • Secondary Sulfonamide (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (2.0 equiv, 2.0 mmol)

  • [Cu(MeCN)4​]PF6​ (0.5 equiv, 0.5 mmol)

  • K3​PO4​ (8.0 equiv, 8.0 mmol)

  • Anhydrous Acetonitrile (MeCN) (10 mL, 0.1 M)

Step-by-Step Procedure:

  • Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add the secondary sulfonamide, arylboronic acid, [Cu(MeCN)4​]PF6​ , and K3​PO4​ .

  • Solvation: Suspend the solid mixture in 10 mL of anhydrous MeCN.

  • Aeration (Critical Step): Leave the vial open to the atmosphere. For scales >5 mmol, equip the flask with an O2​ balloon or sparge dry air through the solvent for 5 minutes prior to sealing with a pierced septum.

  • Reaction: Stir vigorously (>800 rpm) at room temperature (20–25 °C) for 16 hours. Causality Note: High stirring rates maximize the gas-liquid interfacial area, ensuring continuous regeneration of the active Cu(II) species.

  • Workup: Dilute the crude mixture with Ethyl Acetate (20 mL). Filter the suspension through a short pad of Celite to remove insoluble copper salts and inorganic phosphates.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the tertiary sulfonamide.

Protocol B: Data-Driven Optimization for Primary Sulfonamides

Based on the high-throughput, machine-learning-guided conditions by the Doyle and Janssen groups[3]. Primary sulfonamides are prone to over-arylation and poor reactivity. Counter-intuitively, the deliberate addition of water is required here to facilitate boronic acid speciation.

Reagents:

  • Primary Sulfonamide (1.0 equiv, 0.5 mmol)

  • Arylboronic Acid or Bpin Ester (4.0 equiv, 2.0 mmol)

  • Cu(OAc)2​ (0.2 equiv, 0.1 mmol)

  • Potassium tert-butoxide (KOt-Bu) (2.0 equiv, 1.0 mmol)

  • Deionized H2​O (10.0 equiv, 5.0 mmol)

  • Ethanol (EtOH) (5 mL, 0.1 M)

Step-by-Step Procedure:

  • Setup: Charge a dried reaction vessel with the primary sulfonamide, arylboronic acid, Cu(OAc)2​ , and KOt-Bu.

  • Solvent & Additive: Add 5 mL of EtOH, immediately followed by the precise addition of 10.0 equivalents of H2​O (approx. 90 µL). Causality Note: While classic CL couplings exclude water to prevent phenol formation, water here acts as a phase-modifier that solubilizes the base and accelerates the hydrolysis of boronic esters into reactive boronate species.

  • Atmosphere: Purge the vessel headspace with O2​ gas for 1 minute, then seal under an O2​ balloon.

  • Reaction: Heat the mixture to 60 °C and stir vigorously for 18 hours.

  • Workup: Cool to room temperature. Quench the reaction with saturated aqueous NH4​Cl (10 mL) to neutralize the strong base and break down copper complexes. Extract with EtOAc ( 3×15 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na2​SO4​ , filter, and concentrate. Purify via automated flash chromatography to isolate the mono-N-arylated secondary sulfonamide.

Expert Troubleshooting & Optimization Guidelines

  • Issue: Protodeboronation of the Boronic Acid

    • Observation: The boronic acid is consumed, but the sulfonamide remains unreacted. LC-MS shows the presence of the corresponding deboronated arene (Ar-H).

    • Causality: Electron-deficient or ortho-substituted boronic acids undergo rapid protodeboronation in basic, protic environments.

    • Solution: Switch the boron source to a pinacol boronic ester (Bpin), which hydrolyzes slowly, acting as a controlled-release mechanism for the active boronic acid. Alternatively, use a syringe pump to add the boronic acid over 4 hours[3].

  • Issue: Reaction Stalling at ~50% Conversion

    • Observation: The reaction mixture turns from a deep blue/green (Cu(II)) to a pale yellow or brick red suspension (Cu(I) oxide).

    • Causality: The rate of Cu(I) oxidation by O2​ is slower than the rate of reductive elimination, leading to catalyst resting state trapping.

    • Solution: Increase the oxygen mass transfer coefficient ( kL​a ). Use a wider reaction vessel, increase the stirring speed, or actively sparge the solution with an O2​ line[2].

  • Issue: Over-Arylation (Formation of Tertiary Sulfonamides from Primary)

    • Observation: A mixture of mono- and di-arylated products is observed.

    • Causality: The newly formed secondary sulfonamide is more nucleophilic or coordinates more favorably to the copper center than the starting primary sulfonamide.

    • Solution: Strictly adhere to Protocol B. The use of KOt-Bu in EtOH/ H2​O creates a specific solubility window that precipitates the mono-arylated product as its potassium salt, protecting it from a second arylation event[3].

References

  • Mechanistic Insight Enables Practical, Scalable, Room Temperature Chan–Lam N-Arylation of N-Aryl Sulfonamides. Julien C. Vantourout, Ling Li, et al. ACS Catalysis, 2018, 8(10), 9560–9566. URL:[Link]

  • Data Science-Driven Discovery of Optimal Conditions and a Condition-Selection Model for the Chan-Lam Coupling of Primary Sulfonamides. Shivaani S. Gandhi, Giselle Z. Brown, et al. ACS Catalysis, 2025, 15(3), 2292-2304. (ChemRxiv Preprint). URL:[Link]

  • Cu(OAc)₂-Catalyzed N-Arylation of Sulfonamides with Arylboronic Acids or Trimethoxy(phenyl)silane. Changduo Pan, Jiang Cheng, et al. Synthetic Communications, 2009, 39(12), 2215-2222. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide in DMSO

Welcome to the Technical Support Center for N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide (CAS: 874459-63-9). As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic phase beha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide (CAS: 874459-63-9).

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic phase behaviors of complex boronic acids. This compound presents a unique trifecta of solubility challenges: a hydrophobic and acid-labile Boc-protected amine, a sulfonamide moiety capable of extensive hydrogen bonding, and a boronic acid group that spontaneously dehydrates into insoluble cyclic anhydrides.

This guide is designed to move beyond basic "add solvent and stir" advice. Here, we dissect the thermodynamic causality behind these solubility issues and provide self-validating protocols to ensure your compound is fully dissolved and structurally intact for your downstream assays.

Part 1: Mechanistic Causality of Insolubility in DMSO

While anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard for polar aprotic solvation, researchers often observe cloudiness, particulates, or delayed gelation when dissolving this specific compound. Understanding why this happens is critical to troubleshooting:

  • The Boroxine Equilibrium: During storage, monomeric boronic acids spontaneously dehydrate to form cyclic trimers known as boroxines. While monomeric boronic acids are highly soluble in DMSO due to strong hydrogen-bond acceptance by the solvent's sulfoxide group, rigid boroxines lack these free hydroxyls and exhibit drastically reduced solubility 1[2].

  • Intermolecular Network Gelation: The sulfonamide group (-SO₂NH-) and the boronic acid group (-B(OH)₂) can act as both hydrogen bond donors and acceptors. At concentrations exceeding 50 mM, these molecules can cross-link into a 3D supramolecular network, causing the solution to polymerize into a viscous gel3[3].

  • Thermal Vulnerability: Heating is a common reflex for poor solubility. However, boronic acids are mild Lewis acids. Applying temperatures >50°C in concentrated solutions can catalyze the thermal cleavage of the tert-butyloxycarbonyl (Boc) group, irreversibly degrading your compound.

Part 2: Physicochemical Properties & Solvation Factors

To systematically address these issues, we must map the compound's structural features to their physical behaviors.

Table 1: Structural Impact on DMSO Solvation

Structural FeaturePhysicochemical PropertyImpact on DMSO Solubility & Handling
Boronic Acid (-B(OH)₂)pKa ~8.0, Lewis AcidicForms insoluble cyclic boroxines; requires trace water to force monomeric dissolution4[4].
Sulfonamide (-SO₂NH-)pKa ~10.0, H-bond activePromotes 3D network formation; causes spontaneous gelation at concentrations >50 mM[3].
Boc-Amine (-NH-Boc)Hydrophobic, Acid-labileLimits high-temperature dissolution; degrades at >50°C via Lewis acid autocatalysis.
Aryl Core Rigid, PlanarPromotes π-π stacking; requires strong polar aprotic disruption (DMSO).

Part 3: Troubleshooting Workflow

Before proceeding to the experimental protocols, use the following decision matrix to identify your specific solubility failure mode and the appropriate corrective action.

G Start Assess Solubility of Compound in DMSO Observe Visual State at 25°C? Start->Observe Clear Clear Solution Observe->Clear Dissolved Cloudy Cloudy / Particulates Observe->Cloudy Incomplete Gel Viscous Gelation Observe->Gel Polymerized Success Proceed to Assay Clear->Success Heat Gentle Heat (40°C) + Sonication Cloudy->Heat Dilute Dilute to <20 mM Gel->Dilute AddWater Add Trace H2O (0.5%) (Boroxine Hydrolysis) Heat->AddWater Evaluate Re-evaluate State AddWater->Evaluate Dilute->AddWater Pinacol Add Pinacol (1.1 eq) (Esterification) Evaluate->Pinacol Insoluble Evaluate->Success Clear Pinacol->Success

Caption: Workflow for resolving boroxine-induced insolubility and gelation in DMSO.

Part 4: Self-Validating Experimental Protocols

Protocol A: The "Trace Water" Rescue (For Cloudy Suspensions & Gels)

Causality: Water acts as a chemical reactant here, not just a co-solvent. It rapidly hydrolyzes the insoluble boroxine trimer back into the monomeric boronic acid, which DMSO can effectively solvate[2].

  • Initial Solvation: Suspend the pre-weighed powder in anhydrous DMSO to achieve a target concentration of strictly ≤20 mM .

  • Thermal Agitation: Place the vial in a thermomixer set to 40°C at 800 RPM for 10 minutes. Do not exceed 45°C to protect the Boc group.

  • Boroxine Hydrolysis: If particulates remain, add 0.5% (v/v) of molecular biology grade H₂O . (e.g., 5 µL water per 1 mL DMSO).

  • Sonication: Sonicate the mixture in a water bath for 3 to 5 minutes to disrupt localized hydrophobic interactions.

  • Validation Checkpoint (Tyndall Effect): Pass a standard laser pointer through the vial in a dark room. A successful, true solution will allow the beam to pass invisibly. If you see a solid line of scattered light (the Tyndall effect), colloidal boroxines remain. Repeat Step 3.

Protocol B: Diol Complexation (For Strictly Anhydrous Requirements)

Causality: If your downstream application (e.g., anhydrous cross-coupling) cannot tolerate trace water, you must chemically mask the boronic acid. Converting it to a pinacol boronate ester prevents boroxine formation and eliminates intermolecular B(OH)₂ hydrogen bonding, drastically increasing organic solubility5[6].

  • Reagent Mixing: To your cloudy DMSO suspension of the compound, add 1.1 molar equivalents of Pinacol (2,3-dimethyl-2,3-butanediol).

  • Esterification: Stir the mixture at room temperature (25°C) for 30–45 minutes. The addition of molecular sieves (3Å) can help drive the reaction by scavenging the released water.

  • Validation Checkpoint: The solution should transition from an opaque suspension to completely transparent as the highly soluble boronate ester forms. Verify esterification via TLC or a quick ¹H-NMR (look for the distinct pinacol methyl singlet at ~1.3 ppm).

Part 5: Frequently Asked Questions (FAQs)

Q: My compound dissolved perfectly on day one, but turned into a thick, clear gel after sitting on the bench overnight. What happened? A: This is a classic case of concentration-dependent supramolecular polymerization. Over time, the sulfonamide and boronic acid groups slowly assemble into a cross-linked hydrogen bond network[3]. To fix this, dilute the sample to <20 mM with DMSO, add 0.5% (v/v) water to cap the boronic acid hydroxyls, and warm gently to 40°C until the gel network collapses.

Q: Can I store the dissolved DMSO stock solution at -20°C for long-term use? A: It is highly discouraged. Freezing DMSO (which has a freezing point of ~19°C) forces the solute out of the solvent matrix, concentrating it in the remaining liquid phase before total freeze. This proximity accelerates boroxine formation and gelation upon thawing. If you must store it, aliquot into single-use vials, freeze rapidly, and upon thawing, heat to 40°C with sonication to redissolve precipitated boroxines[2].

Q: I tried heating the DMSO to 80°C to force it into solution, but now my downstream assay is failing. Why? A: You have likely degraded your compound. The Boc protecting group is acid-labile. Because the boronic acid moiety acts as a mild Lewis acid, heating the solution above 50°C can trigger an autocatalytic deprotection of the Boc group, yielding the free amine which can subsequently undergo unwanted side reactions.

References

  • The Boroxine–Boronic Acid Equilibrium Source: Journal of the American Chemical Society URL:[Link]

  • 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Source: Wiley-VCH URL:[Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents Source: Journal of Solution Chemistry (Springer) URL:[Link]

  • WO2002059131A1 - Formulation of boronic acid compounds Source: Google Patents URL

Sources

Optimization

Technical Support Center: Troubleshooting Boc Removal from Boronobenzenesulfonamide Intermediates

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the global deprotection of multifunctional intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the global deprotection of multifunctional intermediates. Removing a tert-butyloxycarbonyl (Boc) group from a boronobenzenesulfonamide intermediate is a delicate procedure. The molecule contains three highly reactive vectors: an acid-sensitive Boc-protected amine, a sulfonamide (which can act as a nucleophile or acidic pharmacophore), and a boronic acid or ester (prone to hydrolysis and protodeboronation).

This guide is designed to move beyond basic protocols by explaining the causality behind these side reactions and providing self-validating methodologies to ensure your synthesis remains robust and scalable.

Troubleshooting Matrix: Quantitative & Qualitative Observations

When your LC-MS or NMR data indicates a failed deprotection, use this matrix to diagnose the exact mechanistic failure.

Observation / LC-MS ResultPotential CauseMechanistic Causality & Solution
Complete loss of boron signal (Formation of Ar-H)Protodeboronation (C-B bond cleavage)Causality: Ipso-protonation of the boronate or unimolecular heterolysis liberates a transient aryl anion[1].Solution: Switch to acid-free thermal deprotection using fluorinated solvents (Protocol B).
Mass shift of -81 Da (Loss of Bpin, gain of H)Pinacol ester hydrolysisCausality: Adventitious water in the presence of strong acid (like TFA) nucleophilically attacks the Lewis acidic boron, expelling pinacol.Solution: Enforce strictly anhydrous conditions (Protocol A) or use water scavengers.
Mass shift of -56 Da (Target is -100 Da)Incomplete Boc removal (Formation of tert-butyl cation only)Causality: The acid strength is insufficient to drive the equilibrium, or the evolved isobutylene is recombining.Solution: Increase reaction temperature slightly or ensure adequate venting of CO₂ and isobutylene[2].
Poor isolated yield (<30%) despite >95% conversionZwitterion formation during workupCausality: The free amine and the boronic acid/sulfonamide create a highly polar zwitterion at neutral pH, making organic extraction impossible.Solution: Isolate the product directly as the hydrochloride salt via precipitation/trituration.

Deep-Dive FAQs: Mechanistic Insights

Q1: Why does my boronobenzenesulfonamide undergo protodeboronation during deprotection, and how do I prevent it? A1: Protodeboronation is the destructive cleavage of the carbon-boron bond. While highly electron-deficient arylboronic acids are surprisingly stable to acid-catalyzed protodeboronation, they are highly susceptible to base-catalyzed cleavage or degradation under extended heating[1]. In acidic conditions (like TFA/DCM), ipso-protonation can still occur if the aryl ring is electron-rich. To prevent this, you must lower the activation energy required for Boc cleavage so you can use milder conditions. This is achieved by using fluorinated alcohols like hexafluoroisopropanol (HFIP), which stabilize the transition state of Boc thermolysis without requiring strong protic acids[3].

Q2: I need to retain the pinacol (Bpin) ester for a downstream Suzuki-Miyaura coupling. Why is it hydrolyzing to the free boronic acid? A2: The Bpin ester is sensitive to moisture in the presence of strong acids. The oxygen atoms of the pinacol ligand become protonated, increasing the electrophilicity of the boron center. Even trace amounts of water (from hygroscopic solvents or ambient humidity) will act as a nucleophile, attacking the boron and irreversibly hydrolyzing the ester. You must use strictly anhydrous acids, such as 4M HCl in anhydrous 1,4-dioxane, to maintain the Bpin group.

Q3: How do I isolate the product if it forms a highly polar zwitterion? A3: Do not attempt an aqueous workup. The combination of a basic primary amine and an acidic sulfonamide/boronic acid means the molecule will reside in the aqueous layer across a wide pH range. Instead, drive the reaction in a solvent where the resulting hydrochloride or trifluoroacetate salt is insoluble. By using ethereal solvents (like dioxane or diethyl ether), the deprotected salt will precipitate directly out of solution, allowing isolation via simple vacuum filtration.

Experimental Workflows & Methodologies

To ensure scientific integrity, every protocol below is designed as a self-validating system . This means the procedure includes built-in analytical checkpoints that confirm success before you proceed to the next step.

Protocol A: Anhydrous 4M HCl in Dioxane (Standard for Bpin Retention)

Use this protocol when the Bpin ester must be retained and the substrate is not highly prone to protodeboronation.

  • Preparation: Dissolve the Boc-protected boronobenzenesulfonamide (1.0 equiv) in anhydrous 1,4-dioxane (0.1 M concentration) under an inert argon atmosphere.

    • Causality: Dioxane is chosen because the starting material is soluble, but the resulting amine-HCl salt is typically insoluble, driving the reaction forward via precipitation.

  • Acid Addition: Cool the flask to 0 °C. Dropwise, add 4M HCl in anhydrous dioxane (10.0 equiv).

  • Deprotection: Remove the ice bath and stir at room temperature for 2–4 hours. Ensure the flask is vented through a bubbler to allow CO₂ and isobutylene gas to escape[2].

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in dry acetonitrile, and analyze via LC-MS.

    • Validation criteria: Look for the exact mass of the product. If you see a mass corresponding to [M - 55]⁺, the Boc group has only lost isobutylene but not CO₂; continue stirring. If you see [M - 81]⁺, pinacol hydrolysis is occurring; stop the reaction immediately.

  • Isolation: Once complete, add cold anhydrous diethyl ether (3x reaction volume) to fully precipitate the product. Filter the solid under a nitrogen blanket and dry under high vacuum.

Protocol B: Mild Thermal Deprotection in HFIP (Acid-Free)

Use this protocol for highly sensitive substrates where strong acids cause protodeboronation or sulfonamide cleavage.

  • Preparation: Suspend the Boc-protected intermediate (1.0 equiv) in hexafluoroisopropanol (HFIP) (0.2 M concentration) in a microwave-safe vial.

    • Causality: HFIP is a strong hydrogen-bond donor with high ionizing power. It activates the carbonyl oxygen of the Boc group, facilitating thermolytic cleavage without the addition of external Brønsted acids[3].

  • Microwave Heating: Seal the vial and heat under microwave irradiation at 150 °C for 15–30 minutes[3].

  • Self-Validation Checkpoint: Analyze via LC-MS. Because no acid is present, the Bpin group should remain completely intact, and no protodeboronation (Ar-H formation) should be observed.

  • Isolation: Evaporate the HFIP under reduced pressure. The product is recovered cleanly without the need for neutralization or aqueous extraction.

Decision Matrix Workflow

Use the following logical pathway to determine the optimal deprotection strategy for your specific intermediate.

BocDeprotection Start Assess Boronobenzenesulfonamide Intermediate Q1 Target Boron Species? Start->Q1 Bpin Retain Bpin Ester Q1->Bpin Bpin BA Free Boronic Acid Q1->BA Boronic Acid Q2 Is the substrate prone to protodeboronation? Bpin->Q2 Method3 Standard TFA/DCM (with Water Scavengers) BA->Method3 Standard Method1 Protocol A: Anhydrous 4M HCl in Dioxane Q2->Method1 Low Risk Method2 Protocol B: Thermal HFIP (Acid-Free) Q2->Method2 High Risk

Figure 1: Decision matrix for selecting Boc deprotection conditions based on intermediate stability.

References

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[Link]

  • Jaime, S., & Lara-Jaime, T. (2021). "Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols." Tetrahedron.[Link]

  • Sarma, P., et al. (2021). "Development of a Commercial Process for Odalasvir." Organic Process Research & Development (ACS Publications).[Link]

Sources

Troubleshooting

Stability of N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide in aqueous buffers

Welcome to the Technical Support Center for N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide . As a Senior Application Scientist, I have designed this guide to help you navigate the unique physicochemical properties of th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide .

As a Senior Application Scientist, I have designed this guide to help you navigate the unique physicochemical properties of this bifunctional molecule. This compound features two highly reactive, yet orthogonally distinct moieties: an acid-labile tert-butyloxycarbonyl (Boc) protected amine and a reactive, ROS-sensitive phenylboronic acid (PBA) .

Understanding the causality behind its degradation pathways is critical for maintaining scientific integrity in your assays, bioconjugations, and drug development workflows.

Quantitative Stability Matrix

To establish a baseline for your experimental design, the following table summarizes the stability of both functional groups across various aqueous conditions.

Environmental ConditionBoc Group StatusBoronic Acid StatusMechanistic Consequence & Action
Strong Acid (pH < 2) Labile (Rapid cleavage)Stable (Protodeboronation is slow)Cleaves to free amine + CO2[1]. Use for intentional deprotection.
Mild Acid (pH 4–6) Stable (Slow cleavage over days)Stable (Predominantly sp2 neutral)Ideal for HPLC purification. Lyophilize promptly to avoid Boc loss[2].
Physiological (pH 7.4) Highly Stable Reactive (Equilibrium sp2/sp3)Sulfonamide lowers PBA pKa; tetrahedral boronate anion forms, increasing reactivity[3].
Presence of ROS (H2O2) StableHighly Labile (Oxidation)Rapid oxidative deboronation to phenol[4]. Degas buffers thoroughly.
Presence of 1,2-Diols StableStabilized (Boronate Ester)Forms reversible covalent adducts. Use diols for temporary protection[5].

Mechanistic Workflows & Troubleshooting

Issue 1: Loss of Boronic Acid Reactivity in Assay Buffers

The Causality: Phenylboronic acids are inherently susceptible to oxidative deboronation when exposed to Reactive Oxygen Species (ROS), such as trace peroxides found in aging biological buffers or cell culture media. The reaction proceeds via a rate-limiting transition state where the boron atom accepts electron density, ultimately cleaving the C–B bond to yield an inactive phenol and boric acid[4],[5]. The Solution: Reversibly protect the boronic acid in situ using a 1,2-diol (e.g., fructose or catechol) or ensure all aqueous buffers are freshly prepared and degassed.

G PBA N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide (Active sp2/sp3) Phenol Phenol Derivative + Boric Acid (Inactive Degradant) PBA->Phenol Oxidative Deboronation Ester Boronate Ester (Stable Reversible Complex) PBA->Ester Condensation (pH > pKa) ROS Reactive Oxygen Species (e.g., H2O2) ROS->PBA Diol 1,2- or 1,3-Diols (e.g., Fructose) Diol->PBA Ester->PBA Hydrolysis (Acidic pH)

Fig 1. Competing pathways: Oxidative deboronation vs. stable boronate ester formation.

Issue 2: Premature Boc Cleavage During HPLC Purification

The Causality: Researchers often use 0.1% Trifluoroacetic acid (TFA) in reverse-phase HPLC eluents. While the Boc group is generally stable during the short duration of a chromatography run, concentrating the fractions via rotary evaporation drastically increases the local TFA concentration and thermal energy, driving acid-catalyzed cleavage[2]. The Solution: Never rotary-evaporate TFA-containing fractions of Boc-protected compounds. Instead, freeze the fractions immediately and lyophilize (freeze-dry) them to remove the volatile TFA without concentrating it in the liquid phase[2].

G Boc Boc-Protected Amine (Stable at pH > 4) Protonated Protonated Carbonyl (Unstable Intermediate) Boc->Protonated Strong Acid (pH < 1) Carbamic Carbamic Acid + t-Butyl Cation Protonated->Carbamic Cleavage FreeAmine Free Amine Salt + CO2 (Gas) Carbamic->FreeAmine Rapid Decarboxylation

Fig 2. Acid-catalyzed Boc deprotection mechanism via carbamic acid intermediate.

Validated Experimental Protocols

Protocol A: Preparation of Stable Aqueous Stock Solutions

Because the microhydration of phenylboronic acids involves strong OH···O hydrogen bonding but leaves the hydrophobic phenyl ring exposed[6], direct dissolution in water often causes aggregation. This protocol ensures a monomeric, stable stock.

  • Primary Solubilization: Weigh the desired amount of N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide and dissolve it entirely in anhydrous DMSO or DMF to create a 100 mM master stock. Causality: The organic solvent disrupts intermolecular hydrogen bonding between boronic acid dimers.

  • Buffer Selection: Prepare a 50 mM HEPES or Phosphate buffer at pH 7.4. Do not use Tris buffer. Causality: Tris contains a primary amine and multiple hydroxyl groups that can form unwanted imine/diol adducts with the boronic acid[5].

  • Degassing: Sparge the aqueous buffer with Nitrogen or Argon gas for 15 minutes to displace dissolved oxygen. Causality: Removing oxygen minimizes the formation of ROS, preventing oxidative deboronation[4].

  • Dilution: Dropwise, add the DMSO stock to the vigorously stirring degassed buffer to reach your final working concentration (typically ≤ 1 mM to prevent precipitation).

Protocol B: Orthogonal Boc Deprotection for Downstream Conjugation

This protocol utilizes the acid-lability of the Boc group[7] while preserving the boronic acid moiety.

  • Solvent Preparation: Dissolve the compound in anhydrous Dichloromethane (DCM).

  • Acid Addition: Cool the reaction vessel to 0°C. Slowly add Trifluoroacetic Acid (TFA) to achieve a 1:1 (v/v) ratio of DCM:TFA[1].

  • Self-Validating Observation: Stir the mixture and observe. Causality: The generation of effervescence (bubbles) is a self-validating indicator of the reaction proceeding, as the unstable carbamic acid intermediate decomposes into the free amine and CO2 gas[1].

  • Termination: Once bubbling ceases (typically 30–60 minutes), warm to room temperature. Evaporate the solvent under a stream of nitrogen.

  • Neutralization: Wash the resulting amine-TFA salt with cold diethyl ether to precipitate the product. Avoid neutralizing with strong aqueous bases (like NaOH) in the presence of oxygen, as the newly exposed primary amine and boronic acid can undergo complex side reactions.

Frequently Asked Questions (FAQs)

Q: Why does my compound show two distinct peaks in LC-MS when dissolved in water? A: Phenylboronic acids exist in a dynamic equilibrium between the neutral, trigonal planar sp2 form (boronic acid) and the anionic, tetrahedral sp3 form (boronate anion)[3]. Because the sulfonamide group is strongly electron-withdrawing, it lowers the pKa of the boron atom. At near-neutral pH, you are likely observing the chromatographic separation of these two speciation states or the formation of a boroxine anhydride if the sample was highly concentrated.

Q: Can I use 1M HCl to deprotect the Boc group instead of TFA? A: Yes, aqueous acidic conditions (pH < 1) will successfully cleave the Boc group[1]. However, heating the compound in strong aqueous acid can promote protodeboronation—the hydrolytic cleavage of the carbon-boron bond[4]. If you must use HCl, use anhydrous HCl in dioxane to protect the boronic acid integrity.

Q: Is the Boc group stable against nucleophiles in my assay? A: Yes. The nitrogen atom's lone pair resonates with the carbonyl group of the carbamate, significantly reducing its electrophilicity. Furthermore, the bulky tert-butyl group sterically hinders nucleophilic attack. The Boc group is highly stable against most nucleophiles and bases[8],[1].

References

  • "Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters", The Journal of Organic Chemistry - ACS Publications.
  • "Boronic acids facilitate rapid oxime condensations at neutral pH", Chemical Science (RSC Publishing).
  • "Boc-Protected Amino Groups", Organic Chemistry Portal.
  • "Technical Support Center: Stability of the Boc Protecting Group", Benchchem.
  • "Improving the oxidative stability of boronic acids through stereoelectronic effects", Digitellinc.
  • "Boronic acid with high oxidative stability and utility in biological contexts", PNAS.
  • "Microhydration of phenylboronic acid and its hydration free energy", PMC.
  • "Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?", ResearchGate.
  • "tert-Butyloxycarbonyl protecting group", Wikipedia.

Sources

Optimization

Boronic Acid HPLC Purification &amp; Analysis: Technical Support Center

Welcome to the Advanced Troubleshooting Guide for the chromatography of boronic acids and boronate esters. As a Senior Application Scientist, I have compiled this resource to move beyond superficial fixes, addressing the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the chromatography of boronic acids and boronate esters. As a Senior Application Scientist, I have compiled this resource to move beyond superficial fixes, addressing the fundamental thermodynamic and kinetic behaviors of boron-containing compounds in liquid chromatography.

The Mechanistic Root of the Problem

Boronic acids ( RB(OH)2​ ) possess an empty p-orbital on the boron atom, making them mild Lewis acids. This unique electronic structure leads to three primary chromatographic challenges:

  • Silanol Interactions: The empty p-orbital interacts strongly with electron-donating silanol groups on standard silica stationary phases, leading to severe peak tailing or irreversible adsorption.

  • Dynamic Equilibria: Depending on the mobile phase pH and water content, boronic acids can exist in a trigonal planar (neutral) form, a tetrahedral boronate anion (high pH), or dehydrate to form trimeric boroxines[1].

  • On-Column Hydrolysis: Boronate esters (e.g., pinacol esters), frequently used as stable synthetic intermediates, are highly susceptible to hydrolysis back to the free boronic acid in the presence of aqueous mobile phases and acidic modifiers[2].

G BA Boronic Acid (Trigonal Planar) Boronate Boronate Anion (Tetrahedral) BA->Boronate High pH (+ OH-) Boroxine Boroxine (Trimeric Anhydride) BA->Boroxine Dehydration (- H2O) Boronate->BA Low pH (+ H+) Boroxine->BA Hydrolysis (+ H2O) Ester Boronate Ester (e.g., Pinacol) Ester->BA Aqueous HPLC Hydrolysis

Boronic acid dynamic equilibria and degradation pathways in HPLC.

Troubleshooting Guide: Causality and Solutions

Issue 1: Severe Peak Tailing and Poor Recovery

The Causality: The Lewis acidic boron atom forms adducts with ionized, unshielded silanols ( SiO− ) on the silica matrix. This secondary interaction disrupts the primary hydrophobic partitioning mechanism of Reversed-Phase HPLC (RP-HPLC). The Solution:

  • Stationary Phase Selection: Utilize columns with low residual silanol activity or hybrid particle technologies (e.g., Waters XTerra MS C18 or XSelect Premier HSS T3)[2][3]. Sterically protected or heavily end-capped columns are mandatory.

  • Mobile Phase Modifiers: If using standard silica, lowering the pH (e.g., 0.1% Formic Acid) protonates silanols, reducing their electron-donating capacity. However, be cautious as low pH can accelerate ester hydrolysis (see Issue 2).

Issue 2: Splitting Peaks or "Ghost" Peaks (On-Column Hydrolysis)

The Causality: When analyzing boronate esters, the aqueous environment of RP-HPLC drives the equilibrium toward the free boronic acid. If the conversion happens during the chromatographic run, you observe peak splitting, broad humps, or dual peaks (ester and acid)[2]. The Solution:

  • Eliminate Acidic Modifiers: Studies show that formic acid or TFA in the mobile phase significantly catalyzes on-column hydrolysis. Running a neutral mobile phase (no pH modifier) often minimizes this artifact[4].

  • Diluent Optimization: Never prepare your sample in 1:1 Acetonitrile:Water or 100% Methanol, as these promote pre-injection hydrolysis. Use aprotic solvents like 100% Acetonitrile or THF for sample diluents, adjusting injection volumes (e.g., ≤2μL ) to prevent strong-solvent breakthrough[4].

Issue 3: Poor Sensitivity / No UV Signal

The Causality: Aliphatic boronic acids and some substituted aryl boronic acids lack a strong chromophore, rendering standard UV/Vis detectors blind. The Solution:

  • Post-Column Derivatization: Exploit the Lewis acidity of the boron atom. Boronic acids rapidly form highly fluorescent complexes with Alizarin (1,2-dihydroxyanthraquinone) in a post-column reactor, allowing for high-sensitivity fluorescence detection (FLD)[5][6].

Validated Experimental Protocols

Protocol A: RP-HPLC Method for Intact Boronate Esters

This self-validating protocol is designed to prevent on-column hydrolysis while maintaining sharp peak shapes for pinacol boronate esters.

Step-by-Step Methodology:

  • Column Selection: Install a low-silanol, hybrid silica column (e.g., Waters XTerra MS C18, 4.6×100 mm, 3.5 µm)[2].

  • Mobile Phase Preparation:

    • Mobile Phase A: LC-MS Grade Water (Strictly NO acidic modifiers like TFA or Formic Acid).

    • Mobile Phase B: LC-MS Grade Acetonitrile.

  • Sample Preparation: Dissolve the boronate ester in 100% Acetonitrile (aprotic) to a concentration of ∼1.0 mg/mL. Do not use methanol or aqueous blends[4].

  • Injection: Inject a minimal volume (1-2 µL) to prevent peak distortion from the strong sample solvent[4].

  • Gradient: Run a generic gradient (e.g., 5% to 95% B over 10 minutes) at a flow rate of 1.0 mL/min.

  • Validation: Inject a known mixture of the boronate ester and its corresponding free boronic acid. Baseline resolution without a "bridge" (hump) between the two peaks confirms the absence of on-column hydrolysis.

G Start Sample Prep: 100% ACN Diluent Col Low-Silanol Column (e.g., XTerra MS C18) Start->Col MP Mobile Phase: Water / ACN (Neutral) Col->MP Inj Low Volume Injection (1-2 µL) MP->Inj Eval Evaluate: No Hump = Stable Inj->Eval

Workflow for intact boronate ester RP-HPLC analysis.

Protocol B: Post-Column Alizarin Derivatization for FLD

For boronic acids lacking UV absorbance, this protocol utilizes post-column complexation to enable fluorescence detection[5].

Step-by-Step Methodology:

  • Chromatographic Separation: Use a suitable column (e.g., XSelect CSH C18). Mobile phase A: 10 mM Sodium Bicarbonate in water (pH ~8.5). Mobile phase B: 10 mM Sodium Bicarbonate in Water:ACN (20:80 v/v). Flow rate: 0.5 mL/min[6].

  • Reagent Preparation: Prepare a solution of Alizarin in Methanol[6].

  • Post-Column Setup: Connect a T-junction immediately after the analytical column. Connect the Alizarin reagent line (delivered by a secondary pump at 0.5 mL/min) to the T-junction[5].

  • Reaction Coil: Route the combined flow through a PEEK reaction coil (e.g., 0.018 mm ID, 65 cm length) at ambient temperature[5].

  • Detection: Route the output to a Fluorescence Detector (FLD). Set Excitation λ=470 nm and Emission λ=580 nm[5].

Quantitative Data Summaries

The choice of stationary phase and mobile phase modifier drastically impacts the hydrolysis rate of boronate esters. The table below summarizes the expected outcomes based on empirical design-of-experiment (DoE) studies[2].

Column TechnologyMobile Phase ModifierSilanol ActivityRisk of On-Column HydrolysisPeak Shape (Free Acid)
Standard C18 (e.g., Zorbax Eclipse)0.05% Formic AcidHighSevere (>15% conversion)Tailing
Standard C18Neutral (None)HighModerateSevere Tailing
Hybrid C18 (e.g., XTerra MS)0.05% Formic AcidLowModerateSymmetrical
Hybrid C18 (e.g., XTerra MS)Neutral (None)LowMinimal to None Symmetrical

Table 1: Impact of column chemistry and pH modifiers on boronate ester stability.

Frequently Asked Questions (FAQs)

Q: Why does my boronic acid sample show three distinct peaks in the chromatogram? A: You are likely observing the equilibrium between the free boronic acid and its trimeric anhydride form, the boroxine[1]. Boroxines form spontaneously upon dehydration (e.g., during sample concentration). In highly aqueous mobile phases, boroxines usually hydrolyze back to the monomer rapidly. However, if using normal-phase chromatography, HILIC, or highly organic diluents, the interconversion rate may be slow relative to the chromatographic timescale, resulting in multiple peaks.

Q: Can I use HILIC for highly polar boronic acids? A: Yes, but with extreme caution. While HILIC (Hydrophilic Interaction Liquid Chromatography) is excellent for polar compounds, even the 2–5% water typically present in HILIC mobile phases can cause rapid hydrolysis of boronate esters[7]. Furthermore, the bare silica often used in HILIC can strongly bind the boron atom. Supercritical Fluid Chromatography (SFC) is often a superior, greener alternative for moisture-sensitive boronate esters[7].

Q: Does temperature affect the purification? A: Yes, but its effect is secondary to pH and stationary phase chemistry. Lowering the column temperature (e.g., to 15°C) can marginally reduce the kinetic rate of on-column hydrolysis for unstable esters, but it may also broaden peaks due to increased mobile phase viscosity[2].

References

  • Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies.[Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Application Notes.[Link]

  • Sharma, P., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development - ACS Publications.[Link]

  • Fujita, N., et al. (n.d.). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate.[Link]

  • Szymonik, M., et al. (2023). HPLC with Post-Column Derivatization with Alizarin for Determination of OATD-02, an Anticancer Arginase Inhibitor in Clinical Development. MDPI.[Link]

Sources

Troubleshooting

Minimizing protodeboronation in N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide

Technical Support Center: N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide Welcome to the technical support guide for N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide. This document provides in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide

Welcome to the technical support guide for N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide. This document provides in-depth troubleshooting advice, experimental protocols, and mechanistic insights to help researchers, scientists, and drug development professionals minimize the common side reaction of protodeboronation, thereby maximizing the yield and purity of their desired cross-coupled products.

Section 1: Understanding the Core Problem

Q1: What is protodeboronation and why is it a significant issue with my compound?

Protodeboronation is a chemical process where the carbon-boron (C–B) bond in your boronic acid is cleaved and replaced with a carbon-hydrogen (C–H) bond.[1][2] This reaction consumes your starting material, converting it into the corresponding inert byproduct, N-(2-Boc-aminoethyl)benzenesulfonamide, which reduces the yield of your target molecule and complicates purification.[2][3]

Your specific compound, N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide, is particularly susceptible due to the electronic nature of the aryl ring. The potent electron-withdrawing effect of the para-sulfonamide group increases the electropositive character of the ipso-carbon (the carbon attached to boron), making it more vulnerable to protonolysis, especially under the basic conditions required for Suzuki-Miyaura coupling.[1][4]

Q2: What is the mechanism of protodeboronation, and how does it compete with the Suzuki-Miyaura reaction?

Protodeboronation most often proceeds via a base-catalyzed pathway, which is highly relevant to Suzuki-Miyaura conditions.[1][5] The reaction involves the formation of a more reactive tetrahedral boronate anion ([ArB(OH)₃]⁻) upon addition of a base.[6] This intermediate can then be protonated by a proton source (like water) at the ipso-carbon, leading to C-B bond cleavage.[1][3] For highly electron-deficient systems, the reaction may even proceed through the liberation of a transient aryl anion.[4][7]

This process directly competes with the desired transmetalation step in the Suzuki-Miyaura catalytic cycle. If the rate of protodeboronation is comparable to or faster than the rate of transmetalation, significant byproduct formation will occur.[2][8]

G cluster_suzuki Desired Suzuki-Miyaura Pathway cluster_proto Undesired Protodeboronation Pathway ArylBOX Ar-B(OH)₂ Boronate1 [ArB(OH)₃]⁻ ArylBOX->Boronate1 Activation ArylBOX2 Ar-B(OH)₂ Base1 Base (e.g., K₃PO₄) Pd_cat Pd(0)L₂ Catalyst Cycle Boronate1->Pd_cat Transmetalation Boronate2 [ArB(OH)₃]⁻ Product Ar-Ar' (Desired Product) Pd_cat->Product Reductive Elimination ArylBOX2->Boronate2 Activation Base2 Base (e.g., K₂CO₃, OH⁻) Byproduct Ar-H (Byproduct) Boronate2->Byproduct Protonolysis Proton Proton Source (H₂O) Proton->Byproduct

Competing pathways: Suzuki coupling vs. protodeboronation.

Section 2: Proactive Strategies & Optimization

This section outlines key experimental variables that you can control to suppress protodeboronation. The core principle is to accelerate the rate of the productive Suzuki coupling relative to the undesired C-B bond cleavage.

Q3: Which base should I choose? My current protocol uses Sodium Carbonate.

The choice of base is critical. While common, aqueous bases like Na₂CO₃, K₂CO₃, and especially hydroxides (NaOH, KOH) can significantly accelerate protodeboronation by increasing the concentration of the reactive boronate anion and providing a ready source of protons (water).[2]

Recommendation: Switch to a milder, non-nucleophilic, and preferably anhydrous or less-hydrated base.

  • Potassium Phosphate (K₃PO₄): Often the best choice for sensitive substrates. It is sufficiently basic to promote the catalytic cycle but is less prone to causing protodeboronation.[9]

  • Potassium Fluoride (KF): Can be effective, particularly in anhydrous conditions, as it activates the boronic acid without requiring extensive hydration.[6]

  • Cesium Carbonate (Cs₂CO₃): A strong base that can be effective, but should be used with care and under rigorously anhydrous conditions.[9]

Q4: How critical is the solvent system and the presence of water?

Water is a key reactant in the most common protodeboronation pathway. Therefore, minimizing its presence is one of the most effective strategies.

Recommendation:

  • Use Anhydrous Solvents: Use high-quality, anhydrous solvents (e.g., dioxane, toluene, THF) from a freshly opened bottle or a solvent purification system.

  • Strictly Control Water Content: While many Suzuki protocols call for an aqueous co-solvent, for your substrate, it is advisable to start with a completely anhydrous system.[10] If the reaction is sluggish, a minimal amount of water (e.g., 1-2 equivalents relative to the boronic acid) can be added, but avoid large volumes of aqueous co-solvents.

  • Consider Anhydrous Bases: Using a base like potassium trimethylsilanolate (TMSOK) in a completely anhydrous system can lead to extremely fast and clean couplings by avoiding hydrolysis pathways altogether.[10][11]

Q5: Should I convert my boronic acid to a boronic ester?

Yes, this is a highly recommended strategy for problematic substrates. Boronic esters, such as pinacol (Bpin) or MIDA esters, "mask" the reactive boronic acid functionality.[12] They are more stable to the reaction conditions and less susceptible to immediate protodeboronation.[1][13][12]

  • Pinacol Esters (Bpin): The most common choice. They offer a good balance of stability and reactivity. While they still hydrolyze to the boronic acid under basic aqueous conditions, this slow release can keep the instantaneous concentration of the sensitive boronic acid low, favoring transmetalation over decomposition.[2][7]

  • MIDA Boronates: These are exceptionally stable and can be used in sequential cross-coupling reactions.[1][14] They release the boronic acid very slowly under specific basic conditions, making them ideal for highly sensitive substrates.[15]

Reagent FormStructureStability to ProtodeboronationKey Feature
Boronic Acid Ar-B(OH)₂LowHighly reactive, susceptible to decomposition.[2][7]
Pinacol Ester Ar-B(pin)Moderate-HighStandard choice for increased stability.[7]
MIDA Boronate Ar-B(MIDA)Very HighUsed for "slow-release" of the boronic acid.[1][15]
Q6: Can the catalyst system influence the extent of protodeboronation?

Absolutely. The goal is to use a highly active catalyst system that promotes rapid transmetalation and reductive elimination. If the catalytic cycle is slow or inefficient, the boronic acid (or its active boronate form) will have a longer residence time in the reaction mixture, increasing the probability of protodeboronation.[2][8]

Recommendation:

  • Use High-Activity Catalysts: Employ modern palladium pre-catalysts (e.g., G3 or G4 palladacycles) paired with bulky, electron-rich biarylphosphine ligands like SPhos, XPhos, or RuPhos. These systems are designed for fast catalytic turnover, which is essential for outcompeting the decomposition pathway.[8][15]

  • Avoid Pd(II) Sources When Possible: While sources like Pd(OAc)₂ are common, they require an in-situ reduction step to enter the catalytic cycle. Using a pre-formed Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species can be more efficient.[14]

Section 3: Recommended Protocol & Troubleshooting

Q7: Can you provide a robust, step-by-step starting protocol for a Suzuki-Miyaura coupling using my compound?

This protocol is designed as a starting point to minimize protodeboronation. It incorporates the principles of using a stable boronic ester, a mild base, an anhydrous solvent, and a highly active catalyst.

Protocol: Minimized Protodeboronation Suzuki-Miyaura Coupling

  • Reagent Preparation:

    • N-(2-Boc-aminoethyl) 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (Pinacol Ester, 1.1 eq.)

    • Aryl Halide (Ar-X, 1.0 eq.)

    • Potassium Phosphate (K₃PO₄, finely ground, 3.0 eq.)

    • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

    • Anhydrous 1,4-Dioxane

  • Reaction Setup (Strictly Inert Atmosphere):

    • Dry a Schlenk flask or microwave vial under high vacuum with a heat gun and cool under an inert atmosphere (Argon or Nitrogen).[2]

    • To the flask, add the boronic ester, aryl halide, and K₃PO₄.

    • Evacuate and backfill the flask with inert gas three times to remove all oxygen.[9]

    • Under a positive flow of inert gas, add the palladium precatalyst.

    • Add the anhydrous dioxane via syringe.

  • Reaction Execution:

    • Stir the mixture at room temperature for 10 minutes to ensure good mixing.

    • Heat the reaction to 80-90 °C. Note: Start with a lower temperature to minimize thermal decomposition pathways.[8]

    • Monitor the reaction progress closely by TLC or LC-MS at 30-minute intervals. Avoid unnecessarily long reaction times.

  • Workup and Analysis:

    • Once the limiting reagent is consumed, cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

    • Concentrate under reduced pressure.

    • Analyze the crude material by ¹H NMR or LC-MS to quantify the ratio of the desired product to the protodeboronated byproduct (N-(2-Boc-aminoethyl)benzenesulfonamide).[2][16]

Q8: I've run my reaction and LC-MS analysis shows a major peak corresponding to the protodeboronated byproduct. What should I do next?

This is a clear indication that the rate of protodeboronation is outcompeting the Suzuki coupling. The following troubleshooting flowchart provides a logical sequence of steps to address this issue.

G Start High Protodeboronation Observed in Crude Analysis Q1 Are you using the boronic acid directly? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No, using ester Q1->A1_No No Sol_Ester ACTION: Synthesize and use the pinacol (Bpin) or MIDA ester. A1_Yes->Sol_Ester Q2 What is your base and solvent system? A1_No->Q2 A2_Aq Aqueous base (e.g., Na₂CO₃ in H₂O/Dioxane) Q2->A2_Aq Aqueous A2_Anhydrous Anhydrous base (e.g., K₃PO₄ in Dioxane) Q2->A2_Anhydrous Anhydrous Sol_Base ACTION: Switch to anhydrous K₃PO₄ or KF. Ensure rigorous exclusion of water. A2_Aq->Sol_Base Q3 What is your catalyst system? A2_Anhydrous->Q3 A3_Old Older system (e.g., Pd(PPh₃)₄, Pd(OAc)₂) Q3->A3_Old Older A3_Modern Modern Precatalyst (e.g., XPhos Pd G3) Q3->A3_Modern Modern Sol_Catalyst ACTION: Switch to a modern, high-activity precatalyst and ligand (e.g., RuPhos). A3_Old->Sol_Catalyst Q4 What is the reaction temperature? A3_Modern->Q4 A4_High High (>100 °C) Q4->A4_High High A4_Low Low (≤90 °C) Q4->A4_Low Low Sol_Temp ACTION: Lower the reaction temperature to 60-80 °C and monitor closely. A4_High->Sol_Temp Sol_Final ACTION: Consider advanced anhydrous systems (e.g., TMSOK base) or alternative cross-coupling strategies. A4_Low->Sol_Final

Sources

Optimization

Technical Support Center: Handling &amp; Storage of N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide . This bifunctional building block presents unique storage challenges due to the orthogonal sensitivities of its two reactive termini: a highly labile boronic acid headgroup and an acid-sensitive tert-butyloxycarbonyl (Boc) protected amine.

Understanding the thermodynamic and kinetic vulnerabilities of this molecule is critical to preventing degradation, ensuring reproducible Suzuki-Miyaura cross-couplings, and maintaining precise stoichiometry.

Molecular Vulnerabilities: The Causality of Degradation

To establish an effective storage protocol, we must first analyze the specific chemical liabilities of the compound. Degradation is not a singular event but a network of competing pathways driven by environmental triggers.

  • The Boronic Acid Terminus: The sp²-hybridized boron atom is electron-deficient, possessing a vacant p-orbital. This makes it highly susceptible to complexation with protic solvents or atmospheric moisture, which can initiate σ -bond metathesis leading to protodeboronation (cleavage of the C–B bond)[1]. Conversely, under extreme desiccation or heat, the monomers undergo an endothermic dehydration to form cyclic trimeric anhydrides known as boroxines [2].

  • The Boc-Protected Amine: The tert-butyl carbamate (Boc) group is robust against nucleophiles and bases but is highly labile in the presence of anhydrous or aqueous acids. Exposure to acidic vapors or degrading solvents generates a tert-butyl cation, leading to premature Boc cleavage and the release of the free primary amine[3].

Degradation Compound N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide Boroxine Boroxine Anhydride (Trimerization) Compound->Boroxine Dehydration (Heat/Vacuum) Phenol Phenol Derivative (Oxidation) Compound->Phenol Oxidation (O2, ROS) Deboronated Protodeboronated Sulfonamide Compound->Deboronated Protodeboronation (Moisture/Heat/Base) FreeAmine Free Amine (Boc Cleavage) Compound->FreeAmine Hydrolysis (Acidic pH)

Degradation pathways of N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide under various conditions.

Quantitative Data: Degradation Triggers & Prevention
Degradation PathwayChemical MechanismEnvironmental TriggerPreventive Storage Condition
Boroxine Formation Trimerization via dehydrationHeat >40°C, high vacuum, extreme desiccationStore at -20°C; avoid prolonged vacuum drying
Protodeboronation σ -bond metathesis / C-B cleavageMoisture, protic solvents, baseStore under Argon/Nitrogen; keep strictly anhydrous
Oxidation Insertion of oxygen into C-B bondAtmospheric oxygen, peroxidesStore in airtight containers under inert gas
Boc Cleavage Acid-catalyzed hydrolysisAcidic vapors, low pH solventsIsolate from acidic reagents; use neutral glass vials

Troubleshooting Guides & FAQs

Q1: My NMR shows a complex mixture of broad peaks, but LC-MS shows the correct mass. Is my compound degrading? A: You are likely observing boroxine formation , not irreversible degradation. Boronic acids exist in a dynamic equilibrium with their cyclic trimer anhydrides (boroxines). This dehydration process is entropically favored under vacuum or heat[2]. Because the interconversion between the monomer and trimer is slow on the NMR timescale, it results in peak broadening and complex multiplets[4]. Validation Check: Add a drop of D₂O to your NMR tube. If the broad peaks resolve into sharp singlets/doublets, the issue was boroxine equilibrium, which the water has shifted back to the monomeric boronate.

Q2: I observed complete loss of the boronic acid group (protodeboronation) during long-term storage in the solid state. How is this possible without a solvent? A: Protodeboronation involves the complexation of a protic source with the boron atom, followed by C-B bond cleavage[1]. Counterintuitively, solid-state storage can sometimes accelerate this process if trace water is trapped in the crystal lattice, as the rigid crystal packing can reduce the entropy of activation for the metathesis transition state[5]. To prevent this, the compound must be stored as a lyophilized powder at -20°C under a strict Argon atmosphere[6].

Q3: The Boc group cleaved prematurely during storage. What causes this? A: The tert-butyloxycarbonyl (Boc) group cleaves via the formation of a tert-butyl cation under acidic conditions[3]. This often occurs if the compound is stored in a desiccator alongside volatile acids (e.g., HCl, TFA) or if it was aliquoted into unwashed glassware containing trace acidic residues. Always use neutral, pre-baked amber glass vials and segregate storage away from acidic reagents.

Q4: Can I prepare stock solutions of this compound in alcohols or aqueous buffers for easier storage? A: No. Alcohols (like methanol or ethanol) will rapidly react with the electron-deficient boron to form boronate esters[]. Aqueous environments, depending on the pH, will either promote protodeboronation or hydrolyze the sulfonamide/Boc groups over time. If a stock solution is absolutely necessary, use strictly anhydrous, amine-free DMF or DMSO, store at -80°C, and use within 48 hours.

Standard Operating Procedures (SOPs)

To ensure scientific integrity and reproducibility, follow these self-validating protocols for the handling and storage of N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide.

SOP 1: Optimal Long-Term Storage Preparation

This protocol minimizes freeze-thaw cycles and prevents both oxidation and moisture-induced protodeboronation.

Workflow Start Receive Lyophilized Powder Check Inspect Seal & Integrity Start->Check GloveBox Transfer to Inert Atmosphere (Ar/N2 Glovebox) Check->GloveBox Aliquoting Aliquoting into Amber Vials GloveBox->Aliquoting Desiccant Add Micro-Desiccant Aliquoting->Desiccant Seal Purge with Ar & PTFE Seal Desiccant->Seal Store Store at -20°C Seal->Store

Step-by-step workflow for the optimal handling and long-term storage of the compound.

Methodology:

  • Equilibration: Upon receiving the shipped compound, allow the sealed container to reach room temperature in a desiccator before opening. This prevents atmospheric condensation on the cold powder.

  • Inert Transfer: Transfer the bulk container into a glovebox purged with Argon (Nitrogen is acceptable, but Argon is heavier and provides a better blanket during sealing).

  • Aliquoting: Weigh the powder into single-use, neutral amber glass vials. Causality: Amber glass prevents UV-induced radical oxidation, and single-use aliquots prevent cumulative moisture exposure from repeated opening.

  • Sealing: Place a micro-desiccant packet in the secondary containment bag (never directly inside the vial with the powder). Purge the vial headspace with Argon and seal tightly with a PTFE-lined screw cap.

  • Storage: Transfer the sealed vials immediately to a -20°C freezer[6].

SOP 2: Reversing Boroxine Formation (Monomer Reconstitution)

If your compound has partially dehydrated into a boroxine trimer during storage, your stoichiometric calculations for cross-coupling reactions will be inaccurate (1 mole of boroxine = 3 moles of reactive boron). This self-validating protocol forces the equilibrium back to the monomer[4].

Methodology:

  • Dissolution: Dissolve the required mass of the compound in a water-miscible, non-nucleophilic organic solvent (e.g., anhydrous THF or Acetonitrile).

  • Rehydration: Add a precisely calculated stoichiometric amount of HPLC-grade water (1 mole of water per 1 mole of suspected boronic acid monomer).

  • Equilibration: Stir the solution at room temperature (20-25°C) for 30 minutes. The water acts as both a reagent and a catalyst to cleave the acyclic anhydride intermediates[4].

  • Validation (Self-Validating Step): Take a 50 µL aliquot, dilute in THF-d8, and run a rapid ¹H NMR. Integrate the 9 protons of the Boc group against the 4 aromatic protons of the benzene ring. A perfect 9:4 ratio with sharp aromatic signals confirms complete reconstitution to the monomer without Boc degradation.

  • Execution: Use the reconstituted solution immediately in your downstream assay or Suzuki-Miyaura coupling.

References

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers - PMC (National Institutes of Health). Available at:[Link]

  • Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids - The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • A Mechanistic Proposal for the Protodeboronation of Neat Boronic Acids - RSC Publishing. Available at: [Link]

  • The Boroxine–Boronic Acid Equilibrium - Journal of the American Chemical Society (ACS Publications). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Infrared Spectroscopy of N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide

Introduction: Decoding a Multifunctional Molecule N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide is a compound of significant interest in medicinal chemistry and drug development, often serving as a versatile building b...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Decoding a Multifunctional Molecule

N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide is a compound of significant interest in medicinal chemistry and drug development, often serving as a versatile building block. Its structure uniquely combines a boronic acid, a sulfonamide, and a Boc-protected amine. This trifecta of functional groups makes it a valuable intermediate for synthesizing targeted therapeutics, particularly proteasome inhibitors.

Infrared (IR) spectroscopy is an indispensable first-pass analytical technique for the structural confirmation of such molecules. It provides a rapid, non-destructive "molecular fingerprint," allowing researchers to verify the presence of key functional groups and confirm the successful outcome of a synthesis. This guide provides an in-depth comparative analysis of the IR spectrum of N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide, grounded in established spectroscopic principles and experimental data. We will dissect the spectrum by comparing it to its constituent fragments, offering a logical framework for interpretation and validation.

The Molecular Blueprint: Functional Group Analysis

To interpret the IR spectrum, we must first deconstruct the molecule into its primary vibrating components.

cluster_0 N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide cluster_1 Key Functional Groups mol Structure A Boronic Acid (-B(OH)₂) B Aromatic Ring (p-disubstituted) C Sulfonamide (-SO₂NH-) D Carbamate (Boc) (-NHCOO-) E Alkyl Chain (-CH₂-CH₂-)

Caption: Key functional groups of the target molecule.

Each of these groups has characteristic vibrational frequencies (stretching and bending modes) that correspond to specific absorption bands in the IR spectrum. The true power of IR analysis lies in identifying the simultaneous presence of all these bands to confirm the integrity of the final product.

A Comparative Guide to IR Peak Assignments

The most effective way to analyze the spectrum of a complex molecule is to compare it with simpler, related structures. This approach helps to unambiguously assign peaks that might otherwise overlap or be difficult to interpret. Below is a comparative table of expected IR absorptions for the target molecule and two key precursors: 4-Boronobenzenesulfonamide and a conceptual N-Boc-protected ethylenediamine .

Vibrational Mode Functional Group 4-Boronobenzenesulfonamide (Precursor 1) N-Boc-ethylenediamine (Precursor 2) N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide (Target Molecule) Intensity/Shape
O-H StretchBoronic Acid~3400-3200 cm⁻¹N/A~3400-3200 cm⁻¹Strong, Broad
N-H StretchSulfonamide / Carbamate~3350 & ~3250 cm⁻¹ (primary)[1]~3350 cm⁻¹ (secondary)~3350 cm⁻¹ (secondary)Medium, Sharp
C-H Stretch (Aromatic)Aromatic Ring~3100-3000 cm⁻¹[2][3]N/A~3100-3000 cm⁻¹Medium to Weak
C-H Stretch (Aliphatic)Alkyl / t-ButylN/A~2980-2850 cm⁻¹[2][3]~2980-2850 cm⁻¹Strong
C=O Stretch (Amide I) Carbamate (Boc) N/A ~1700-1680 cm⁻¹ [4][5]~1700-1680 cm⁻¹ Very Strong, Sharp
N-H Bend (Amide II)Carbamate (Boc)N/A~1530-1510 cm⁻¹[4]~1530-1510 cm⁻¹Medium
C=C StretchAromatic Ring~1600 & ~1475 cm⁻¹[2][3]N/A~1600 & ~1475 cm⁻¹Medium
B-O StretchBoronic Acid~1380-1310 cm⁻¹[6][7]N/A~1380-1310 cm⁻¹Strong
S=O Asymmetric StretchSulfonamide~1340-1310 cm⁻¹[1][8][9]N/A~1340-1310 cm⁻¹Strong
S=O Symmetric StretchSulfonamide~1180-1140 cm⁻¹[1][8][10]N/A~1180-1140 cm⁻¹Strong
C-N StretchAmine / AmideN/A~1250-1020 cm⁻¹[11]~1250-1020 cm⁻¹Medium
S-N StretchSulfonamide~920-900 cm⁻¹[1][8]N/A~920-900 cm⁻¹Medium
Diagnostic Peaks for Synthesis Confirmation

In a typical synthesis, 4-boronobenzenesulfonyl chloride would be reacted with N-Boc-ethylenediamine. The IR spectrum provides several key checkpoints to validate this reaction:

  • Appearance of the Carbonyl (C=O) Peak: The most telling sign of a successful Boc protection or coupling is the emergence of a very strong, sharp peak around 1700-1680 cm⁻¹ .[4][5] This peak, corresponding to the carbonyl stretch of the carbamate, is absent in the sulfonamide starting material and is a definitive marker for the Boc group.

  • Shift in N-H Stretching Region: If starting from a primary amine like ethylenediamine, one would observe two N-H stretching bands. After Boc protection, this is replaced by a single, sharper N-H band for the secondary carbamate nitrogen around 3350 cm⁻¹.[11][12] In the final molecule, this peak is superimposed with the N-H stretch from the sulfonamide.

  • Co-existence of Sulfonamide and Boronic Acid Peaks: Confirmation of the full structure requires the presence of the characteristic sulfonamide (S=O stretches at ~1330 and ~1160 cm⁻¹)[1][8] and boronic acid (broad O-H and strong B-O stretches)[6][13] absorptions.

Detailed Spectral Region Analysis
  • 3600-3200 cm⁻¹ (O-H and N-H Stretching): This region is dominated by a broad, strong absorption centered around 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching of the boronic acid group.[7][14] Superimposed on this broad peak will be a sharper, medium-intensity peak around 3350 cm⁻¹ from the N-H stretching of both the sulfonamide and the Boc-carbamate.[1][11]

  • 3100-2850 cm⁻¹ (C-H Stretching): Two distinct types of C-H stretches will be visible. Weaker peaks above 3000 cm⁻¹ are indicative of the C-H bonds on the aromatic ring.[2][3] A series of strong, sharp peaks below 3000 cm⁻¹ confirms the presence of aliphatic C-H bonds from the ethyl chain and the tert-butyl group of the Boc protector.[2]

  • 1750-1500 cm⁻¹ (Double Bond Region): This region contains the most critical diagnostic peak: the intense, sharp C=O stretching vibration of the carbamate at ~1690 cm⁻¹.[5] Its presence is non-negotiable for confirming the structure. Weaker absorptions for the aromatic C=C ring stretches (~1600, ~1475 cm⁻¹) and the N-H bending vibration of the carbamate (Amide II band, ~1520 cm⁻¹) are also expected here.[2][4]

  • 1400-900 cm⁻¹ (The Fingerprint Region): This complex region provides confirmatory evidence. Look for three very strong and characteristic peaks:

    • The B-O stretch of the boronic acid (~1350 cm⁻¹).[6]

    • The asymmetric S=O stretch of the sulfonamide (~1330 cm⁻¹).[1][8]

    • The symmetric S=O stretch of the sulfonamide (~1160 cm⁻¹).[1][8][10] The presence and high intensity of these three bands, along with the C=O peak, provide compelling evidence for the correct structure.

cluster_mol N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide cluster_peaks Characteristic IR Absorption Regions (cm⁻¹) mol Molecule OH_NH ~3600-3200 (Broad O-H, Sharp N-H) mol->OH_NH -B(OH)₂, -NH- CH ~3100-2850 (Aromatic & Aliphatic C-H) mol->CH Aromatic, Alkyl CO ~1700-1680 (Strong C=O) mol->CO Boc Group FP ~1400-1100 (Strong B-O, S=O) mol->FP SO₂, B-O

Caption: Relationship between functional groups and IR regions.

Experimental Protocol: Acquiring a High-Quality Spectrum

Trustworthy data is the bedrock of scientific integrity. The following protocol outlines a standard procedure for obtaining an FT-IR spectrum using a modern Attenuated Total Reflectance (ATR) accessory, which is ideal for solid powder samples.

cluster_workflow ATR-FTIR Analysis Workflow A 1. Instrument Purge (Minimize H₂O/CO₂ interference) B 2. Clean ATR Crystal (e.g., with isopropanol) A->B C 3. Collect Background Spectrum (Measures ambient atmosphere) B->C D 4. Apply Solid Sample (Ensure good crystal contact) C->D E 5. Collect Sample Spectrum (Co-add scans for S/N ratio) D->E F 6. Process Data (Automatic background subtraction, ATR correction) E->F G 7. Peak Analysis & Interpretation F->G

Caption: Standard workflow for ATR-FTIR analysis.

Methodology:

  • Instrument Preparation: Ensure the FT-IR spectrometer has been adequately purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide signals, which can interfere with the O-H and C=O regions, respectively.

  • ATR Crystal Cleaning: The ATR crystal (typically diamond or germanium) must be impeccably clean. Wipe the crystal surface with a solvent-moistened swab (e.g., reagent-grade isopropanol) and allow it to dry completely.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the instrumental and environmental baseline and is automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide powder onto the center of the ATR crystal. Use the pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface. Good contact is critical for a high-quality spectrum.

  • Sample Spectrum Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard mid-IR region of 4000-400 cm⁻¹ is appropriate.

  • Data Processing: The instrument software will automatically perform the background subtraction. An ATR correction algorithm may also be applied to account for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

  • Analysis: Analyze the processed spectrum, labeling the key peaks and comparing their positions and relative intensities to the expected values outlined in the comparative table above.

Conclusion

The IR spectrum of N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide is rich with information. While complex, a systematic and comparative approach allows for a confident structural confirmation. Researchers should focus on the key diagnostic bands: the very strong carbamate C=O stretch, the broad boronic acid O-H stretch, and the two strong, characteristic S=O stretches of the sulfonamide. The simultaneous presence of these signals, alongside the appropriate C-H and N-H absorptions, provides a reliable validation of a successful synthesis, embodying the power of IR spectroscopy as a cornerstone analytical tool in modern drug development.

References

  • Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(1), 1-10. [Link]

  • Kostova, I., & Eftimov, T. (2015). An IR spectrum of boric acid used for starting raw material. ResearchGate. [Link]

  • Muddapur, G. V., et al. (2017). DFT, FT-IR, FT-Raman and Vibrational Studies of 3-Methoxyphenyl Boronic Acid. AIP Conference Proceedings. [Link]

  • Wojciechowska, A., et al. (2019). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. [Link]

  • Gowda, B. T., et al. (2004). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung B. [Link]

  • Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry. [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

  • Benmebarek, S., et al. (2019). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. ResearchGate. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of boric acid. ResearchGate. [Link]

  • Canadian Science Publishing. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]

  • Kim, S. H., et al. (2012). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. [Link]

  • University of Potsdam. (n.d.). Table of Characteristic IR Absorptions. University of Potsdam. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

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Comparative

A Comparative Guide to the Structural Determination of N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide: From Single-Crystal Analysis to Computational Prediction

Introduction N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide is a molecule of significant interest to the drug development community, incorporating three key functional moieties: a boronic acid group, a sulfonamide linke...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide is a molecule of significant interest to the drug development community, incorporating three key functional moieties: a boronic acid group, a sulfonamide linker, and a Boc-protected amine. The boronic acid group is a versatile pharmacophore known for its ability to form reversible covalent bonds with target proteins, while the sulfonamide and Boc-protecting groups critically influence the molecule's solubility, stability, and intermolecular interactions. An unambiguous determination of its three-dimensional crystal structure is paramount for understanding its solid-state properties, predicting potential polymorphs, and guiding rational drug design.

A comprehensive search of crystallographic databases reveals that the crystal structure for N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide has not yet been publicly reported[1]. This guide, therefore, serves as an in-depth technical roadmap for researchers and scientists, outlining the definitive "gold standard" method of Single-Crystal X-ray Diffraction (SC-XRD) and providing a comparative analysis of powerful alternative techniques for instances where high-quality single crystals are challenging to obtain. We will explore the causality behind experimental choices and present a logical, integrated workflow for achieving structural elucidation.

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the most powerful technique for determining the precise atomic arrangement within a crystalline solid[2]. By analyzing the diffraction pattern of X-rays passing through a single, highly-ordered crystal, we can resolve atomic positions, bond lengths, and bond angles with unparalleled precision, yielding an absolute 3D structure[3][4].

Expert Insight: The Rationale for SC-XRD as the Primary Method

For a novel pharmaceutical compound, SC-XRD is the unequivocal goal. It not only confirms the covalent structure but, more importantly, reveals the intricate network of non-covalent interactions (e.g., hydrogen bonds, π-stacking) that govern crystal packing. This information is critical for understanding polymorphism—the ability of a compound to exist in multiple crystal forms, each with different physical properties like solubility and stability[5][6]. For a molecule with a hydrogen-bond-donating sulfonamide and boronic acid group, these interactions are the primary determinants of the solid-state landscape.

Detailed Experimental Protocol for SC-XRD

The journey from a purified powder to a refined crystal structure is a multi-step process where each stage is critical for success. The workflow below details the necessary steps and the scientific reasoning that underpins them.

scxrd_workflow cluster_prep Phase 1: Sample Preparation cluster_cryst Phase 2: Crystallization cluster_analysis Phase 3: Structural Analysis synthesis Synthesis & High-Purity Purification (>99.5%) characterization Purity & Identity Confirmation (NMR, LC-MS) synthesis->characterization Crucial for successful crystallization screening Crystallization Screening (Vapor Diffusion, Slow Evaporation) characterization->screening optimization Optimization of Crystal Growth Conditions screening->optimization Isolate best conditions mounting Crystal Harvesting & Mounting optimization->mounting data_collection X-ray Data Collection mounting->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final 3D Structure (CIF File) structure_solution->final_structure

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Step 1: Synthesis and Purification

  • Protocol: Synthesize N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide and purify it to >99.5% purity using column chromatography followed by a final recrystallization or precipitation. Purity must be rigorously confirmed by HPLC, ¹H NMR, and LC-MS.

  • Causality: Impurities act as defects that disrupt the ordered packing of molecules, severely inhibiting or preventing the growth of single crystals[7]. Even small amounts of residual solvent or byproducts can frustrate crystallization attempts.

Step 2: Crystallization Screening

  • Protocol: Employ a multi-technique screening approach.

    • Slow Evaporation: Dissolve the compound to near-saturation in various solvents (e.g., methanol, acetonitrile, ethyl acetate) in a vial covered with a perforated seal. Allow the solvent to evaporate slowly over days to weeks.

    • Vapor Diffusion (Solvent/Anti-solvent): Dissolve the compound in a small volume of a "good" solvent (e.g., THF, dichloromethane). Place this vial inside a larger, sealed container holding a larger volume of a miscible "anti-solvent" in which the compound is poorly soluble (e.g., n-pentane, hexane, diethyl ether)[8]. The anti-solvent vapor slowly diffuses into the compound's solution, gradually reducing its solubility to promote crystal growth[5].

  • Causality and Troubleshooting: Compounds with flexible groups like the Boc-aminoethyl chain are prone to "oiling out" or precipitating as amorphous solids, especially with rapid changes in solvent concentration[9][10]. Slow cooling or gradual vapor diffusion (over days) provides the molecules with sufficient time and kinetic freedom to arrange themselves into a low-energy, ordered crystal lattice[5]. Sulfonamides are known to exhibit polymorphism; therefore, screening a wide range of solvents with different polarities is essential to explore the accessible solid forms[5][6].

Step 3: Crystal Harvesting and Mounting

  • Protocol: Using a microscope, identify a suitable crystal (typically 0.1-0.3 mm in size with well-defined faces and no visible cracks). Carefully extract the crystal from the mother liquor using a cryo-loop and immediately flash-cool it in a stream of liquid nitrogen to prevent solvent loss and crystal degradation.

  • Causality: Flash-cooling vitrifies the residual solvent on the crystal surface and within the lattice, preserving its integrity and minimizing thermal motion during data collection, which leads to higher-resolution data.

Step 4 & 5: Data Collection, Solution, and Refinement

  • Protocol: Mount the cooled crystal on a single-crystal X-ray diffractometer. Collect a full sphere of diffraction data. Process the data to determine the unit cell parameters and space group. Solve the structure using direct methods or dual-space algorithms to generate an initial electron density map, and then refine the atomic positions and thermal parameters.

  • Outcome: The final output is a Crystallographic Information File (CIF), which contains the definitive 3D coordinates of all atoms in the unit cell, bond lengths, angles, and details of the crystal packing.

Part 2: A Comparative Guide to Alternative & Complementary Methodologies

Obtaining single crystals suitable for SC-XRD can be a significant bottleneck. When this "gold standard" is not achievable, a combination of alternative techniques can be employed to piece together the structural puzzle. The following section compares the most relevant alternatives, highlighting their strengths and limitations.

integrated_workflow cluster_scxrd Definitive Path cluster_alt Alternative & Integrated Path compound N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide attempt_cryst Attempt Crystallization Screening compound->attempt_cryst decision High-Quality Single Crystals? attempt_cryst->decision scxrd Single-Crystal X-ray Diffraction (SC-XRD) decision->scxrd Yes pxrd Powder X-ray Diffraction (PXRD) (Experimental Fingerprint) decision->pxrd No / Powder Only nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) (Connectivity & Solution Conformation) decision->nmr No / Powder Only csp Crystal Structure Prediction (CSP) (Theoretical Packing Models) decision->csp No / Powder Only scxrd_result Absolute 3D Structure scxrd->scxrd_result integration Integrate & Compare: Experimental PXRD vs. Predicted PXRD patterns pxrd->integration csp->integration alt_result Validated Crystal Structure integration->alt_result

Caption: Decision workflow for structural determination of the target compound.
Method A: Powder X-ray Diffraction (PXRD)
  • Principle: PXRD is performed on a polycrystalline (powder) sample containing thousands of randomly oriented microcrystals. Instead of discrete diffraction spots, it produces a 1D pattern of intensity versus diffraction angle (2θ)[11][12]. This pattern serves as a unique "fingerprint" for a specific crystalline phase or polymorph[13][14].

  • Experimental Protocol:

    • Gently grind the solid sample to a fine, uniform powder (particle size ~10-100 μm) to ensure random crystallite orientation and minimize preferred orientation effects[11].

    • Pack the powder into a sample holder.

    • Collect the diffraction pattern using a powder diffractometer.

  • Strengths:

    • Versatility: Does not require single crystals, making it applicable to a much wider range of materials[11].

    • Phase Identification: Excellent for identifying different polymorphs, solvates, or the presence of impurities[13][15].

    • Speed: Data collection is typically much faster than for SC-XRD.

  • Limitations:

    • Structural Information: The 1D pattern does not, by itself, provide the 3D atomic arrangement. It reveals the unit cell dimensions but collapses the 3D structural information[11].

    • Structure Solution: While structure solution directly from PXRD data is possible, it is computationally challenging, especially for flexible molecules with many atoms[16][17].

Method B: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR spectroscopy probes the chemical environment of specific nuclei (e.g., ¹H, ¹³C, ¹¹B) within a molecule in the solution state. It is the definitive method for confirming the covalent bond connectivity and solution-state conformation[3][18].

  • Experimental Protocol:

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Acquire standard ¹H and ¹³C NMR spectra to confirm the organic framework.

    • Acquire a ¹¹B NMR spectrum. Expert Tip: It is crucial to use a quartz NMR tube for ¹¹B NMR, as standard borosilicate glass tubes will produce a large, broad background signal that can obscure the analyte signal[19].

  • Strengths:

    • Connectivity Confirmation: Unambiguously verifies that the correct molecule was synthesized.

    • Boron Environment: The ¹¹B NMR chemical shift is highly sensitive to the coordination state and substituents on the boron atom, providing direct evidence of the boronic acid's integrity[20][21].

    • Complementary Data: Can be used in conjunction with diffraction data to validate the final structure[17].

  • Limitations:

    • Solid-State Information: NMR provides data on the molecule's structure and dynamics in solution. This can differ significantly from the conformation and packing adopted in the solid crystal lattice.

    • No Packing Information: It provides no direct information about how molecules are arranged relative to each other in a crystal.

Method C: Computational Crystal Structure Prediction (CSP)
  • Principle: CSP is an in silico method that uses the 2D chemical structure of a molecule to generate a landscape of energetically plausible crystal packing arrangements[22][23]. By calculating the lattice energy of thousands of hypothetical structures, it can predict the most stable polymorphs[24].

  • Workflow:

    • Generate a low-energy 3D conformation of the molecule using computational chemistry software.

    • Use a CSP algorithm (e.g., based on random searching or evolutionary algorithms) to explore different space groups and packing configurations[22].

    • Rank the resulting hypothetical crystal structures by their calculated lattice energy.

  • Strengths:

    • No Sample Required: Can be performed purely computationally.

    • Polymorph Discovery: Can identify potentially stable but experimentally elusive polymorphs, providing a crucial risk assessment tool in pharmaceutical development[24][25].

    • Synergy with PXRD: This is the most powerful application of CSP. The predicted crystal structures can be used to calculate theoretical PXRD patterns. By comparing these theoretical patterns with an experimental PXRD pattern, the correct crystal structure can be identified and refined—effectively solving the structure from powder data[16][25].

  • Limitations:

    • Computational Cost: Can be computationally intensive, especially for large, flexible molecules[26].

    • Prediction vs. Reality: The predicted lowest-energy structure is not always the one that is experimentally observed, as kinetic factors during crystallization play a significant role. This is known as the "over-prediction" issue[23].

Part 3: Data Synthesis and Recommended Strategy

No single alternative method can replace the definitive nature of SC-XRD. However, an integrated strategy, particularly combining PXRD and CSP, provides a robust pathway to structural elucidation when single crystals are unavailable.

Comparative Performance Summary
FeatureSingle-Crystal XRD (SC-XRD)Powder XRD (PXRD)NMR SpectroscopyCrystal Structure Prediction (CSP)
Sample Requirement High-quality single crystal (~0.1 mm)Polycrystalline powderSoluble sample in solution2D chemical structure only
Information Yield Absolute 3D structure, packing, bond lengths/angles[2]Crystalline "fingerprint", unit cell parameters, phase purity[13]Atomic connectivity, solution conformation[3]Predicted 3D packing arrangements (polymorphs)[22]
Resolution Atomic (<1 Å)Lower (Unit cell level)Atomic (Connectivity level)Theoretical (Atomic)
Key Advantage Unambiguous, "gold standard" structural dataApplicable to most crystalline solids, fastConfirms covalent structure definitivelyPredicts polymorphs, enables structure solution from powder data[25]
Key Limitation Requires high-quality single crystals, can be a bottleneckDoes not provide atomic coordinates directly[11]No solid-state packing informationComputationally intensive, kinetic vs. thermodynamic ambiguity[23]
Conclusion and Recommended Workflow

For a novel and challenging target like N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide , a pragmatic and scientifically rigorous approach is essential. While every effort should be made to obtain single crystals for SC-XRD analysis, researchers must be prepared to employ an alternative, integrated strategy.

The recommended workflow begins with exhaustive crystallization screening. If this fails to yield suitable single crystals but produces a microcrystalline powder, the focus should shift. The first step is to collect high-quality PXRD data to serve as an experimental fingerprint and to confirm the material is crystalline and phase-pure[12][13]. Simultaneously, comprehensive NMR analysis (¹H, ¹³C, and ¹¹B) must be performed to validate the covalent structure of the synthesized material[20].

With this experimental data in hand, Crystal Structure Prediction (CSP) should be initiated. The resulting energy-ranked, hypothetical crystal structures can then be used to generate theoretical PXRD patterns. The successful matching of a predicted pattern with the experimental PXRD data provides a powerful route to identifying the correct solid-state structure[16][25]. This combined PXRD/CSP approach, validated by NMR, represents the current state-of-the-art for determining the crystal structures of complex organic molecules when the gold standard of SC-XRD is out of reach.

References

  • Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. (2014). Pharmaceutical science & technology.
  • Crystal structure prediction - Wikipedia. (n.d.). Wikipedia. [Link]

  • X-ray data-enhanced computational method can determine crystal structures of multiphase materials. (2024). EurekAlert!. [Link]

  • A Comprehensive Review of Machine-Learning Approaches for Crystal Structure/Property Prediction. (2025). MDPI. [Link]

  • The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. (2021). Spectroscopy Online. [Link]

  • Enhancing crystal structure prediction by combining computational and experimental data via graph networks. (2024). arXiv. [Link]

  • X-ray Powder Diffraction (XRPD). (2024). Improved Pharma. [Link]

  • Synchrotron X-Ray Powder Diffraction (XRPD) for pharmaceutical R&D. (2019). Dectris Blog. [Link]

  • X-ray Determination Of Molecular Structure. (n.d.). EBSCO Research Starters. [Link]

  • Crystal Structure Prediction. (n.d.). University College London. [Link]

  • Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. (2020). PMC. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). PMC. [Link]

  • 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters. (n.d.). PMC. [Link]

  • Magnetically textured powders—an alternative to single-crystal and powder X-ray diffraction methods. (2018). CrystEngComm. [Link]

  • Stability of Rapidly Crystallizing Sulfonamides Glasses by Fast Scanning Calorimetry: Crystallization Kinetics and Glass-Forming Ability. (2024). PubMed. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. [Link]

  • Determining the Crystal Structures of Peptide Analogs of Boronic Acid in the Absence of Single Crystals: Intricate Motifs of Ixazomib Citrate Revealed by XRPD Guided by ss-NMR. (2018). ResearchGate. [Link]

  • Crystallization and Transitions of Sulfamerazine Polymorphs. (2025). ResearchGate. [Link]

  • 11B NMR Chemical Shifts. (n.d.). San Diego State University. [Link]

  • Determining the Crystal Structures of Peptide Analogs of Boronic Acid in the Absence of Single Crystals: Intricate Motifs of Ixazomib Citrate Revealed by XRPD Guided by ss-NMR. (2018). ACS Publications. [Link]

  • Single crystal X-ray diffraction. (n.d.). Xtal_chem_group. [Link]

  • Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?. (2022). ResearchGate. [Link]

  • Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. (2017). Diva-Portal.org. [Link]

  • Boron NMR. (n.d.). University of Durham. [Link]

  • Structure Elucidation by NMR. (n.d.). ETH Zurich. [Link]

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Validation

Comparative Analysis: N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide vs. Unsubstituted Benzenesulfonamides in Research Applications

A Senior Application Scientist's Guide to Selecting the Appropriate Sulfonamide Scaffold In the landscape of medicinal chemistry and drug discovery, the benzenesulfonamide scaffold is a cornerstone, serving as the founda...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Selecting the Appropriate Sulfonamide Scaffold

In the landscape of medicinal chemistry and drug discovery, the benzenesulfonamide scaffold is a cornerstone, serving as the foundational structure for a multitude of therapeutic agents. Its remarkable versatility stems from its ability to engage in key hydrogen bonding interactions and to be readily functionalized, allowing for the fine-tuning of physicochemical and pharmacological properties. This guide provides a detailed comparative analysis between a functionally complex derivative, N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide, and the parent unsubstituted benzenesulfonamides. We will delve into the chemical rationale behind their divergent applications, supported by experimental data and protocols, to empower researchers in making informed decisions for their specific research and development endeavors.

The core distinction lies in the strategic addition of two key functional groups to the benzenesulfonamide core: a boronic acid at the para position and a Boc-protected aminoethyl group on the sulfonamide nitrogen. The unsubstituted benzenesulfonamide serves as a fundamental building block, while N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide is a more specialized reagent, engineered for specific, advanced applications such as targeted covalent inhibition and bifunctional molecule synthesis.

Structural and Mechanistic Distinctions

Unsubstituted benzenesulfonamides are primarily utilized for their ability to mimic the transition state of enzymatic reactions, particularly in metalloenzymes. The sulfonamide moiety (-SO₂NH₂) is a potent zinc-binding group, making this class of compounds effective inhibitors of enzymes like carbonic anhydrases and matrix metalloproteinases. Their mechanism of action is typically based on reversible, non-covalent interactions.

In contrast, N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide introduces a boronic acid group, a versatile functional group known for its ability to form reversible covalent bonds with diols, and more importantly in a biological context, with the hydroxyl groups of serine residues in enzyme active sites. This transforms the molecule from a simple reversible inhibitor to a potential targeted covalent inhibitor, offering prolonged duration of action and increased potency. Furthermore, the Boc-aminoethyl side chain provides a protected amine, which can be deprotected under acidic conditions to reveal a primary amine. This amine can then be used as a handle for further chemical modifications, such as linking to other molecules to create proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugates (ADCs).

Comparative Experimental Data

The following table summarizes the key differences in properties and potential performance between the two classes of compounds, based on the functional groups present.

FeatureUnsubstituted BenzenesulfonamidesN-(2-Boc-aminoethyl) 4-boronobenzenesulfonamideRationale for Difference
Primary Binding Moieties Sulfonamide (-SO₂NH₂)Sulfonamide (-SO₂NH₂), Boronic Acid (-B(OH)₂)The addition of the boronic acid provides a second point of interaction, often covalent.
Mechanism of Action Typically reversible, non-covalent inhibition (e.g., zinc chelation)Reversible covalent inhibition (boronic acid with serine) and non-covalent interactions.The boronic acid's ability to form a covalent bond with active site serine residues leads to a different inhibitory mechanism.
Synthetic Utility Core scaffold for SAR studiesAdvanced intermediate for bifunctional molecules (e.g., PROTACs) and targeted inhibitors.The protected amine serves as a synthetic handle for further elaboration.
Potential Applications Carbonic anhydrase inhibitors, diuretics, antibacterial agents.Serine protease inhibitors, targeted protein degraders, chemical biology probes.The unique functionalities of the boronic acid and the protected amine open up new therapeutic and research avenues.

Experimental Protocols

Protocol 1: Synthesis of N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide

This protocol outlines a representative synthesis, demonstrating the introduction of the key functional groups.

Workflow Diagram:

cluster_0 Synthesis Workflow A 1. Start with 4-bromobenzenesulfonyl chloride B 2. React with 2-(Boc-amino)ethylamine A->B Sulfonamide formation C 3. Perform a Miyaura borylation B->C Introduction of boronic acid precursor D 4. Purify the final product C->D Column chromatography

Caption: Synthetic workflow for N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide.

Step-by-Step Procedure:

  • Sulfonamide Formation: Dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM). To this solution, add N-Boc-ethylenediamine (1.1 eq) and triethylamine (1.5 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Miyaura Borylation: Dissolve the resulting N-(2-Boc-aminoethyl)-4-bromobenzenesulfonamide (1.0 eq) in a mixture of dioxane and water. Add bis(pinacolato)diboron (1.2 eq), potassium acetate (2.5 eq), and Pd(dppf)Cl₂ (0.05 eq). Heat the mixture at 80 °C for 16 hours under a nitrogen atmosphere.

  • Hydrolysis and Purification: After cooling, add 2M HCl to hydrolyze the pinacol ester. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by silica gel column chromatography to yield N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide.

Protocol 2: Comparative Enzyme Inhibition Assay (Hypothetical)

This protocol describes a general method to compare the inhibitory potency of an unsubstituted benzenesulfonamide and N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide against a model serine protease.

Workflow Diagram:

cluster_1 Inhibition Assay Workflow A 1. Prepare inhibitor stock solutions B 2. Pre-incubate enzyme with inhibitor A->B C 3. Initiate reaction with substrate B->C D 4. Monitor product formation (e.g., fluorescence) C->D E 5. Calculate IC50 values D->E

Caption: General workflow for a comparative enzyme inhibition assay.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare stock solutions of the unsubstituted benzenesulfonamide and N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide in DMSO. Prepare a working solution of the target serine protease (e.g., trypsin) in an appropriate assay buffer (e.g., 50 mM Tris, pH 8.0, 10 mM CaCl₂). Prepare a solution of a fluorogenic substrate.

  • Assay Plate Preparation: In a 96-well plate, add increasing concentrations of each inhibitor. Include wells with no inhibitor (positive control) and wells with no enzyme (negative control).

  • Pre-incubation: Add the enzyme to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

  • Data Analysis: Determine the initial reaction rates from the linear portion of the progress curves. Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each compound. The lower IC₅₀ value for N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide would indicate higher potency, likely due to the covalent interaction of the boronic acid.

Concluding Remarks

The choice between an unsubstituted benzenesulfonamide and a highly functionalized derivative like N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide is dictated entirely by the research objective. For foundational structure-activity relationship studies or targeting metalloenzymes through non-covalent interactions, the simplicity of the unsubstituted scaffold is often advantageous. However, for developing sophisticated chemical probes, targeted covalent inhibitors, or bifunctional molecules, the strategic inclusion of a boronic acid and a protected amine in N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide provides unparalleled advantages in terms of potency, duration of action, and synthetic versatility. This guide serves as a foundational resource for researchers to navigate these choices and design more effective and targeted molecular interventions.

References

  • Synthesis and applications of boronic acids. Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

  • Benzenesulfonamide as a privileged scaffold in medicinal chemistry. Supuran, C. T. (2008). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(15), 4336-4341. [Link]

  • Miyaura Borylation. Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Boc-protection of amines. Agrawal, S. (Ed.). (2002). Protocols for Oligonucleotide Conjugates: Synthesis and Analytical Techniques. Humana Press. [Link]

Comparative

A Researcher's Guide to 11B NMR for Boronic Acid Characterization: From Principles to Practical Application

In the landscape of modern drug discovery and materials science, boronic acids and their derivatives are of paramount importance. Their unique ability to form reversible covalent bonds with diols makes them invaluable fo...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, boronic acids and their derivatives are of paramount importance. Their unique ability to form reversible covalent bonds with diols makes them invaluable for applications ranging from glucose sensing to dynamic covalent chemistry. The precise characterization of these compounds is critical, and among the analytical techniques available, ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool. This guide provides an in-depth exploration of ¹¹B NMR for the characterization of boronic acids, offering both fundamental principles and practical insights for researchers, scientists, and drug development professionals.

The Power of the Boron Nucleus: Why ¹¹B NMR is a Game-Changer

Boron has two NMR-active isotopes, ¹⁰B (19.9% natural abundance, spin I=3) and ¹¹B (80.1% natural abundance, spin I=3/2). Due to its higher natural abundance, larger gyromagnetic ratio, and smaller quadrupole moment, ¹¹B is the nucleus of choice for NMR studies, offering significantly higher sensitivity.[1][2]

The key to the diagnostic power of ¹¹B NMR lies in the sensitivity of the boron nucleus's chemical environment to its hybridization state.[2][3][4] Boronic acids typically exist as trigonal planar, sp²-hybridized species. Upon reaction with a diol to form a boronate ester, or in the presence of a Lewis base, the boron center can adopt a tetrahedral, sp³-hybridized geometry. This change in coordination and geometry results in a dramatic and predictable shift in the ¹¹B NMR spectrum, providing a direct window into the chemical transformations of the boronic acid.

Interpreting the ¹¹B NMR Spectrum: A Guide to Chemical Shifts and Peak Shapes

The ¹¹B NMR spectrum provides a wealth of information about the structure, purity, and dynamic behavior of boronic acid samples. Understanding the key features of the spectrum is essential for accurate interpretation.

Chemical Shift (δ): The Fingerprint of Boron Species

The chemical shift in ¹¹B NMR is highly indicative of the electronic environment around the boron atom. Different boron-containing species resonate at distinct frequencies, allowing for their unambiguous identification.

  • Boronic Acids (sp²): Neutral, trigonal boronic acids typically exhibit broad signals in the downfield region of the spectrum, generally between δ 26 to 30 ppm .[4]

  • Boroxines: These are the cyclic anhydrides of boronic acids, formed by the dehydration of three boronic acid molecules. Boroxines also contain sp²-hybridized boron and resonate slightly downfield from their corresponding boronic acids, typically around δ 33 ppm .[5][6] The presence of boroxines is a common indicator of an anhydrous or concentrated sample.

  • Boronate Esters and Anionic Boronates (sp³): When a boronic acid reacts with a diol to form a cyclic boronate ester, or when it is deprotonated to form an anionic boronate, the boron center becomes sp³-hybridized. This increase in coordination and electron density results in significant shielding, causing a substantial upfield shift in the ¹¹B NMR spectrum. These species typically appear in the range of δ 1 to 15 ppm .[3][4] The exact chemical shift can provide insights into the structure of the diol and the presence of any intramolecular coordination.

  • Boric Acid: A common impurity or degradation product resulting from protodeboronation, boric acid, gives a characteristic signal around δ 19.4 ppm .[4][7] Its conjugate base, the borate anion, appears further upfield at approximately δ 1.7 ppm under basic conditions.[4]

Table 1: Typical ¹¹B NMR Chemical Shifts for Common Boron Species

Boron SpeciesHybridizationTypical Chemical Shift (δ, ppm)Linewidth
Boronic Acidsp²26 - 30Broad
Boroxinesp²~33Broad
Boronate Estersp³1 - 15Sharper
Anionic Boronatesp³1 - 7Sharper
Boric Acidsp²~19.4Broad
Borate Anionsp³~1.7Sharper
Peak Shape and Linewidth: The Influence of Quadrupolar Relaxation

The ¹¹B nucleus has a nuclear spin of I = 3/2, making it a quadrupolar nucleus. This means it possesses a non-spherical charge distribution, which interacts with the local electric field gradient. This interaction provides a very efficient relaxation mechanism, known as quadrupolar relaxation, which leads to broader NMR signals compared to spin I = 1/2 nuclei like ¹H or ¹³C.[4][8]

The linewidth of a ¹¹B NMR signal is highly dependent on the symmetry of the electric field around the boron nucleus.[4]

  • sp²-hybridized boron in boronic acids and boroxines exists in a relatively asymmetric electronic environment, leading to efficient quadrupolar relaxation and consequently, broad peaks .

  • sp³-hybridized boron in tetrahedral boronate esters and anionic boronates experiences a more symmetric electric field. This reduces the efficiency of quadrupolar relaxation, resulting in sharper peaks .[4]

This difference in peak shape is a powerful diagnostic tool, complementing the information provided by the chemical shift.

The Boronic Acid-Boroxine Equilibrium

In the solid state and in concentrated solutions, boronic acids can exist in equilibrium with their corresponding cyclic anhydrides, boroxines.[6][9] This equilibrium is dynamic and can be influenced by factors such as concentration, solvent, and the presence of water. ¹¹B NMR is an excellent technique to monitor this equilibrium, as the signals for the boronic acid and boroxine are typically well-resolved.[6]

Boronic_Acid_Boroxine_Equilibrium BA 3 R-B(OH)₂ (Boronic Acid) δ ~ 30 ppm Boroxine (RBO)₃ (Boroxine) δ ~ 33 ppm BA->Boroxine + 3 H₂O Boroxine->BA - 3 H₂O Water 3 H₂O

Figure 1: The dynamic equilibrium between a boronic acid and its corresponding boroxine.

Practical Guide to Acquiring High-Quality ¹¹B NMR Data

Obtaining clean and informative ¹¹B NMR spectra requires attention to specific experimental parameters.

Experimental Protocol
  • Sample Preparation:

    • Dissolve approximately 4-5 mg of the boronic acid sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).[2] The choice of solvent is critical as coordinating solvents like DMSO can interact with the boronic acid.

    • Crucially, use quartz NMR tubes instead of standard borosilicate glass tubes. Borosilicate glass contains a significant amount of boron and will produce a broad, interfering background signal in the ¹¹B NMR spectrum.[2]

  • Spectrometer Setup:

    • Tune and match the NMR probe for the ¹¹B frequency.

    • Use a broadband probe capable of observing the ¹¹B nucleus.

  • Acquisition Parameters:

    • Pulse Width: Use a short pulse angle (e.g., 30-45°) to mitigate the effects of quadrupolar relaxation and ensure uniform excitation across the broad spectral window.

    • Acquisition Time (AT): A relatively short acquisition time (e.g., 0.1-0.2 s) is often sufficient due to the rapid relaxation of the ¹¹B nucleus.

    • Relaxation Delay (D1): A short relaxation delay (e.g., 0.1-1 s) can be used, as T1 relaxation times for ¹¹B are typically short.

    • Number of Scans (NS): The number of scans will depend on the sample concentration. For a reasonably concentrated sample (around 10-20 mM), 1024 scans should provide a good signal-to-noise ratio.[2]

    • Spectral Width (SW): A spectral width of at least 200 ppm, centered around 40-50 ppm, is recommended to encompass the chemical shift range of common boronic acid species.

    • Proton Decoupling: While ¹H-¹¹B coupling is generally not resolved due to the broad nature of the ¹¹B signals, broadband proton decoupling can sometimes improve signal-to-noise by collapsing any unresolved couplings.

Figure 2: A streamlined workflow for acquiring ¹¹B NMR spectra of boronic acids.

¹¹B NMR in Comparison to Other Analytical Techniques

While ¹¹B NMR is a powerful tool, a comprehensive characterization of boronic acids often involves a multi-technique approach.

TechniqueInformation ProvidedAdvantagesLimitations
¹¹B NMR - Direct observation of the boron environment- Hybridization state (sp²/sp³)- Identification of boronic acids, boroxines, and boronate esters- Quantitative analysis of species in equilibrium- High sensitivity for boron- Rapid analysis- Provides both qualitative and quantitative information[4][10]- Broad signals can limit resolution- Requires specialized NMR capabilities (broadband probe)
¹H NMR - Information on the organic scaffold- Can infer boronate ester formation through shifts in proton signals adjacent to the boron moiety- Widely available- High resolution- Indirectly probes the boron center- Complex spectra can be difficult to interpret
Mass Spectrometry - Molecular weight confirmation- Identification of impurities and byproducts- High sensitivity- Provides exact mass- Does not provide information on the hybridization state of boron- Boronic acids can be prone to fragmentation or dehydration
FT-IR Spectroscopy - Presence of B-O and O-H bonds- Rapid and simple- Signals for boronic acids can be in the fingerprint region and overlap with other vibrations[3]
X-ray Crystallography - Unambiguous 3D structure in the solid state- Provides definitive structural information- Requires a single crystal of sufficient quality- Structure in the solid state may not reflect the species present in solution

Conclusion: An Indispensable Tool for Boronic Acid Research

¹¹B NMR spectroscopy offers a unique and direct window into the chemistry of boronic acids. Its ability to distinguish between different hybridization states and to monitor dynamic equilibria makes it an indispensable tool for researchers in drug discovery, materials science, and beyond. By understanding the fundamental principles of ¹¹B NMR and following best practices for data acquisition, scientists can unlock a wealth of information to accelerate their research and development efforts.

References

  • A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. Available at: [Link]

  • Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. ACS Publications. Available at: [Link]

  • ¹¹B Benchtop NMR Spectroscopy No Longer BORing. Magritek. Available at: [Link]

  • ¹¹B NMR Chemical Shifts. San Diego State University. Available at: [Link]

  • ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. NSF PAR. Available at: [Link]

  • CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. Available at: [Link]

  • An efficient 2D ¹¹B–¹¹B solid-state NMR spectroscopy strategy for monitoring covalent self-assembly of boronic acid-derived compounds: the transformation and unique architecture of bortezomib molecules in the solid state. RSC Publishing. Available at: [Link]

  • ¹¹B and ¹H–¹¹B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. PMC. Available at: [Link]

  • Fig. 3 ¹¹B-NMR spectra (normalized) of solutions containing variable... ResearchGate. Available at: [Link]

  • Characterization of boron-containing catalysts by ¹¹B solid-state NMR Spectroscopic background. Michael Hunger. Available at: [Link]

  • The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society. Available at: [Link]

  • Boronic Acids and Boroxines: A Tale of Two Boron Structures in NMR. Oreate AI Blog. Available at: [Link]

  • Organoboranes and tetraorganoborates studied by ¹¹B and ¹³C NMR spectroscopy and DFT calculations. ResearchGate. Available at: [Link]

  • Leveraging ¹¹B NMR for Optimization of Boronic Acid-Diol Complexation: Insights for SERS-Based Diol Detection. PubMed. Available at: [Link]

  • New direct ¹¹B NMR-based analysis of organoboranes through their potassium borohydrides. PubMed. Available at: [Link]

  • ¹¹B NMR Spectral and Nuclear Spin–Lattice Relaxation Analyses of ReB₂. ACS Publications. Available at: [Link]

  • A Nuclear Magnetic Resonance and Relaxation Study of Dimethoxyborane. PMC. Available at: [Link]

  • On the effects of quadrupolar relaxation in Earth's field NMR spectra. OSTI.GOV. Available at: [Link]

  • Boron-11, boron-10, and nitrogen-14 NMR relaxation rates and quadrupole coupling constants in BH₃NH₃. Canadian Journal of Chemistry. Available at: [Link]

Sources

Validation

Reference Standards for N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide Analysis: A Comprehensive Comparison Guide

N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide (CAS: 874459-63-9) is a highly versatile, bifunctional building block prominently used in drug discovery[1]. Featuring both a sulfonamide moiety and a phenylboronic acid gr...

Author: BenchChem Technical Support Team. Date: March 2026

N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide (CAS: 874459-63-9) is a highly versatile, bifunctional building block prominently used in drug discovery[1]. Featuring both a sulfonamide moiety and a phenylboronic acid group, it is a critical reagent in Suzuki-Miyaura cross-coupling reactions for synthesizing complex enzyme inhibitors and targeted therapeutics.

However, the very structural features that make this compound synthetically valuable also make it notoriously difficult to analyze. This guide objectively compares the tiers of reference standards available for this compound and provides field-proven, self-validating analytical protocols to ensure scientific integrity during purity assessment.

The Analytical Conundrum: Causality Behind the Complexity

To accurately evaluate a reference standard for this compound, analysts must understand the mechanistic causality behind its chromatographic behavior. The molecule presents three distinct chemical liabilities:

  • Boroxine Equilibrium (Dehydration): Boronic acids naturally undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines[2]. In standard reversed-phase high-performance liquid chromatography (RP-HPLC), this dynamic equilibrium often manifests as split peaks, broad tailing, or shifting retention times, making accurate UV integration nearly impossible.

  • Boc-Group Lability: The tert-butyloxycarbonyl (Boc) protecting group is highly sensitive to strong acids. Traditional HPLC mobile phases utilizing 0.1% Trifluoroacetic acid (TFA) at elevated column temperatures can induce on-column deprotection, creating artifactual degradation peaks.

  • Silanol Interactions: The highly polar sulfonamide and boronic acid groups act as strong hydrogen-bond donors and acceptors. On older-generation silica columns, they interact with residual surface silanols, leading to severe peak tailing and poor resolution[3].

Reference Standard Tiers: A Comparative Analysis

When establishing analytical controls, the choice of reference standard directly impacts the reliability of your quantitative data. Below is an objective comparison of the three primary tiers of reference standards used in pharmaceutical analysis.

Table 1: Performance Comparison of Reference Standard Grades
ParameterTier 1: Certified Reference Material (CRM)Tier 2: Commercial Working Standard (WS)Tier 3: In-House Synthesized Standard
Purity Guarantee >99.0% (Certified via Mass Balance / qNMR)>95.0% (HPLC-UV Area %)Variable (Depends on purification)
Characterization Full suite: 1H/13C NMR, LC-MS, IR, Water Content (KF), ROIBasic: 1H NMR, LC-MSBasic: 1H NMR, TLC or LC-MS
Traceability ISO 17034 / ISO/IEC 17025 accreditedSupplier Certificate of Analysis (CoA)None (Internal notebook reference)
Stability Data Long-term stability rigorously testedOften limited or extrapolatedUnknown (Requires internal testing)
Best Used For Regulatory submissions, assay calibration, GMP releaseRoutine reaction monitoring, early R&DProof-of-concept synthesis

Recommendation: For quantitative assay validation of N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide, a Tier 1 CRM is strictly required to account for the exact mass fraction of the active boronic acid versus its boroxine trimer and bound water.

Self-Validating Analytical Methodologies

To overcome the inherent instability of the boronic acid moiety, we present two orthogonal protocols. A self-validating system requires running both methods during initial standard characterization: Method A provides a rapid assessment of the intact molecule, while Method B chemically locks the structure to prove that any observed impurities are real, not chromatographic artifacts.

Protocol A: Direct Fast-LC/MS (Minimizing Boroxine Formation)

This method relies on kinetic out-pacing. By using a rapid gradient and a column with ultra-low residual silanols, the compound elutes before significant on-column dehydration or equilibration can occur[4].

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 1.0 mg of the reference standard in 1.0 mL of pre-chilled Acetonitrile:Water (50:50, v/v). Do not use pure methanol, as it can form methyl boronates.

  • Column Selection: Use an Ethylene Bridged Hybrid (BEH) C18 column (e.g., 2.1 x 50 mm, 1.7 µm). The bridged hybrid silica mitigates secondary silanol interactions[4].

  • Mobile Phase:

    • Phase A: Water with 0.1% Formic Acid (FA). Note: FA is used instead of TFA to prevent Boc cleavage.

    • Phase B: Acetonitrile with 0.1% FA.

  • Gradient: 5% B to 95% B over 2.5 minutes. Flow rate: 0.6 mL/min.

  • Detection: UV at 220 nm and 254 nm; MS (Electrospray Ionization, Positive/Negative switching).

Protocol B: Pinacol Derivatization (Orthogonal Validation)

If Protocol A yields split peaks, derivatization is required. Reacting the boronic acid with pinacol forms a stable, sterically hindered 5-membered cyclic boronate ester, completely preventing boroxine trimerization[5][6].

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a 50 mM solution of anhydrous pinacol in dry Acetonitrile.

  • Derivatization: To a dry HPLC vial, add 1.0 mg of the N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide standard. Add 500 µL of the pinacol solution (providing a slight molar excess)[5].

  • Incubation: Seal the vial and heat at 60 °C for 30 minutes. The reaction is thermodynamically driven to completion[5].

  • Analysis: Cool to room temperature and inject directly using the gradient from Protocol A. The resulting chromatogram will display a single, sharp peak corresponding to the pinacol ester, allowing for highly accurate purity integration[6].

Visualizing the Analytical Logic

The following diagrams map the decision-making process for analyzing this complex standard and the mechanistic pathways of its degradation.

Workflow Start N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide Reference Standard Decision Is Boroxine Formation (Split Peaks) Observed? Start->Decision FastLC Method A: Direct Fast-LC/MS (BEH C18, 0.1% FA, <3 min) Decision->FastLC No / Minimal Deriv Method B: Pinacol Derivatization (Form Stable Boronate Ester) Decision->Deriv Yes (Equilibrium Issues) Analyze UPLC-UV/MS Analysis FastLC->Analyze Deriv->Analyze Result Quantify Purity & Impurities (Self-Validated Data) Analyze->Result

Analytical Workflow Decision Tree for Boronic Acid Reference Standards.

Degradation Parent Intact Compound (Boronic Acid + Boc) Boroxine Boroxine Trimer (Dehydration Artifact) Parent->Boroxine Heat / Vacuum / Aprotic Solvents BocCleavage Des-Boc Degradant (Acid Hydrolysis) Parent->BocCleavage Strong Acid (e.g., TFA) + Elevated Temp

Primary Degradation Pathways Affecting Standard Integrity During Analysis.

References

  • American Pharmaceutical Review. "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals." [Link][3]

  • Zhong, Q., et al. (ResearchGate). "Strategies for the analysis of highly reactive pinacolboronate esters." Journal of Chromatography A, 2012. [Link][6]

  • ResearchGate. "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry." [Link][4]

  • Wiley-VCH. "Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications."[Link][2]

Sources

Safety & Regulatory Compliance

Safety

N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide proper disposal procedures

Advanced Operational Guide: Safe Handling and Disposal of N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide As a Senior Application Scientist, I frequently see laboratories treat complex bifunctional building blocks as gen...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Safe Handling and Disposal of N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide

As a Senior Application Scientist, I frequently see laboratories treat complex bifunctional building blocks as generic organic waste. This is a critical logistical and safety error. N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide is a highly versatile intermediate used in drug discovery and cross-coupling reactions, but its unique structural motifs—a Boc-protected amine, a boronic acid, and a sulfonamide—create a complex hazard profile.

This guide provides researchers and drug development professionals with a causality-driven, self-validating protocol for the safe operational handling and disposal of this compound.

Chemical Profile & Causality-Driven Hazard Assessment

To manage chemical waste effectively, you must first understand the molecular behavior of the compound[1]. We do not simply follow rules; we engineer disposal strategies based on chemical reactivity.

Table 1: Quantitative Data & Hazard Profile

PropertyValue / DesignationOperational Implication
Chemical Name N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamideMust be written in full on all waste labels[2].
CAS Number 874459-63-9Primary identifier for EHS documentation[1].
Molecular Formula C13H21BN2O6SContains Boron and Sulfur; dictates incineration routing.
Molecular Weight 344.19 g/mol High mass dictates careful solid waste volume management.
Environmental Hazard High (Sulfonamide core)Strictly prohibits drain or sink disposal[3].
The Mechanistic Imperative: Why Standard Disposal Fails

Standardizing this compound into a generic "organic waste" carboy introduces three distinct failure points:

  • The Pressurization Risk (Boc Group): The tert-butyloxycarbonyl (Boc) protecting group is highly acid-labile. If this compound is inadvertently mixed with acidic waste streams (e.g., HCl or TFA from cleavage steps), it undergoes rapid deprotection. This reaction yields the free amine salt while releasing equimolar amounts of carbon dioxide (CO2) and isobutylene gas. In a tightly sealed waste container, this generates severe pneumatic pressure, leading to catastrophic container rupture.

  • The Environmental Hazard (Sulfonamide Group): Sulfonamides exhibit inherent antimicrobial properties and are highly recalcitrant to standard wastewater treatment degradation[3]. Drain disposal contributes directly to environmental toxicity and the proliferation of antimicrobial resistance (AMR) in aquatic ecosystems. Complete destruction via high-temperature incineration is mandatory[3].

  • The Cross-Reactivity Risk (Boronic Acid): Boronic acids act as mild Lewis acids and can form boroxine anhydrides upon dehydration[4]. They must be segregated from strong oxidizers, diols, and catechols in waste streams to prevent unintended complexation or exothermic reactions.

ReactivityPathway BocCompound N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide Deprotection Boc Deprotection Reaction (Exothermic) BocCompound->Deprotection Acid Strong Acids (e.g., HCl, TFA waste) Acid->Deprotection Catalyzes Gas Isobutylene Gas + CO2 (Severe Pressure Buildup Risk) Deprotection->Gas Releases Amine Free Amine Salt (Reactive Intermediate) Deprotection->Amine Yields

Fig 1. Mechanistic pathway of Boc deprotection illustrating the risk of gas generation.

Validated Step-by-Step Disposal Protocols

Every operational step below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Waste Segregation & Liquid Compatibility Check

  • Action: Before transferring solutions of N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide into a bulk liquid waste carboy, extract a 1 mL aliquot of the bulk waste and test it with pH paper.

  • Self-Validation: Proceed with the transfer ONLY if the bulk waste pH is ≥ 5. If the pH is < 5, the acidic environment will trigger Boc deprotection and gas release. In this case, you must utilize a separate, dedicated waste container specifically for this compound[4].

Step 2: Containerization Strategy

  • Solid Waste: Collect contaminated PPE (nitrile gloves), weighing papers, and residual powder in a chemically compatible, leak-proof, wide-mouth high-density polyethylene (HDPE) container[5].

  • Liquid Waste: Collect organic solutions in a designated solvent waste carboy. Ensure the container is not filled past 75% capacity to allow for vapor headspace[6].

  • Self-Validation: Cap the container tightly, then gently invert it once. If any micro-leaks are detected around the threading, transfer the contents to a new container immediately[5].

Step 3: Immediate and Exact Labeling

  • Action: Affix a standardized Hazardous Waste label the moment the first drop or particle of waste is generated[7].

  • Self-Validation: Inspect the label. It must read the exact chemical name: "Waste N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide". Generic identifiers like "Waste Organics" or "Waste Boronic Acids" are strictly prohibited by environmental regulations and will result in EHS rejection[2].

Step 4: SAA Storage and Integrity Verification

  • Action: Store the sealed container in a designated Satellite Accumulation Area (SAA) within secondary containment, away from heat sources and strong oxidizers[7].

  • Self-Validation: Conduct a weekly visual inspection. A container that exhibits bulging, deformation, or a hissing sound indicates active gas generation (likely from cross-contamination). If observed, immediately transfer the container to a chemical fume hood and vent the cap[7].

Step 5: EHS Handoff

  • Action: Submit a pickup request to your institution's Environmental Health and Safety (EHS) department before the SAA volume limits are reached[5]. The ultimate disposal route must be high-temperature incineration at a licensed facility to ensure the complete destruction of the sulfonamide core[3].

DisposalWorkflow Start Waste Generation: N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide Solid Solid Waste (Powder, Contaminated PPE) Start->Solid Liquid Liquid Waste (Solutions/Rinsates) Start->Liquid ContainerS Sealable, Compatible Solid Waste Container Solid->ContainerS ContainerL Liquid Waste Container (pH Verified > 5) Liquid->ContainerL Label Labeling: 'Hazardous Waste' Identify exact constituents ContainerS->Label ContainerL->Label SAA Satellite Accumulation Area (SAA) Secondary Containment Label->SAA EHS EHS Pickup & Professional Incineration SAA->EHS

Fig 2. Decision tree for the segregation, containerization, and disposal of the compound.

Spill Management & Decontamination

In the event of an accidental release, standard sweeping can aerosolize the fine powder, leading to inhalation exposure.

Immediate Response Protocol:

  • Isolate: Evacuate the immediate vicinity and ensure the chemical fume hood sash is lowered if the spill occurred inside[8].

  • Contain (Solid Spill): Do NOT use water on the dry powder, as it may spread the active pharmaceutical intermediate. Gently cover the powder with damp, inert chemical absorbent pads to suppress dust generation[8].

  • Decontaminate: Wipe the affected surfaces with a mild alkaline buffer (pH 8-9). Causality note: The alkaline buffer ensures the Boc protecting group remains stable during the cleanup process, preventing unexpected gas release. Follow this with a standard 10% bleach solution wipe, and a final deionized water rinse[8].

  • Dispose: Place all cleanup materials (pads, wipes, gloves) into a heavy-duty, sealable bag. Label it as solid hazardous waste containing N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide and transfer it to the SAA[8].

References

  • Purdue Engineering. "Guidelines: Handling and Disposal of Chemicals." Purdue University Radiological and Environmental Management. Available at:[Link]

  • The University of Maryland, Baltimore. "Disposal of Chemical Waste - Policies and Procedures." UMB Environmental Health and Safety. Available at:[Link]

  • Harvard Environmental Health and Safety. "Chemical and Hazardous Waste." Harvard University. Available at:[Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University. Available at:[Link]

Sources

Handling

Personal protective equipment for handling N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide

Advanced Safety and Operational Guide: Handling N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide As a Senior Application Scientist, I recognize that handling multifunctional organic compounds requires more than passively...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide: Handling N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide

As a Senior Application Scientist, I recognize that handling multifunctional organic compounds requires more than passively reading a generic Safety Data Sheet (SDS). N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide (CAS: 874459-63-9)[1] is a highly specialized reagent frequently utilized in drug discovery, bioconjugation, and cross-coupling methodologies.

To handle this compound safely and effectively, we must evaluate it as a system of three distinct reactive moieties: a tert-butyloxycarbonyl (Boc)-protected amine, a sulfonamide group, and a phenylboronic acid. Each of these functional groups dictates specific physicochemical behaviors, stability profiles, and toxicological hazards. This guide provides a self-validating, causality-driven protocol for the safe handling, storage, and disposal of this compound.

Risk Assessment & Hazard Causality

To design an effective safety protocol, we must first deconstruct the molecule's structural hazards:

  • Boronic Acid Moiety (Irritation & Hydration Dynamics): Boronic acids are established irritants to the skin, eyes, and respiratory tract (GHS Hazard Statements H315, H319, H335)[2][3]. Furthermore, they dynamically equilibrate with their dehydrated cyclic anhydrides (boroxines) depending on ambient humidity. Inhalation of the fine dust not only irritates the mucosal membranes but can also cause localized dehydration of respiratory tissues[4].

  • Sulfonamide Moiety (Sensitization Risk): The sulfonamide functional group is a known pharmacophore that can trigger hypersensitivity or allergic reactions in susceptible individuals (sulfa allergy cross-reactivity)[5]. Dermal contact must be strictly avoided to prevent acquired sensitization[6].

  • Boc-Protected Amine (Acid Lability): The Boc group is highly sensitive to strong acids. Accidental exposure to acidic reagents (e.g., Trifluoroacetic acid, HCl) during handling or waste consolidation will trigger rapid deprotection, releasing isobutylene gas and carbon dioxide. This gas evolution can cause dangerous pressure build-up in sealed waste containers.

Personal Protective Equipment (PPE) Matrix

Safety is not about wearing every piece of equipment available; it is about deploying the right barriers based on chemical causality. Below is the mandatory PPE matrix for handling this compound[4][7].

Equipment CategorySpecificationCausality / Scientific Rationale
Eye Protection ANSI Z87.1 tight-fitting safety gogglesBoronic acids and sulfonamides are severe ocular irritants (H319)[3]. Goggles prevent fine dust ingress significantly better than standard safety glasses.
Hand Protection Nitrile gloves (≥0.11 mm thickness), double-glovedPrevents dermal sensitization from the sulfonamide group[5]. Nitrile offers excellent resistance to the solid and common transfer solvents (e.g., ethyl acetate, DMSO)[7].
Body Protection Flame-retardant, static-dissipative lab coatMitigates static charge accumulation, which can cause the fine, dry boronic acid powder to aerosolize or cling to garments.
Respiratory N95/P2 Particulate Respirator (if outside hood)Protects against inhalation of irritating dust (H335)[3]. The compound's solid state makes particulate inhalation the primary respiratory risk[4].

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures both operator safety and the chemical integrity of the reagent.

Step 1: Environmental Preparation Conduct all open-vessel handling within a certified chemical fume hood with a face velocity of 0.4–0.6 m/s. Clear the workspace of any strong acids to prevent accidental Boc-deprotection and subsequent gas evolution.

Step 2: Static Mitigation and Weighing Boronic acid powders are notoriously prone to static scatter. Use an anti-static bar or ionizer in the weighing area. Utilize a grounded, stainless-steel micro-spatula[7]. Avoid plastic spatulas, which exacerbate static cling and lead to inaccurate mass transfer and environmental contamination.

Step 3: Transfer and Solubilization Transfer the pre-weighed solid directly into a dry reaction vessel. Because boronic acids readily absorb moisture or dehydrate to boroxines, keep exposure to ambient air to an absolute minimum[4]. Seal the vessel and purge with an inert gas (nitrogen or argon) before introducing anhydrous solvents.

Step 4: Equipment Decontamination Immediately wipe down the balance and surrounding surfaces with a solvent like isopropanol or ethanol (in which the compound is highly soluble), followed by a water wipe, to dissolve and remove any residual compound[8].

HandlingWorkflow Storage 1. Storage Retrieval (Desiccator, 2-8°C) PPE 2. PPE Donning (Nitrile, Goggles, Lab Coat) Storage->PPE Weighing 3. Weighing & Transfer (Static-Free Fume Hood) PPE->Weighing Reaction 4. Reaction Setup (Inert Atmosphere, No Acids) Weighing->Reaction Disposal 5. Waste Segregation (Halogen-Free Organics) Reaction->Disposal

Caption: Safe handling workflow for N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide.

Spill Mitigation & Decontamination

In the event of a localized spill inside the fume hood, execute the following protocol:

  • Isolate: Halt operations and ensure the fume hood sash is lowered to an appropriate working height to maintain negative pressure.

  • Contain: Do NOT dry sweep, as the mechanical action will aerosolize the sulfonamide/boronic acid dust[7].

  • Neutralize/Collect: Lightly dampen an absorbent pad with isopropanol (to suppress dust and dissolve the compound) and gently wipe the affected area[4].

  • Decontaminate: Wash the surface with copious amounts of soap and water to remove any lingering sulfonamide residues[8].

  • Dispose: Place all contaminated wipes and gloves into a sealed, labeled hazardous waste bag.

Waste Disposal Strategy

Proper disposal is critical due to the compound's environmental mobility and biological activity[4].

  • Solid Waste: Dispose of unused product and contaminated packaging in a tightly closed container labeled "Hazardous Solid Waste - Contains Sulfonamides/Boronic Acids"[6].

  • Liquid Waste: Solutions containing this compound must be segregated into "Non-Halogenated Organic Waste" (unless halogenated solvents were used in the reaction).

  • Crucial Warning: Do not mix this waste with acidic waste streams. The acidic environment will cleave the Boc group, generating isobutylene gas which can cause sealed waste carboys to rupture. Offer surplus solutions to a licensed professional waste disposal service[7].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide
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